molecular formula C27H45NO13 B8104472 CBZ-aminooxy-PEG8-acid

CBZ-aminooxy-PEG8-acid

Numéro de catalogue: B8104472
Poids moléculaire: 591.6 g/mol
Clé InChI: BWJRTPSRBALANL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CBZ-aminooxy-PEG8-acid is a useful research compound. Its molecular formula is C27H45NO13 and its molecular weight is 591.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO13/c29-26(30)6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-41-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJRTPSRBALANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to CBZ-aminooxy-PEG8-acid: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBZ-aminooxy-PEG8-acid is a versatile, heterobifunctional crosslinker integral to the advancement of bioconjugation and drug development. Its unique architecture, featuring a protected aminooxy group, a terminal carboxylic acid, and a hydrophilic octaethylene glycol (PEG8) spacer, offers researchers precise control over the assembly of complex biomolecular conjugates. This guide provides a comprehensive technical overview of its chemical properties, mechanism of action, and key applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, data presentation, and workflow visualizations are included to facilitate its practical implementation in the laboratory.

Core Properties and Mechanism of Action

This compound is a water-soluble molecule designed for multi-step bioconjugation strategies. Its structure allows for the sequential and controlled linkage of two different molecules.

Key Structural Features:

  • Carboxylic Acid (-COOH): This functional group enables the stable conjugation to primary amine-containing molecules, such as proteins, peptides, or small molecule ligands, through the formation of an amide bond. This reaction is typically facilitated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an NHS (N-hydroxysuccinimide) ester.

  • CBZ-protected Aminooxy Group (-ONH-CBZ): The carboxybenzyl (CBZ) protecting group provides stability to the aminooxy moiety during the initial conjugation step involving the carboxylic acid. This protecting group can be selectively removed under specific conditions, such as catalytic hydrogenation or strong acidic conditions, to reveal the reactive aminooxy group (-ONH₂).

  • Octaethylene Glycol (PEG8) Spacer: The hydrophilic PEG8 linker enhances the aqueous solubility of the molecule and the resulting conjugate. It also provides a flexible spacer arm that can improve the pharmacokinetic properties and reduce the potential for aggregation of the final bioconjugate.

Mechanism of Action

The utility of this compound lies in its orthogonal reactivity. The carboxylic acid can be selectively reacted with an amine-containing molecule first. Following this initial conjugation and purification, the CBZ group is removed to expose the aminooxy group. This newly available functional group can then react specifically with an aldehyde or ketone to form a stable oxime linkage. This two-step process allows for the precise assembly of complex bioconjugates.

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
Chemical Formula C₂₇H₄₅NO₁₃
Molecular Weight 591.65 g/mol
CAS Number 2353410-09-8
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM, and water
Storage Conditions Store at -20°C, protected from moisture

Applications in Drug Development

The unique properties of this compound make it a valuable tool in the development of targeted therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used for the site-specific conjugation of cytotoxic payloads to an antibody.[1][2] One common strategy involves the enzymatic modification of the antibody's glycans to introduce aldehyde groups.[3] The aminooxy-functionalized linker (after deprotection) can then be reacted with these aldehyde handles to form a stable oxime linkage, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG8 spacer can be critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation process. Researchers should optimize these protocols for their specific molecules of interest.

Protocol 1: Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a peptide or small molecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in anhydrous DMSO or DMF.

    • Add 1.5 equivalents of EDC and 1.1 equivalents of Sulfo-NHS.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Amine:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching solution to consume unreacted NHS esters.

    • Purify the conjugate using an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.

    • Characterize the purified conjugate by mass spectrometry (MS) and HPLC.

Protocol 2: Deprotection and Oxime Ligation

This protocol describes the removal of the CBZ protecting group and subsequent conjugation to an aldehyde-containing molecule.

Materials:

  • CBZ-protected conjugate from Protocol 1

  • Palladium on carbon (Pd/C, 10%) for hydrogenation (or a suitable acid for acidic deprotection)

  • Hydrogen source (for hydrogenation)

  • Solvent for hydrogenation (e.g., ethanol, methanol)

  • Aldehyde-containing molecule (e.g., a modified protein or small molecule)

  • Aniline (B41778) (as a catalyst)

  • Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • CBZ Deprotection (Hydrogenolysis):

    • Dissolve the CBZ-protected conjugate in a suitable solvent.

    • Add a catalytic amount of Pd/C.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction at room temperature for 2-16 hours, monitoring by HPLC or TLC.

    • Upon completion, filter off the Pd/C catalyst.

    • Remove the solvent under reduced pressure to obtain the deprotected aminooxy-conjugate.

  • Oxime Ligation:

    • Dissolve the deprotected aminooxy-conjugate and the aldehyde-containing molecule in the reaction buffer.

    • Add a catalytic amount of aniline (typically 10-100 mM).

    • Incubate the reaction at room temperature for 2-24 hours, monitoring by HPLC.

  • Purification and Characterization:

    • Purify the final conjugate using an appropriate chromatographic method.

    • Characterize the final product by MS, HPLC, and other relevant analytical techniques.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows involving this compound.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation1 Step 2: Amide Bond Formation cluster_deprotection Step 3: Deprotection cluster_conjugation2 Step 4: Oxime Ligation Linker This compound EDC_NHS EDC / Sulfo-NHS Linker->EDC_NHS ActivatedLinker Activated NHS Ester EDC_NHS->ActivatedLinker Activation MoleculeA Molecule A (with -NH2) ActivatedLinker->MoleculeA Conjugate1 CBZ-protected Conjugate MoleculeA->Conjugate1 Conjugation Deprotection H2, Pd/C Conjugate1->Deprotection DeprotectedConjugate Aminooxy-functionalized Conjugate Deprotection->DeprotectedConjugate CBZ Removal MoleculeB Molecule B (with -CHO) DeprotectedConjugate->MoleculeB FinalConjugate Final Bioconjugate MoleculeB->FinalConjugate Oxime Formation

Caption: General experimental workflow for a two-step bioconjugation using this compound.

PROTAC_MoA PROTAC PROTAC Target Binder This compound Linker E3 Ligase Binder TargetProtein Target Protein PROTAC:f0->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC:f2->E3Ligase binds TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex Degradation Degradation TargetProtein->Degradation is degraded E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome recruits Proteasome->Degradation

References

An In-Depth Technical Guide to CBZ-aminooxy-PEG8-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, CBZ-aminooxy-PEG8-acid, a valuable tool in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, and detailed protocols for its application.

Core Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG) based linker featuring three key components: a carboxybenzyl (CBZ) protected aminooxy group, an eight-unit polyethylene glycol spacer, and a terminal carboxylic acid. This unique trifunctional architecture allows for sequential and orthogonal conjugation strategies.

The CBZ group provides robust protection for the highly reactive aminooxy functionality, which can be selectively removed under specific conditions. The hydrophilic PEG8 spacer enhances the solubility of the linker and the resulting conjugates in aqueous media, a critical factor in biological applications.[1][2] The terminal carboxylic acid allows for straightforward coupling to primary amines through standard amide bond formation chemistries.

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1 for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C27H45NO13[1][3]
Molecular Weight 591.65 g/mol [3][4]
CAS Number 2353410-09-8[1][3][4]
Purity Typically ≥97%[1]
Solubility Soluble in DMSO, DCM, DMF[1]
Storage Conditions Store at -20°C, sealed in dry conditions[1][4]

Experimental Protocols

The utility of this compound lies in the selective reactivity of its terminal functional groups. The following sections provide detailed methodologies for the key transformations.

Amide Coupling via the Carboxylic Acid Terminus

The terminal carboxylic acid can be coupled with a primary amine-containing molecule (e.g., a protein, peptide, or a synthetic ligand) using standard carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxy-7-azabenzotriazole (HOAt) (optional, but recommended to improve efficiency and reduce side reactions)

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • Tertiary base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) if using HATU or if the amine is in its salt form.

  • Reaction buffer (e.g., MES buffer for EDC chemistry, pH 4.5-6.0)

Protocol using EDC/NHS:

  • Activation: Dissolve this compound in the chosen anhydrous solvent. Add 1.2-1.5 equivalents of EDC and 1.2-1.5 equivalents of NHS. Allow the mixture to react for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Coupling: In a separate vessel, dissolve the amine-containing molecule in a suitable buffer or solvent. Add the pre-activated this compound solution to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The progress of the reaction can be monitored by an appropriate analytical technique such as LC-MS or TLC.

  • Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of a small amount of an amine-containing reagent like Tris buffer or ethanolamine. The final conjugate can be purified using standard chromatographic techniques (e.g., HPLC, size-exclusion chromatography).

Deprotection of the CBZ-Aminooxy Group

The CBZ protecting group is typically removed via catalytic hydrogenolysis to liberate the reactive aminooxy group.

Materials:

  • CBZ-protected conjugate

  • Palladium on carbon (Pd/C, 10% w/w)

  • Hydrogen source (H2 gas balloon or a hydrogenation apparatus)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Inert gas (e.g., Argon or Nitrogen)

  • Celite®

Protocol:

  • Preparation: Dissolve the CBZ-protected compound in a suitable solvent in a flask equipped with a stir bar.

  • Inerting: Purge the flask with an inert gas.

  • Catalyst Addition: Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Rinse the filter pad with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected aminooxy-functionalized molecule.

Oxime Ligation with the Aminooxy Group

The deprotected aminooxy group readily reacts with aldehydes or ketones to form a stable oxime bond. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions.

Materials:

  • Aminooxy-functionalized molecule

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 6.5-7.5, or sodium acetate (B1210297) buffer pH 4.5-5.5)

  • Aniline (B41778) (as a catalyst, optional but recommended for faster reaction rates)

Protocol:

  • Preparation: Dissolve the aminooxy-functionalized molecule and 1.5-2 equivalents of the aldehyde or ketone-containing molecule in the reaction buffer.

  • Catalysis (Optional): For accelerated ligation, add aniline to a final concentration of 10-20 mM.

  • Reaction: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. Monitor the reaction progress by an appropriate analytical method (e.g., SDS-PAGE for proteins, LC-MS).

  • Purification: The resulting oxime-linked conjugate can be purified by methods appropriate for the specific molecules involved, such as dialysis, size-exclusion chromatography, or HPLC.

Applications in Drug Development

The unique structural features of this compound make it a versatile tool in the development of complex bioconjugates and targeted therapeutics.

PROTAC Synthesis

This compound is extensively used as a heterobifunctional linker in the synthesis of PROTACs.[5] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The synthesis of a PROTAC using this linker typically follows a sequential conjugation strategy.

Logical Workflow for PROTAC Synthesis: The following diagram illustrates the logical workflow for synthesizing a PROTAC using this compound.

PROTAC_Synthesis_Workflow start Start with This compound step1 Couple E3 Ligase Ligand (with primary amine) to the carboxylic acid terminus start->step1 EDC/HATU coupling step2 Purify the CBZ-protected intermediate step1->step2 step3 Deprotect the CBZ group (Hydrogenolysis) step2->step3 Pd/C, H2 step4 Purify the -aminooxy intermediate step3->step4 step5 Ligate Target Protein Ligand (with aldehyde/ketone) to the aminooxy group step4->step5 Oxime Ligation end Final PROTAC Molecule step5->end

Caption: Logical workflow for the synthesis of a PROTAC molecule.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The principles of sequential and orthogonal conjugation also apply to the development of other bioconjugates, including Antibody-Drug Conjugates (ADCs). In this context, the linker can be used to attach a cytotoxic payload to an antibody.

Experimental Workflow for Bioconjugation: The diagram below outlines a typical experimental workflow for conjugating two different molecules using this compound.

Bioconjugation_Workflow cluster_0 Phase 1: First Conjugation cluster_1 Phase 2: Deprotection cluster_2 Phase 3: Second Conjugation p1_reagents This compound + Molecule A (with -NH2) p1_reaction Amide Coupling (EDC/NHS or HATU) p1_reagents->p1_reaction p1_product Intermediate 1 (CBZ-Linker-Molecule A) p1_reaction->p1_product p2_start Intermediate 1 p2_reaction CBZ Deprotection (Pd/C, H2) p2_start->p2_reaction p2_product Intermediate 2 (H2NO-Linker-Molecule A) p2_reaction->p2_product p3_reagents Intermediate 2 + Molecule B (with -CHO or -C=O) p3_reaction Oxime Ligation p3_reagents->p3_reaction p3_product Final Conjugate (Molecule B-Linker-Molecule A) p3_reaction->p3_product

Caption: Experimental workflow for a two-step bioconjugation.

Conclusion

This compound is a highly versatile and enabling chemical tool for researchers in the fields of chemical biology, drug discovery, and materials science. Its well-defined structure, favorable physicochemical properties, and the orthogonal reactivity of its terminal groups provide a robust platform for the construction of complex molecular architectures with a high degree of control. The detailed protocols and workflows provided in this guide are intended to facilitate its successful application in the laboratory.

References

The Role of CBZ-aminooxy-PEG8-acid in Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBZ-aminooxy-PEG8-acid is a heterobifunctional linker molecule playing a crucial role in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide elucidates the function and application of this compound, focusing on its role as a key building block in the synthesis of PROTACs and the subsequent mechanism of action of these novel drug modalities. While this compound does not possess an intrinsic pharmacological mechanism of action, its chemical properties are instrumental in enabling the targeted degradation of specific proteins.

Core Function: A Heterobifunctional Linker for PROTAC Synthesis

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing two distinct reactive functional groups, making it a valuable tool in bioconjugation and drug development.[1] Its primary application is in the synthesis of PROTACs, which are chimeric molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4]

The structure of this compound consists of three key components:

  • A Carboxylic Acid (-COOH) group: This terminal functional group can readily react with primary amine groups on a target molecule, such as a ligand for a specific protein of interest, to form a stable amide bond.[5][6][7][8] This reaction is typically facilitated by activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][5]

  • A Carbamate (CBZ)-protected Aminooxy (-ONH-CBZ) group: The aminooxy group provides a reactive handle for conjugation to another molecule. It is protected by a carboxybenzyl (CBZ) group, which prevents unwanted reactions during synthesis and can be removed under specific chemical conditions, such as mild hydrogenation, to allow for subsequent conjugation.[1]

  • An eight-unit polyethylene glycol (PEG8) spacer: This hydrophilic spacer connects the two functional ends.[1][6][7] The PEG linker enhances the solubility of the resulting PROTAC molecule in aqueous environments and provides flexibility, which is crucial for the proper orientation of the two ligands to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]

Mechanism of Action: Enabling PROTAC-Mediated Protein Degradation

The "mechanism of action" associated with this compound is realized through the function of the PROTAC molecule it helps to create. The PROTAC's mechanism can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC molecule, containing ligands for both a target protein and an E3 ubiquitin ligase connected by the PEG linker, simultaneously binds to both proteins, forming a ternary complex.

  • Ubiquitination of the Target Protein: Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins within the cell.

  • PROTAC Recycling: After the target protein is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple protein copies.

Chemical Properties and Data

The following table summarizes the key chemical properties of this compound.

PropertyValueReference
Molecular Formula C27H45NO13
Molecular Weight 591.65 g/mol [2]
CAS Number 2353410-09-8[5]
Appearance White to off-white solidN/A
Solubility Soluble in water and most organic solvents[5]
Storage Conditions Recommended to be stored at -20°C

Experimental Protocols

The following provides a generalized protocol for the conjugation of this compound to a primary amine-containing molecule, a critical step in PROTAC synthesis.

Protocol: Amide Coupling of this compound to a Primary Amine

Materials:

  • This compound

  • Amine-containing molecule (e.g., a ligand for the target protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS pH 7.4)

  • Quenching reagent (e.g., hydroxylamine)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the anhydrous solvent.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

    • Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to the Amine-containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound (NHS ester) solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-50 mM to stop the reaction by reacting with any remaining NHS ester.

    • Incubate for 5-10 minutes.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted reagents and byproducts.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing the Role of this compound

The following diagrams illustrate the structure and function of this compound in the context of PROTAC synthesis and action.

G cluster_linker This compound cluster_protac PROTAC Molecule linker CBZ-aminooxy PEG8 Spacer Carboxylic Acid E3_ligand E3 Ligase Ligand target_ligand Target Protein Ligand protac_linker PEG8 Linker E3_ligand->protac_linker Conjugation protac_linker->target_ligand Conjugation

Caption: Structure of this compound and its assembly into a PROTAC molecule.

G cluster_workflow PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Re-use

Caption: Workflow of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a critical chemical tool that, while not having a direct biological mechanism of action itself, is fundamental to the construction of PROTACs. Its well-defined bifunctional nature, coupled with the advantageous properties of the PEG spacer, allows for the efficient synthesis of these powerful therapeutic agents. Understanding the chemistry and application of linkers like this compound is essential for researchers and drug developers working to advance the field of targeted protein degradation and create novel medicines for a wide range of diseases.

References

In-Depth Technical Guide: CBZ-aminooxy-PEG8-acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CBZ-aminooxy-PEG8-acid, a heterobifunctional linker critical in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

CAS Number: 2353410-09-8[1][2][3][4]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₇H₄₅NO₁₃[1][2][3]
Molecular Weight 591.65 g/mol [1][2][3]
Purity ≥97%[3][4]
Solubility Soluble in DMSO, DCM, DMF[3]
Storage Sealed in dry, 2-8°C or -20°C[1][3]
Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[2] However, standard laboratory safety protocols should be followed. This includes wearing personal protective equipment such as gloves, safety goggles, and a lab coat.[2] Handling should be performed in a well-ventilated area or a chemical fume hood.[2] In case of contact with skin or eyes, flush immediately with copious amounts of water.[2] For detailed safety information, refer to the supplier's SDS.

Key Applications in Drug Development

This compound is a versatile linker molecule designed for the precise and stable conjugation of biomolecules. Its heterobifunctional nature, featuring a Carboxybenzyl (CBZ)-protected aminooxy group and a terminal carboxylic acid, allows for a two-step, controlled conjugation strategy. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, imparts hydrophilicity to the resulting conjugate, which can improve solubility and pharmacokinetic properties.

The primary applications of this linker are in the construction of:

  • Antibody-Drug Conjugates (ADCs): Where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.

  • PROteolysis TArgeting Chimeras (PROTACs): Which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5]

Experimental Protocols and Methodologies

The use of this compound in bioconjugation typically involves two key chemical reactions: amide bond formation and oxime ligation.

Step 1: Amide Bond Formation

The terminal carboxylic acid of the linker can be activated to react with a primary amine on a molecule of interest (e.g., a targeting ligand or a payload).

General Protocol for Amide Coupling:

  • Activation of Carboxylic Acid: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DCM). Add a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an amine base like DIPEA (N,N-Diisopropylethylamine). Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester.

  • Coupling Reaction: To the activated linker solution, add the amine-containing molecule (dissolved in a suitable solvent). The reaction is typically stirred at room temperature for 2-24 hours.

  • Monitoring and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC). Once the reaction is complete, the product is purified using standard chromatographic methods such as flash chromatography or preparative HPLC.

Step 2: Deprotection and Oxime Ligation

The CBZ group on the aminooxy moiety is a protecting group that can be removed under specific conditions to reveal the reactive aminooxy group.

General Protocol for CBZ Deprotection:

  • Dissolve the CBZ-protected intermediate in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add a catalyst, typically Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (hydrogenolysis), either by bubbling hydrogen gas through the solution or using a balloon filled with hydrogen.

  • Monitor the reaction until completion (e.g., by LC-MS).

  • Filter off the catalyst and concentrate the filtrate to obtain the deprotected aminooxy-functionalized molecule.

General Protocol for Oxime Ligation:

The newly exposed aminooxy group can then react with an aldehyde or ketone on the second molecule of interest (e.g., a payload or a targeting ligand) to form a stable oxime bond.

  • Dissolve the aminooxy-functionalized molecule and the aldehyde/ketone-containing molecule in a suitable buffer, typically with a pH between 4 and 6.

  • The reaction is often catalyzed by aniline (B41778) or its derivatives.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitor the formation of the oxime conjugate by LC-MS.

  • Purify the final conjugate using methods such as size-exclusion chromatography or reverse-phase HPLC.

Logical Workflow for Bioconjugate Synthesis

The following diagram illustrates the general workflow for synthesizing a bioconjugate using this compound.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection & Oxime Ligation Linker This compound ActivatedLinker Activated Linker (e.g., NHS ester) Linker->ActivatedLinker EDC/HATU MoleculeA Molecule A (with -NH2 group) Intermediate CBZ-protected Intermediate MoleculeA->Intermediate ActivatedLinker->Intermediate DeprotectedIntermediate Deprotected Intermediate (with -ONH2 group) Intermediate->DeprotectedIntermediate H2, Pd/C FinalConjugate Final Bioconjugate DeprotectedIntermediate->FinalConjugate MoleculeB Molecule B (with aldehyde/ketone) MoleculeB->FinalConjugate Oxime Ligation (pH 4-6)

General workflow for bioconjugate synthesis.

Signaling Pathway Considerations

The signaling pathway affected by a bioconjugate synthesized with this compound is entirely dependent on the nature of the conjugated molecules (the targeting moiety and the payload). The linker itself is designed to be biologically inert.

For instance, if this linker is used to create a PROTAC that targets a specific kinase for degradation, the downstream signaling pathway of that kinase will be inhibited. The following diagram illustrates a hypothetical PROTAC mechanism of action.

G cluster_PROTAC PROTAC-mediated Degradation cluster_Pathway Downstream Signaling PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein of Interest TargetProtein->TernaryComplex DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Degradation->TargetProtein Inhibition UpstreamSignal Upstream Signal UpstreamSignal->TargetProtein CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamEffector->CellularResponse

Mechanism of action for a hypothetical PROTAC.

Suppliers

This compound is available from various chemical suppliers, including:

  • ChemScene[1]

  • AxisPharm[2]

  • BroadPharm[3]

  • MedchemExpress[5]

  • Amaybio[4]

  • Biopharma PEG[6]

  • RuiaoBio[7]

  • TargetMol

References

Unveiling the Aqueous Solubility of CBZ-aminooxy-PEG8-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility Profile of CBZ-aminooxy-PEG8-acid

This compound is consistently described as an aqueous soluble molecule[1]. This enhanced water solubility is primarily attributed to the presence of the polyethylene (B3416737) glycol (PEG) spacer. The repeating ethylene (B1197577) oxide units in the PEG chain form hydrogen bonds with water molecules, rendering the entire molecule more hydrophilic[2]. This property is critical in biomedical applications, ensuring that conjugates remain soluble and stable in physiological environments[3][4][5].

While its aqueous solubility is a key feature, it is also soluble in several organic solvents.

Quantitative Solubility Data

A summary of the available qualitative and predicted solubility information for this compound is presented below. It is important to note that no specific quantitative values (e.g., in mg/mL or molarity) for its water solubility have been found in the reviewed literature.

SolventSolubilitySource(s)
Water/Aqueous Media Soluble BroadPharm[1], MedKoo Biosciences[6]
Dimethyl sulfoxide (B87167) (DMSO)SolubleBroadPharm[1], ChemicalBook[7]
Dichloromethane (DCM)SolubleBroadPharm[1], ChemicalBook[7]
Dimethylformamide (DMF)SolubleBroadPharm[1], ChemicalBook[7]

Experimental Protocol for Determining Water Solubility

The following is a generalized protocol for determining the aqueous solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials:

  • This compound

  • Deionized water (or desired aqueous buffer)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., DMSO) to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution in the aqueous buffer of interest.

    • Measure the absorbance (at a predetermined wavelength) or the peak area (via HPLC) for each dilution to construct a standard calibration curve.

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of deionized water or the desired aqueous buffer in a sealed vial. The amount should be sufficient to ensure that not all of the compound dissolves.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or a shaker can be used.

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance or peak area of the diluted supernatant.

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of this compound under the tested conditions.

Application in Antibody-Drug Conjugate (ADC) Synthesis: A Conceptual Workflow

This compound serves as a critical linker in the construction of ADCs, which are targeted cancer therapeutics[8]. The linker connects a monoclonal antibody (mAb) to a potent cytotoxic drug. The following diagram illustrates a high-level conceptual workflow for the synthesis of an ADC utilizing this linker.

ADC_Synthesis_Workflow cluster_mAb_Activation Antibody Modification cluster_Linker_Drug_Conjugation Linker-Payload Preparation cluster_Final_Conjugation Final ADC Assembly cluster_Purification Purification and Analysis mAb Monoclonal Antibody (mAb) activated_mAb Oxidized mAb (Aldehyde generation) mAb->activated_mAb Periodate Oxidation ADC Antibody-Drug Conjugate (ADC) activated_mAb->ADC Oxime Ligation linker CBZ-aminooxy- PEG8-acid linker_drug Linker-Payload Conjugate linker->linker_drug EDC/HATU coupling drug Cytotoxic Drug (with amine group) drug->linker_drug linker_drug->ADC purified_ADC Purified ADC ADC->purified_ADC Purification (e.g., SEC)

Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.

This workflow demonstrates the dual functionality of the this compound linker. The carboxylic acid end is first reacted with an amine-containing cytotoxic drug. The aminooxy end of the resulting conjugate is then reacted with an aldehyde group, which can be generated on the antibody through mild oxidation of its carbohydrate moieties, to form a stable oxime linkage[9]. The PEG8 spacer provides the necessary length and flexibility for the drug to exert its cytotoxic effect once the ADC is internalized by a target cancer cell, while also contributing to the overall solubility and stability of the conjugate.

References

CBZ-aminooxy-PEG8-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of CBZ-aminooxy-PEG8-acid, a heterobifunctional linker molecule integral to advancements in bioconjugation and proteomics.

Core Physicochemical Data

This compound is a versatile tool in chemical biology, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a carboxybenzyl (CBZ) protected aminooxy group at one terminus and a carboxylic acid at the other, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for sequential and controlled conjugation to different molecular entities. The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous environments.[2]

The key quantitative data for this molecule are summarized in the table below.

ParameterValueReference
Molecular Formula C₂₇H₄₅NO₁₃[3][4]
Molecular Weight 591.65 g/mol [3][4]
CAS Number 2353410-09-8[3][4]

Experimental Protocols and Applications

This compound serves as a linker to covalently connect two different molecules. A typical experimental workflow involves two main steps:

  • Amide Bond Formation: The terminal carboxylic acid can be activated using standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[2][5] This activated acid readily reacts with primary amine groups on a target molecule (e.g., a protein, antibody, or E3 ligase ligand) to form a stable amide bond.[2][5]

  • Oxime Bond Formation: The CBZ protecting group on the aminooxy moiety can be removed under specific conditions, such as catalytic hydrogenation or by using strong acids, to reveal the reactive aminooxy group.[5] This deprotected group can then specifically react with an aldehyde or ketone on a second target molecule to form a stable oxime linkage.[6] This selective reactivity is highly valuable for site-specific modifications.

Visualized Workflow: Bioconjugation Strategy

The following diagram illustrates the logical workflow for utilizing this compound in a typical bioconjugation experiment to link a protein to a small molecule.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Oxime Ligation A This compound C EDC/HATU Activation A->C Activation of Carboxylic Acid B Target Molecule 1 (with Amine Group) D Intermediate 1 (Amide Conjugate) B->D Amide Bond Formation C->D Amide Bond Formation E Deprotection (e.g., Hydrogenation) D->E F Intermediate 2 (Deprotected Linker) E->F Removal of CBZ Group H Final Bioconjugate F->H Oxime Bond Formation G Target Molecule 2 (with Aldehyde/Ketone) G->H Oxime Bond Formation

Sequential bioconjugation workflow.

References

Introduction to Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bifunctional PEG Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O–).[1][2] They have become indispensable tools in drug delivery, bioconjugation, and materials science due to their unique properties.[1] When functionalized with reactive groups at both ends of the polymer chain, they are known as bifunctional PEG linkers. These linkers serve as flexible, biocompatible spacers to connect various molecular entities, such as drugs, proteins, targeting ligands, or nanoparticles.[3][4]

The process of covalently attaching PEG chains to a molecule, known as PEGylation, was first developed in the 1970s to extend the circulation time and reduce the immunogenicity of proteins.[1] Since then, the field has evolved significantly, leading to the development of precisely defined (monodisperse) PEG linkers with a wide array of terminal functionalities.[5][6]

Core Properties of PEG Linkers:

  • Biocompatibility and Low Immunogenicity : PEG is well-tolerated by the body, exhibiting minimal toxicity and generally eliciting a weak immune response.[1][2] This makes it an ideal choice for developing safer and more effective therapeutics.

  • High Water Solubility : The repeating ethylene oxide units form hydrogen bonds with water, making PEG highly soluble in aqueous environments.[1] This property is crucial for improving the solubility of hydrophobic drugs, which can enhance their bioavailability and facilitate formulation for injection.[5][7]

  • Enhanced Pharmacokinetics (PK) : PEGylation significantly alters the pharmacokinetic profile of a drug.[8] By increasing the hydrodynamic volume of the molecule, PEG linkers help shield it from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life in the body.[5][6][]

  • Flexibility : The carbon-oxygen bonds within the PEG backbone can rotate freely, providing significant conformational flexibility that can help minimize steric hindrance between the conjugated molecules.[1][3]

Types of Bifunctional PEG Linkers

Bifunctional PEG linkers are categorized based on the reactivity of their terminal functional groups and their structural architecture.

  • Homobifunctional Linkers : These linkers possess two identical reactive groups at either end of the PEG chain (e.g., NHS ester-PEG-NHS ester). They are primarily used for crosslinking similar molecules or for polymerization applications.[10][]

  • Heterobifunctional Linkers : These are more versatile linkers that have two different reactive groups at their termini (e.g., Azide-PEG-NHS ester).[12][13] This dual reactivity allows for the sequential and specific conjugation of two distinct molecules, which is essential for creating complex bioconjugates like antibody-drug conjugates (ADCs).[10][12]

Structurally, these linkers can be:

  • Linear : A straight chain of PEG units with functional groups at each end. They are predictable and widely used for their simplicity.[][14]

  • Branched or Multi-Arm : These linkers have multiple PEG arms extending from a central core.[][15] This architecture allows for a higher drug payload, improved shielding effects, and can be designed with multiple different functionalities for advanced applications.[15][16]

Furthermore, linkers can be designed to be either stable or cleavable:

  • Non-Cleavable Linkers : Form a stable, permanent bond between the conjugated molecules.

  • Cleavable Linkers : Contain a labile bond (e.g., disulfide, ester, or hydrazone) that can be broken under specific physiological conditions, such as a change in pH or the presence of specific enzymes found in a tumor microenvironment.[10][17][18] This enables controlled, site-specific release of a therapeutic agent.[12][19]

G cluster_main Classification of Bifunctional PEG Linkers Bifunctional Bifunctional PEG Linkers Reactivity Based on Reactivity Bifunctional->Reactivity Structure Based on Structure Bifunctional->Structure Stability Based on Stability Bifunctional->Stability Homo Homobifunctional (Identical Ends) Reactivity->Homo Hetero Heterobifunctional (Different Ends) Reactivity->Hetero Linear Linear Structure->Linear Branched Branched / Multi-Arm Structure->Branched Cleavable Cleavable (Stimuli-Responsive) Stability->Cleavable NonCleavable Non-Cleavable (Stable) Stability->NonCleavable

Classification of bifunctional PEG linkers.

Core Applications in Drug Development

Bifunctional PEG linkers are pivotal in the design of modern therapeutics, enabling precision targeting and improving drug efficacy and safety profiles.

Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[12] The linker is a critical component that connects the drug payload to the antibody.[15][20] Heterobifunctional PEG linkers are widely used in ADCs to:[7][12]

  • Improve Solubility and Stability : Both the antibody and the cytotoxic drug can be hydrophobic. PEG linkers enhance the overall solubility of the ADC, preventing aggregation.[][15]

  • Enable Higher Drug-to-Antibody Ratios (DAR) : Hydrophilic PEG linkers allow for the attachment of more drug molecules per antibody without causing aggregation, which can lead to enhanced potency.[15]

  • Control Drug Release : Cleavable PEG linkers are designed to release the cytotoxic payload only after the ADC has been internalized by the target cancer cell, minimizing systemic toxicity and damage to healthy tissues.[10][12]

G cluster_workflow Mechanism of Action for a PEGylated ADC ADC 1. ADC in Circulation (Antibody + PEG Linker + Drug) Binding 3. Binding (Antibody binds to Antigen) ADC->Binding TargetCell 2. Target Cancer Cell (Antigen Expression) TargetCell->Binding Internalization 4. Internalization (Endocytosis) Binding->Internalization Release 5. Drug Release (Linker Cleavage) Internalization->Release Apoptosis 6. Cell Death (Apoptosis) Release->Apoptosis

Generalized mechanism of action for an ADC.
Other Key Applications

  • Peptide and Protein Therapeutics : Peptides are highly specific but often suffer from rapid degradation. PEGylation enhances their stability and circulation half-life, making them more effective therapeutic agents.[6][12]

  • PROTACs (Proteolysis-Targeting Chimeras) : PEG linkers are used to connect a target-binding ligand and an E3 ligase-binding ligand in PROTACs, optimizing the formation of the ternary complex required for targeted protein degradation.

  • Nanoparticle Functionalization : Heterobifunctional PEG linkers are used to attach targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles, enabling targeted delivery of therapeutic or diagnostic agents.[4][12]

  • Click Chemistry : PEG linkers functionalized with azide (B81097) or alkyne groups are essential tools in "click chemistry," a set of rapid and specific bioorthogonal reactions used for labeling and conjugating biomolecules.[21][22][23]

Quantitative Data Summary

The choice of PEG linker, particularly its length and chemistry, has a quantifiable impact on the properties of the resulting conjugate. The data below is compiled from various studies to illustrate these effects.

Table 1: Physicochemical Properties of Common Bifunctional PEG Linkers

Linker Type Functional Group 1 Functional Group 2 Common MW (Da) Spacer Length (Å) Key Application
NHS-PEG-NHS N-Hydroxysuccinimide N-Hydroxysuccinimide 2,000 - 20,000 70 - 700 Protein Crosslinking
Mal-PEG-NHS Maleimide (B117702) N-Hydroxysuccinimide 1,000 - 10,000 35 - 350 ADC, Thiol-Amine Conjugation
Azide-PEG-NHS Azide N-Hydroxysuccinimide 500 - 5,000 17 - 175 Click Chemistry, Bioconjugation
Alkyne-PEG-Mal Alkyne Maleimide 500 - 5,000 17 - 175 Click Chemistry, Thiol Conjugation
OPSS-PEG-NHS Ortho-pyridyldisulfide N-Hydroxysuccinimide 2,000 - 5,000 70 - 175 Cleavable (Thiol-responsive) ADCs

| Hydrazide-PEG-NHS | Hydrazide | N-Hydroxysuccinimide | 1,000 - 5,000 | 35 - 175 | Carbonyl/Amine Conjugation |

Table 2: Impact of PEG Linker Length on Pharmacokinetics and In Vitro Activity A study on affibody-drug conjugates demonstrated the trade-off between circulation half-life and immediate cytotoxicity as PEG chain length increases.[24][25]

ConjugatePEG Linker MW (kDa)Circulation Half-Life (t½)Fold Increase in t½ (vs. No PEG)In Vitro Cytotoxicity (IC50)Fold Reduction in Cytotoxicity (vs. No PEG)
ZHER2-SMCC-MMAE0 (No PEG)19.6 min1.0xLow1.0x
ZHER2-PEG4K-MMAE4~49 min2.5xHigher4.5x
ZHER2-PEG10K-MMAE10~219.5 min11.2xHighest22.0x

Data adapted from a 2021 study on miniaturized ADCs.[24][25]

This data highlights a critical design consideration: while longer PEG chains significantly prolong circulation time, which can improve tumor accumulation, they can also increase steric hindrance, potentially reducing the immediate cytotoxic effect.[][24][25] The optimal linker length must balance these pharmacokinetic and pharmacodynamic properties.[26]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis, purification, and characterization of PEGylated bioconjugates.

Protocol 1: General PEGylation of a Protein via Amine-Reactive Linker (e.g., Mal-PEG-NHS)

This protocol describes the conjugation of a heterobifunctional PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein, followed by conjugation to a thiol-containing molecule.

Materials:

  • Protein to be conjugated (1-5 mg/mL)

  • Heterobifunctional Linker (e.g., Mal-PEG-NHS)

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5. Must be free of primary amines like Tris.[3]

  • Quenching Buffer: 1M Tris-HCl or Glycine, pH 8.0

  • Anhydrous Solvent: DMSO or DMF

  • Thiol-containing payload molecule

Methodology:

  • Protein Preparation : Dissolve the protein in the conjugation buffer to the desired concentration.

  • Linker Preparation : Immediately before use, dissolve the Mal-PEG-NHS linker in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.

  • First Conjugation Reaction (Amine Reaction) :

    • Add the linker solution to the protein solution. The molar ratio of linker to protein typically ranges from 5:1 to 20:1 and should be optimized empirically.[3]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[3]

  • Purification (Step 1) : Remove excess, unreacted PEG linker using size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS pH 7.0).

  • Second Conjugation Reaction (Thiol Reaction) :

    • Add the thiol-containing payload to the purified Maleimide-PEG-Protein conjugate. A molar excess of 3-5 fold of the payload is common.

    • Incubate for 2-4 hours at room temperature.

  • Quenching : Stop the reaction by adding a quenching buffer to consume any unreacted maleimide groups.

  • Final Purification (Step 2) : Purify the final conjugate to remove unreacted payload and quenching agent using SEC, ion-exchange chromatography, or hydrophobic interaction chromatography (HIC).

Protocol 2: Characterization by Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS is a powerful technique to confirm successful conjugation and characterize the product.[27][28]

Methodology:

  • Sample Preparation : Dilute the purified conjugate in a suitable buffer compatible with mass spectrometry (e.g., containing volatile salts like ammonium (B1175870) acetate).

  • LC Separation : Inject the sample onto an appropriate HPLC/UPLC column (e.g., reversed-phase C4 or C8 for proteins) to separate the PEGylated conjugate from any impurities or unconjugated starting materials.

  • MS Analysis : The eluent from the LC is directed into the mass spectrometer.

    • Intact Mass Analysis : Acquire mass spectra to determine the molecular weight of the final conjugate. Successful PEGylation will result in a mass shift corresponding to the mass of the PEG linker and payload. The degree of PEGylation (number of PEGs attached) can also be determined.[29][30]

    • Tandem MS (MS/MS) : For more detailed structural information, the conjugate can be fragmented within the mass spectrometer (e.g., via collision-induced dissociation). Analysis of the fragment ions can help identify the specific site of PEGylation on the protein.[27][29]

  • Data Analysis : Deconvolute the raw mass spectra to determine the precise masses of the species present in the sample. Compare the experimental masses to the theoretical masses to confirm the identity of the product.

G cluster_workflow Experimental Workflow: Protein PEGylation and Characterization Start Start: Protein + Linker Reaction 1. Conjugation Reaction (e.g., Amine-reactive) Start->Reaction Purify1 2. Purification Step 1 (Remove excess linker) Reaction->Purify1 Characterize1 3. In-Process Control (Optional LC/MS) Purify1->Characterize1 Reaction2 4. Add Payload (e.g., Thiol-reactive) Purify1->Reaction2 Characterize1->Reaction2 Purify2 5. Final Purification (Remove excess payload) Reaction2->Purify2 FinalProduct 6. Final Product (PEGylated Conjugate) Purify2->FinalProduct Characterize2 7. Final Characterization (LC/MS, SEC, etc.) FinalProduct->Characterize2 End End Characterize2->End

Workflow for PEGylation, purification, and analysis.

References

The Strategic Role of the Carboxybenzyl (CBZ) Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protecting Groups in PEG Linker Chemistry

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, offering enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles to a wide array of therapeutic molecules. The synthesis and functionalization of these linkers, however, require a nuanced approach to chemical strategy, particularly in the management of reactive functional groups. Protecting groups are therefore fundamental to the controlled, stepwise assembly of complex bioconjugates.

Among the arsenal (B13267) of amine protecting groups, the Carboxybenzyl (Cbz or Z) group stands out for its unique combination of stability and selective lability. This guide provides a comprehensive technical overview of the role and application of the Cbz protecting group in the context of PEG linkers, offering detailed experimental protocols, quantitative data, and strategic considerations for its use in research and development.

Core Principles of the CBZ Protecting Group

The Cbz group protects primary and secondary amines as carbamates. Its utility in the synthesis of PEG linkers and their subsequent conjugation to biomolecules is underscored by its distinct chemical properties.

Key Characteristics of the CBZ Group:

  • Robust Stability: The Cbz group is notably stable under a wide range of conditions, including both acidic and basic environments, which allows for a broad scope of subsequent chemical modifications to the PEG linker or the attached cargo.[1][2]

  • Orthogonality: The Cbz group is orthogonal to the most commonly used amine protecting groups, namely the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] This orthogonality is crucial for the sequential deprotection and functionalization of molecules with multiple amine groups.

  • Mild Cleavage Conditions: Deprotection of the Cbz group is most commonly and efficiently achieved through catalytic hydrogenolysis, a mild and selective method that typically involves a palladium catalyst and a hydrogen source.[2] This process liberates the free amine, toluene, and carbon dioxide.

Quantitative Data: Efficiency of CBZ Protection and Deprotection

The efficiency of both the introduction and removal of the Cbz group is a critical factor in the overall yield and purity of the final PEGylated conjugate. The following tables summarize representative quantitative data from the literature.

Amine SubstrateReagentsSolventTime (h)Yield (%)Reference
AnilineCbz-ClPEG-4000.595[4][5]
BenzylamineCbz-ClPEG-4000.296[4][5]
Glycine methyl esterCbz-ClPEG-4000.394[4][5]
PyrrolidineCbz-ClPEG-4000.295[4][5]
Amino AcidCbz-Cl, NaHCO₃THF/H₂O (2:1)2090[2]

Table 1: Representative Yields for N-Cbz Protection of Various Amines.

SubstrateCatalystHydrogen SourceSolventTimeYield (%)Reference
Cbz-protected amine10% Pd/CH₂ (1 atm)Methanol (B129727)40 h (at 60°C)-[2]
Cbz-protected peptide10% Pd/CaCO₃H₂ (from H-Cube Pro™)MethanolN/A (flow)93[6]
Cbz-protected aminePd blackFormic acidEthanol (B145695)1.5 h-[2]

Table 2: Conditions and Yields for the Deprotection of Cbz-Protected Amines.

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of amine-terminated PEG linkers with the Cbz group.

Protocol for N-Cbz Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using benzyl (B1604629) chloroformate (Cbz-Cl). This method is adapted from procedures for small molecule amines, with considerations for the properties of PEG.[4][5][7]

Materials:

  • Amine-terminated PEG (e.g., NH₂-PEG-COOH, NH₂-PEG-OH)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized water

  • Diethyl ether (cold)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the amine-terminated PEG (1 equivalent) in DCM or THF in a round-bottom flask. The concentration will depend on the molecular weight of the PEG; aim for a concentration that allows for efficient stirring.

  • Addition of Base: Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the PEG solution. The two-phase mixture should be stirred vigorously.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.2-1.5 equivalents) dropwise to the cold, vigorously stirred mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC with ninhydrin (B49086) staining to check for the disappearance of the free amine).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the organic solution under reduced pressure to a smaller volume.

    • Precipitate the Cbz-protected PEG by adding the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and MALDI-TOF mass spectrometry to confirm the presence of the Cbz group and the integrity of the PEG chain.[8][9][10]

Protocol for Catalytic Hydrogenolysis of a Cbz-Protected PEG Linker

This protocol outlines a standard procedure for the removal of the Cbz protecting group from a PEG linker using palladium on carbon (Pd/C) as a catalyst and hydrogen gas.[2][6]

Materials:

  • Cbz-protected PEG linker

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Celite® or a similar filter aid

Procedure:

  • Dissolution: Dissolve the Cbz-protected PEG linker in methanol or ethanol in a Schlenk flask.

  • Inerting: Carefully add 10% Pd/C (typically 5-10% by weight of the substrate). The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: Seal the flask and evacuate and backfill with hydrogen gas three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Caution: The Pd/C on the filter pad can be pyrophoric and should not be allowed to dry completely in the air. It should be quenched with water before disposal.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amino-PEG.

    • If necessary, the product can be further purified by precipitation in cold diethyl ether as described in the protection protocol.

Mandatory Visualizations

Workflow for CBZ Protection and Deprotection of an Amino-PEG Linker

G cluster_protection CBZ Protection cluster_deprotection CBZ Deprotection Start_Protect NH2-PEG-X Reagents_Protect Cbz-Cl, NaHCO3 DCM/H2O Start_Protect->Reagents_Protect 1. Reaction_Protect Stir at 0°C to RT Reagents_Protect->Reaction_Protect 2. Workup_Protect Organic Extraction & Washing Reaction_Protect->Workup_Protect 3. Purification_Protect Precipitation in Ether Workup_Protect->Purification_Protect 4. Product_Protect Cbz-NH-PEG-X Purification_Protect->Product_Protect 5. Start_Deprotect Cbz-NH-PEG-X Reagents_Deprotect 10% Pd/C, H2 Methanol Start_Deprotect->Reagents_Deprotect 1. Reaction_Deprotect Stir under H2 atm Reagents_Deprotect->Reaction_Deprotect 2. Workup_Deprotect Filtration through Celite Reaction_Deprotect->Workup_Deprotect 3. Purification_Deprotect Concentration/Precipitation Workup_Deprotect->Purification_Deprotect 4. Product_Deprotect NH2-PEG-X Purification_Deprotect->Product_Deprotect 5.

Caption: Synthetic workflow for the protection and deprotection of amino-PEG linkers.

Orthogonal Strategy in Heterobifunctional Linker Synthesis

G cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Carboxylic Acid Functionalization cluster_step3 Step 3: CBZ Protection of a Second Amine Start HO-PEG-NH2 Boc_Protect Boc2O, Base DCM Start->Boc_Protect Intermediate1 HO-PEG-NH-Boc Boc_Protect->Intermediate1 Activate_OH e.g., Succinic Anhydride, DMAP Intermediate1->Activate_OH Intermediate2 HOOC-CH2CH2-CO-O-PEG-NH-Boc Activate_OH->Intermediate2 Couple_Amine H2N-R-X, EDC/NHS Intermediate2->Couple_Amine Intermediate3 X-R-NH-CO-CH2CH2-CO-O-PEG-NH-Boc Couple_Amine->Intermediate3 CBZ_Protect_Final Cbz-Cl, Base Intermediate3->CBZ_Protect_Final Final_Product Cbz-N(R')-R-X'-CO-CH2CH2-CO-O-PEG-NH-Boc CBZ_Protect_Final->Final_Product Deprotection_Options Orthogonal Deprotection Final_Product->Deprotection_Options Boc_Deprotection Cbz-Protected Linker with Free Amine Deprotection_Options->Boc_Deprotection Acid (e.g., TFA) CBZ_Deprotection Boc-Protected Linker with Free Amine Deprotection_Options->CBZ_Deprotection Hydrogenolysis (Pd/C, H2)

Caption: Orthogonal protection strategy for synthesizing a heterobifunctional PEG linker.

Applications in Drug Development

The use of Cbz-protected PEG linkers is particularly advantageous in the construction of complex bioconjugates where precise control over the sequence of conjugation is required.

  • Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, heterobifunctional PEG linkers are often employed to connect a cytotoxic drug to a monoclonal antibody. A Cbz-protected amine on the linker allows for the selective attachment of the drug, followed by deprotection and subsequent conjugation to the antibody, or vice versa. The hydrophilicity of the PEG component can improve the solubility and reduce aggregation of the final ADC.[][12][13][14]

  • PROTACs and Molecular Glues: The development of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules often involves the use of PEG linkers to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The Cbz group can be used to protect an amine on the linker during the synthesis of one part of the molecule, allowing for the subsequent attachment of the second part after deprotection.

  • Peptide and Protein Modification: Cbz-protected amino-PEG derivatives can be used in solid-phase peptide synthesis (SPPS) to introduce a PEG chain at a specific site in a peptide sequence. The Cbz group is compatible with the Fmoc/tBu strategy, as it is stable to the basic conditions used for Fmoc deprotection and the acidic conditions used for final cleavage and side-chain deprotection.[1][3]

Troubleshooting and Special Considerations

  • Catalyst Poisoning: The palladium catalyst used in hydrogenolysis is sensitive to poisoning by sulfur-containing compounds. If the PEG linker or the attached molecule contains a thiol or thioether, the deprotection reaction may be inhibited. In such cases, alternative deprotection methods or the use of a larger amount of catalyst may be necessary.[15]

  • Incomplete Deprotection: In some cases, complete removal of the Cbz group can be sluggish. This can be addressed by increasing the reaction time, temperature, or hydrogen pressure, or by using a more active catalyst such as palladium black.[2]

  • Purification of High Molecular Weight PEGs: The purification of large PEG derivatives (e.g., >5 kDa) by column chromatography can be challenging. Precipitation, dialysis, or size-exclusion chromatography are often more effective methods for isolating the final product.

Conclusion

The Carboxybenzyl protecting group is a versatile and robust tool for the synthesis of well-defined PEG linkers and their conjugates. Its stability, orthogonality to other common protecting groups, and mild cleavage conditions make it an excellent choice for complex, multi-step synthetic strategies in drug delivery and bioconjugation. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the Cbz group to advance their research and development efforts.

References

The Strategic Application of CBZ-aminooxy-PEG8-acid in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

Among the diverse array of linkers utilized in PROTAC design, polyethylene (B3416737) glycol (PEG) linkers are prevalent due to their ability to enhance aqueous solubility, cell permeability, and provide conformational flexibility. This guide focuses on a specific, versatile PEG linker, CBZ-aminooxy-PEG8-acid , detailing its properties, application, and the experimental protocols necessary for its successful integration into novel PROTAC development.

Physicochemical Properties of this compound

This compound is a heterobifunctional linker that offers distinct chemical handles for the sequential and directional conjugation of POI and E3 ligase ligands. The terminal carboxylic acid is readily available for amide bond formation with an amine-functionalized ligand, while the CBZ-protected aminooxy group provides a stable precursor to a reactive nucleophile for subsequent conjugation, typically through oxime ligation.

PropertyValueSource
Chemical Formula C₂₇H₄₅NO₁₃[1]
Molecular Weight 591.65 g/mol [1]
CAS Number 2353410-09-8[1]
Appearance White to off-white solidCommercially available
Solubility Soluble in water, DMSO, DCM, DMF[2]
Purity ≥98%[1]
Storage -20°C[2]

The Role of this compound in PROTAC Synthesis: A Stepwise Approach

The synthesis of a PROTAC using this compound typically follows a three-step process:

  • Amide Bond Formation: The carboxylic acid moiety of the linker is coupled with an amine-containing E3 ligase ligand or POI ligand.

  • CBZ Deprotection: The CBZ (benzyloxycarbonyl) protecting group is removed from the aminooxy terminus under acidic conditions to reveal the reactive aminooxy group.

  • Oxime Ligation: The deprotected aminooxy group is reacted with an aldehyde or ketone-functionalized POI ligand or E3 ligase ligand to form a stable oxime bond.

This strategic, stepwise synthesis allows for a modular and controlled assembly of the final PROTAC molecule.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: CBZ Deprotection cluster_2 Step 3: Oxime Ligation CBZ_Linker This compound Intermediate_1 CBZ-aminooxy-PEG8-E3 Ligand CBZ_Linker->Intermediate_1 HATU, DIPEA E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Intermediate_1 Intermediate_2 Aminooxy-PEG8-E3 Ligand Intermediate_1->Intermediate_2 Acidic Conditions (e.g., HBr/AcOH) Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC POI_Ligand POI Ligand (with -CHO or -C(O)R) POI_Ligand->Final_PROTAC

Synthetic workflow for PROTAC assembly.

Experimental Protocols

Amide Bond Formation

This protocol describes the coupling of the carboxylic acid of this compound with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand).

  • Materials:

    • This compound

    • Amine-functionalized E3 ligase ligand

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (Dimethylformamide)

    • Ethyl acetate (B1210297)

    • Saturated aqueous NaHCO₃

    • Brine

    • Anhydrous Na₂SO₄

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add a solution of the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the CBZ-protected intermediate.

CBZ Deprotection

This protocol outlines the removal of the CBZ protecting group to yield the free aminooxy functionality.

  • Materials:

    • CBZ-protected intermediate from Step 1

    • 33% HBr in acetic acid or 4M HCl in dioxane

    • Diethyl ether

    • Anhydrous DCM (Dichloromethane)

  • Procedure (using HBr in Acetic Acid):

    • Dissolve the CBZ-protected intermediate (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add 33% HBr in acetic acid (5-10 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product as the HBr salt.

    • Collect the solid by filtration and dry under vacuum to obtain the deprotected aminooxy-linker-ligand conjugate.

Oxime Ligation

This protocol details the final conjugation step to form the PROTAC molecule through a stable oxime bond.[3]

  • Materials:

    • Deprotected aminooxy-linker-ligand conjugate from Step 2

    • Aldehyde or ketone-functionalized POI ligand (e.g., a derivative of JQ1 for BRD4)

    • Anhydrous DMSO or a suitable buffer (e.g., PBS, pH 7.4)

    • Aniline (B41778) (as a catalyst, optional)

    • Preparative HPLC system

  • Procedure:

    • Dissolve the aminooxy-linker-ligand conjugate (1.0 equivalent) and the aldehyde/ketone-functionalized POI ligand (1.1 equivalents) in anhydrous DMSO.

    • If required, add a catalytic amount of aniline (0.1-0.2 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the formation of the oxime-linked PROTAC by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Impact of PEG Linker Length on PROTAC Performance: A Case Study on BRD4 Degradation

The length of the PEG linker is a critical parameter that can significantly impact the degradation efficiency of a PROTAC. Systematic variation of the linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair. The following table summarizes quantitative data on the in vitro degradation of BRD4 by a series of PROTACs composed of the BRD4 inhibitor JQ1 and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

Data is illustrative and compiled from various sources in the literature.[4] DC₅₀ and Dₘₐₓ values are cell-line dependent.

The data indicates that a PEG5 linker provides the optimal balance of degradation potency (lowest DC₅₀) and maximal degradation (highest Dₘₐₓ) for this specific BRD4-targeting PROTAC series. This highlights the importance of linker optimization in PROTAC design.

Relevant Signaling Pathway: PI3K/AKT/mTOR

Flexible linkers, such as PEG chains, are particularly relevant for targeting proteins within complex signaling pathways like the PI3K/AKT/mTOR pathway. This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. PROTACs containing flexible linkers have been shown to exhibit superior degradation efficiency for key nodes in this pathway, such as mTOR.[1] The conformational flexibility afforded by the PEG linker may facilitate the formation of a productive ternary complex between the target kinase and the E3 ligase, leading to efficient degradation.[1]

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Proteasome Proteasome mTORC1->Proteasome degraded by PROTAC PROTAC (with flexible linker) PROTAC->mTORC1 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase binds E3_Ligase->mTORC1 ubiquitinates

PROTAC-mediated degradation in the PI3K/AKT/mTOR pathway.

Conclusion

This compound represents a highly valuable and versatile tool for the development of novel PROTACs. Its bifunctional nature allows for a controlled and modular synthetic strategy, while the PEG8 spacer offers favorable physicochemical properties. The ability to perform oxime ligation in the final step of the synthesis provides a robust and chemoselective method for conjugating a wide range of POI ligands. As the field of targeted protein degradation continues to expand, the rational design and application of well-defined linkers like this compound will be paramount in unlocking the full therapeutic potential of PROTACs.

References

The PEG8 Linker: A Technical Guide to Optimizing Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the precise engineering of drug molecules is paramount to enhancing efficacy and minimizing off-target effects. Among the critical components in the design of sophisticated drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety plays a pivotal role. Polyethylene glycol (PEG) linkers, in particular, have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacokinetic properties of bioconjugates.[1][2] This in-depth technical guide focuses on the PEG8 linker, a discrete PEG linker comprising eight ethylene (B1197577) glycol units, and elucidates its significance in drug development. We will explore its core properties, its impact on the performance of ADCs and PROTACs, and provide detailed experimental protocols for its implementation and characterization.

Core Physicochemical Properties of the PEG8 Linker

The PEG8 linker is a monodisperse entity, meaning it has a precisely defined length and molecular weight, which is crucial for the generation of homogenous drug conjugates with reproducible pharmacological profiles.[3] Its inherent hydrophilicity is a key attribute, often leveraged to enhance the solubility of hydrophobic drug molecules.[4]

PropertyValueSource
Chemical Formula (backbone) C₁₆H₃₄O₉[3]
Molecular Weight (backbone) ~370.4 g/mol [3]
Spacer Arm Length ~29.8 Å[3]
Number of PEG Units 8[3]

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).

The Significance of PEG8 Linker Length in Drug Conjugate Design

The length of the PEG linker is a critical parameter that can significantly influence the therapeutic index of a drug conjugate. The eight ethylene glycol units of the PEG8 linker provide a balance of flexibility and length that has proven advantageous in numerous applications.

In Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The PEG8 linker offers several benefits in this context:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG8 linker can counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and reducing its propensity to aggregate.[5]

  • Improved Pharmacokinetics: Studies have demonstrated a clear relationship between PEG linker length and ADC pharmacokinetics. Longer PEG chains, up to PEG8, have been shown to result in slower clearance rates, leading to prolonged systemic exposure.[6] In one study, ADCs with a PEG8 linker showed significantly improved pharmacokinetic properties and tolerability compared to those with shorter or no PEG linkers.[7]

  • Maintained In Vitro Potency: While the addition of a linker can sometimes introduce steric hindrance and slightly reduce binding affinity, the improved solubility and pharmacokinetic profile often compensate for this, leading to enhanced in vivo efficacy.[4]

In Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker in a PROTAC is not merely a spacer but a critical determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG8 linker can facilitate the productive orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.[8] A linker that is too short may lead to steric hindrance, while a linker that is too long can result in a less stable ternary complex.[]

  • Improved Physicochemical Properties: Similar to its role in ADCs, the PEG8 linker can enhance the solubility and cell permeability of PROTAC molecules, which is particularly beneficial for hydrophobic ligands.[4]

  • Linker Length Optimization is Key: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[4] Comparative studies have shown that varying the PEG linker length can have a dramatic impact on the degradation efficiency (DC50 and Dmax) of a PROTAC.[8] For some targets, a PEG8 linker has been shown to be optimal, while for others, shorter or longer linkers may be more effective.[][10]

Mandatory Visualizations

ADC_Structure Figure 1: General Structure of an Antibody-Drug Conjugate (ADC) with a PEG8 Linker cluster_Antibody Monoclonal Antibody cluster_Linker PEG8 Linker cluster_Payload Cytotoxic Payload Antibody Antibody Linker PEG8 Antibody->Linker Conjugation Site Payload Drug Linker->Payload

Caption: General Structure of an ADC with a PEG8 Linker.

PROTAC_Mechanism Figure 2: Mechanism of Action of a PROTAC with a PEG8 Linker cluster_PROTAC PROTAC Molecule cluster_CellularMachinery Cellular Machinery Target Ligand Target Ligand PEG8 PEG8 Target Ligand->PEG8 Target Protein Target Protein Target Ligand->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand PEG8->E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Recruits Proteasome Proteasome Target Protein->Proteasome Ubiquitination & Degradation

Caption: Mechanism of Action of a PROTAC with a PEG8 Linker.

Experimental_Workflow Figure 3: General Experimental Workflow for ADC/PROTAC Development Start Start Synthesis Synthesis of Drug-PEG8 Linker Start->Synthesis Conjugation Conjugation to Antibody/Ligand Synthesis->Conjugation Purification Purification and Characterization Conjugation->Purification InVitro In Vitro Evaluation (Binding, Cytotoxicity, Degradation) Purification->InVitro InVivo In Vivo Evaluation (Pharmacokinetics, Efficacy) InVitro->InVivo End End InVivo->End

Caption: General Experimental Workflow for ADC/PROTAC Development.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Reactive Drug-PEG8-Linker Construct

This protocol describes the synthesis of a drug-PEG8-linker construct where the PEG8 linker has a terminal carboxylic acid that is activated to an N-hydroxysuccinimide (NHS) ester for subsequent reaction with an amine-containing drug.

Materials:

  • Amine-PEG8-Carboxylic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing drug molecule

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Silica (B1680970) gel for column chromatography (for purification)

Procedure:

  • Activation of the PEG8 Linker:

    • Dissolve Amine-PEG8-Carboxylic Acid (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.1 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Conjugation to the Amine-Containing Drug:

    • In a separate vessel, dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DCM.

    • Slowly add the activated PEG8-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC was used).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure drug-PEG8-linker construct.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Conjugation of a Maleimide-PEG8-Linker to a Thiol-Containing Antibody

This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG8 linker (pre-conjugated to a drug) to the thiol groups of a reduced antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction

  • Maleimide-PEG8-Drug construct

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography (SEC) column for purification

  • UV-Vis spectrophotometer for concentration determination

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in PBS.

    • Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

    • Incubate the reaction at 37 °C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the reducing agent by dialysis or using a desalting column.

  • Conjugation Reaction:

    • Immediately after reduction, add the Maleimide-PEG8-Drug construct (in a suitable solvent like DMSO, not exceeding 5-10% of the total reaction volume) to the reduced antibody solution at a molar ratio of 5-10 moles of linker per mole of antibody.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4 °C overnight.

  • Quenching the Reaction:

    • To cap any unreacted thiol groups on the antibody, add a 100-fold molar excess of N-ethylmaleimide and incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted linker-drug and other small molecules using a pre-equilibrated SEC column with PBS.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the integrity and purity of the ADC by SDS-PAGE and SEC.

Protocol 3: In Vitro PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol describes a standard Western blot procedure to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.[11]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the cell lysates and clarify them by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then incubate with the primary antibody for the loading control.

    • Wash and incubate with the corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The PEG8 linker represents a versatile and valuable tool in the design and development of advanced drug conjugates. Its well-defined length, hydrophilicity, and flexibility offer a means to significantly improve the physicochemical and pharmacokinetic properties of ADCs and PROTACs. The careful selection and implementation of the PEG8 linker, guided by the principles and protocols outlined in this guide, can empower researchers and drug development professionals to engineer more effective and safer targeted therapies. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, the rational design of linkers like PEG8 will remain a cornerstone of innovation in modern medicine.

References

An In-depth Technical Guide to the Chemical Reactivity of CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of CBZ-aminooxy-PEG8-acid, a versatile heterobifunctional linker. Its unique structure, featuring a protected aminooxy group and a terminal carboxylic acid, enables a variety of bioconjugation strategies, particularly in the fields of targeted drug delivery, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

Physicochemical Properties and Handling

This compound is a water-soluble molecule due to its polyethylene (B3416737) glycol (PEG) spacer. This property is highly advantageous for reactions involving biomolecules that require aqueous environments. Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₇H₄₅NO₁₃[1]
Molecular Weight 591.65 g/mol [1]
CAS Number 2353410-09-8[1]
Purity Typically ≥98%[1]
Solubility Soluble in water, DMSO, DMFBroadPharm
Storage Store at -20°C, desiccatedBroadPharm

Core Reactivity and Functional Groups

The reactivity of this compound is centered around its two terminal functional groups: the carboxylic acid and the CBZ-protected aminooxy group . This dual functionality allows for sequential and site-specific conjugation to two different molecules.

Carboxylic Acid Reactivity: Amide Bond Formation

The terminal carboxylic acid can be activated to react with primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins, or amine-functionalized small molecules) to form a stable amide bond. This reaction is typically facilitated by carbodiimide (B86325) chemistry.

General Reaction Scheme:

Where R¹-COOH is this compound and R²-NH₂ is the amine-containing molecule.

Aminooxy Reactivity: Oxime Bond Formation

The aminooxy group is protected by a carboxybenzyl (CBZ or Z) group. This protecting group is stable under various conditions but can be removed to reveal the reactive aminooxy functionality. The deprotected aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.

Deprotection (General Methods):

  • Catalytic Hydrogenolysis: This is a common and mild method for CBZ deprotection. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[2]

  • Acidic Cleavage: Strong acids, such as HBr in acetic acid, can also be used to remove the CBZ group.[2]

Oxime Ligation Reaction Scheme:

Where R³-ONH₂ is the deprotected aminooxy-PEG8-acid conjugate and R⁴-CHO is an aldehyde-containing molecule.

Experimental Protocols

Protocol for Amide Bond Formation with a Primary Amine

This protocol outlines the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule using EDC and NHS chemistry.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: Tris-HCl or glycine (B1666218) (20-50 mM)

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[3]

  • Activation of Carboxylic Acid:

    • Immediately before activation, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[3]

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature.[3]

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a recommended starting point, but this should be optimized.[3]

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[3]

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[3]

Protocol for CBZ Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the CBZ protecting group to expose the aminooxy functionality.

Materials:

  • CBZ-protected conjugate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolution: Dissolve the CBZ-protected conjugate (1.0 equiv) in a suitable solvent such as methanol or ethanol.[2]

  • Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).[2]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂).[2]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected aminooxy conjugate. Further purification can be performed if necessary.

Protocol for Oxime Ligation with an Aldehyde or Ketone

This protocol details the reaction of the deprotected aminooxy group with a carbonyl-containing molecule.

Materials:

  • Deprotected aminooxy-PEG8-acid conjugate

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer: PBS, pH 6.5-7.5 (for uncatalyzed reactions, a slightly acidic pH of around 6.0 can improve the rate)[4]

  • (Optional) Catalyst: Aniline (B41778) or a substituted aniline derivative (e.g., m-phenylenediamine)

Procedure:

  • Dissolution: Dissolve the deprotected aminooxy-PEG8-acid conjugate and the aldehyde or ketone-containing molecule in the reaction buffer.

  • (Optional) Catalyst Addition: If a catalyst is used, add it to the reaction mixture.

  • Reaction: Incubate the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the carbonyl compound and the presence of a catalyst. Monitor the reaction by LC-MS or other suitable analytical techniques.

  • Purification: Purify the resulting oxime-linked conjugate using appropriate chromatographic techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEC), or hydrophobic interaction chromatography (HIC), depending on the properties of the final product.

Quantitative Data on Reactivity

Table 1: Kinetic Analysis of Oxime Ligation with an Aldehyde

CatalystCatalyst Concentration (mM)Observed Rate Constant (k_obs) (s⁻¹)
None0-
Aniline25-
m-Phenylenediamine25Significantly higher than aniline

Note: This table is illustrative and based on general findings for oxime ligation kinetics. Specific rates will depend on the exact substrates and reaction conditions.[2]

Table 2: Factors Influencing Oxime Ligation Rate

FactorEffect on RateNotes
pH Optimal around 4-5, but catalysis allows for reaction at neutral pHAt lower pH, the carbonyl is more electrophilic, but the aminooxy group is protonated. At neutral pH, aniline-based catalysts are effective.
Catalyst Electron-donating substituents on aniline increase catalytic activityp-Phenylenediamine has been shown to be a highly effective catalyst at neutral pH.
Carbonyl Reactivity Aldehydes react faster than ketones

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates the sequential conjugation process using this compound.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: CBZ Deprotection cluster_2 Step 3: Oxime Ligation A This compound C EDC/NHS Activation A->C B Amine-containing Molecule (R¹-NH₂) B->C D CBZ-aminooxy-PEG8-NH-R¹ C->D Stable Amide Bond E CBZ-aminooxy-PEG8-NH-R¹ F H₂ / Pd/C E->F G H₂N-O-PEG8-NH-R¹ F->G Deprotection H H₂N-O-PEG8-NH-R¹ J R²-CH=N-O-PEG8-NH-R¹ H->J I Aldehyde/Ketone (R²-CHO) I->J Stable Oxime Bond

Caption: Sequential conjugation workflow using this compound.

Logical Relationship in PROTAC Assembly

This compound can serve as a linker in the synthesis of PROTACs, connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

PROTAC Target_Ligand Target Protein Ligand Binds to protein of interest Linker {this compound | Provides spatial separation and favorable physicochemical properties} Target_Ligand->Linker Amide or Oxime Bond Formation E3_Ligand E3 Ligase Ligand Recruits E3 ubiquitin ligase E3_Ligand->Linker Amide or Oxime Bond Formation PROTAC PROTAC Molecule Linker->PROTAC

Caption: Role of the linker in a PROTAC molecule.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, aqueous solubility, and orthogonal reactivity provide a robust platform for the precise construction of complex biomolecular conjugates. The experimental protocols and reactivity data presented in this guide offer a solid foundation for the successful application of this linker in a variety of research settings. Careful consideration of reaction conditions, purification methods, and analytical techniques is crucial for achieving desired outcomes.

References

An In-depth Technical Guide to the Safe Handling of CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling precautions for CBZ-aminooxy-PEG8-acid, tailored for researchers, scientists, and professionals in drug development. It outlines essential information regarding hazard identification, proper storage, handling protocols, and emergency procedures.

Chemical Identification

This compound is a heterobifunctional PROTAC linker containing a CBZ-protected aminooxy group and a terminal carboxylic acid.[1][2] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of molecules it is incorporated into.[3]

PropertyValueReference
Chemical Name This compound[4]
CAS Number 2353410-09-8[4][5]
Molecular Formula C27H45NO13[4][5]
Molecular Weight 591.65 g/mol [4][5]
Purity ≥95% or ≥98% (Varies by supplier)[5][6][7]

Hazard Identification

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4] However, as with any chemical of unthoroughly investigated toxicological properties, prudent laboratory practices are essential.

Potential Hazards:

  • May cause irritation upon contact with skin or eyes.[4]

  • Inhalation of dust or aerosols may cause respiratory irritation.[8]

  • Ingestion may be harmful.[4]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

3.1. General Handling

  • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][8]

  • Avoid the formation of dust and aerosols.[8]

  • Avoid direct contact with skin and eyes.[8]

  • Wash hands thoroughly after handling the compound.[4]

  • Keep the compound away from heat, sparks, and open flames.[4]

  • Avoid contact with strong oxidizing agents.[4]

3.2. Storage Conditions PEG derivatives are known to be sensitive to light and oxidation.[9] To ensure long-term stability, the following storage conditions are recommended:

  • Temperature: Store in a freezer at low temperatures (≤ -15°C is strongly suggested).[7][9]

  • Atmosphere: Store under a dry, inert atmosphere such as Argon or Nitrogen.[9]

  • Light: Protect from light by storing in a dark location.[9]

  • Container: Keep the container tightly sealed.[8] For sensitive PEG products, packaging in smaller, single-use portions can help maintain activity.[9]

3.3. Experimental Protocol: Preparing the Compound for Use

  • Acclimatization: Before use, remove the container from the freezer and allow it to slowly warm to room temperature. This prevents condensation from forming inside the container upon opening.[9]

  • Inert Atmosphere: If possible, open the container inside a glovebox with an inert atmosphere.

  • Weighing: Quickly weigh the desired amount of the compound.

  • Resealing: After use, backfill the container with a dry, inert gas (Nitrogen or Argon) before sealing tightly.[9]

  • Return to Storage: Promptly return the container to the freezer (≤ -15°C) for long-term storage.[9]

G cluster_storage Storage cluster_handling Handling Protocol storage Store at ≤ -15°C Under Inert Gas (Ar/N₂) In the Dark warm 1. Warm container to room temperature storage->warm open 2. Open in fume hood (or glovebox) warm->open weigh 3. Weigh desired amount open->weigh use 4. Proceed with experiment weigh->use backfill 5. Backfill container with _inert gas (Ar/N₂) use->backfill reseal 6. Reseal tightly backfill->reseal reseal->storage Return to Storage

Caption: Workflow for safe handling of this compound.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Wear chemical-resistant safety goggles with side-shields.[4][8]

  • Hand Protection: Use suitable chemical-resistant gloves that have been inspected prior to use.[4][8]

  • Skin and Body Protection: Wear a lab coat or suitable protective clothing.[4][8]

  • Respiratory Protection: In case of inadequate ventilation or the formation of dust, wear an approved mask or respirator.[4]

First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek medical attention if irritation persists.[4]
Skin Contact Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing any contaminated clothing. If irritation persists, seek medical attention.[4][8]
Inhalation Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[4]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][8]

Accidental Release Measures

In case of a spill, adhere to the following procedures:

  • Ensure Personal Safety: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[4]

  • Containment: Prevent the material from entering drains or water courses.[4]

  • Clean-up: Mix the spilled material with sand or another inert absorbent. Sweep up the mixture and place it into a tightly closed container for disposal.[4]

  • Ventilation: Ensure the area is well-ventilated.

G start Spill Occurs ppe Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe contain Contain Spill Prevent entry into drains ppe->contain absorb Cover with inert absorbent (e.g., sand) contain->absorb collect Sweep up and place in sealed waste container absorb->collect dispose Dispose of as special waste (Consult local regulations) collect->dispose end Spill Cleaned dispose->end

Caption: Decision workflow for accidental release or spill.

Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[4][8]

  • Protective Equipment: Firefighters should wear protective clothing and a self-contained breathing apparatus (SCBA).[4][8]

Disposal Considerations

While polyethylene glycol is generally considered non-hazardous and biodegradable, proper disposal is crucial.[10][11]

  • Regulations: Arrange for disposal as special waste through a licensed disposal company, in accordance with local, state, and national regulations.[4]

  • Environmental Precautions: Do not allow the material to be released into the environment or enter drains and water systems.[4][11]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste before the container is discarded.[12]

References

Methodological & Application

Application Notes and Protocols for CBZ Deprotection of Aminooxy-PEG8-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the deprotection of the Carboxybenzyl (CBZ or Z) group from aminooxy-PEG8-acid, a critical step in bioconjugation and drug development. The choice of deprotection strategy is crucial to ensure the integrity of the aminooxy and PEG moieties, enabling subsequent conjugation to target molecules.

Overview of CBZ Deprotection Methods

The CBZ group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal by specific methods.[1] The two primary methods for CBZ deprotection are catalytic hydrogenation and acid-mediated cleavage. The selection of the optimal method depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction.

A critical consideration for the deprotection of CBZ-aminooxy-PEG8-acid is the stability of the aminooxy group. The aminooxy group is a potent nucleophile that readily reacts with aldehydes and ketones to form stable oxime linkages, a cornerstone of bioconjugation.[2][3][4][5] Fortunately, the aminooxy group is generally stable under moderately acidic conditions, which are often employed in oxime ligation reactions (e.g., pH 4.2).[2]

Catalytic Hydrogenation

Catalytic hydrogenation is a mild and efficient method for CBZ deprotection, proceeding via the hydrogenolysis of the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[4] Palladium on activated carbon (Pd/C) is the most common catalyst for this transformation.[4]

Key Advantages:

  • High efficiency and clean reaction profile.

  • Mild reaction conditions that are often compatible with sensitive functional groups.

Potential Considerations:

  • The catalyst can be pyrophoric and requires careful handling.

  • The presence of sulfur-containing compounds can poison the catalyst.

  • Requires a hydrogen source (hydrogen gas or a transfer hydrogenation reagent).

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen source (Hydrogen gas cylinder or a transfer hydrogenation reagent like ammonium (B1175870) formate)

  • Reaction flask

  • Hydrogenation apparatus (e.g., balloon, Parr shaker, or H-Cube®)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., methanol) in a reaction flask.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol% of the substrate.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the reaction vessel with hydrogen to the desired pressure (typically 1-4 atm or as specified by the apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aminooxy-PEG8-acid.

Table 1: Comparison of Catalytic Hydrogenation Conditions

ParameterCondition 1: H₂ GasCondition 2: Transfer Hydrogenation
Hydrogen Source Hydrogen GasAmmonium Formate
Catalyst 10% Pd/C10% Pd/C
Solvent MethanolMethanol/Water
Temperature Room TemperatureRoom Temperature to 40 °C
Pressure 1-4 atmAtmospheric
Reaction Time 2-16 hours1-8 hours
Typical Yield >90%>90%

Note: These are general conditions and should be optimized for each specific reaction.

Acid-Mediated Deprotection

Acid-mediated cleavage offers a metal-free alternative to catalytic hydrogenation for CBZ deprotection.[5] Strong acids like hydrogen bromide in acetic acid (HBr/HOAc) or trifluoroacetic acid (TFA) are commonly used.[6] More recently, milder Lewis acid conditions have been developed.[7][8]

Key Advantages:

  • Avoids the use of heavy metal catalysts and flammable hydrogen gas.

  • Can be advantageous for substrates sensitive to reduction.

Potential Considerations:

  • Requires the use of strong, corrosive acids.

  • The aminooxy group's stability under strongly acidic conditions should be carefully evaluated, although it is generally considered stable in moderately acidic environments.[2]

  • The PEG chain may be susceptible to cleavage under very harsh acidic conditions.[9]

Experimental Protocol: Acid-Mediated Deprotection of this compound

This protocol describes a general procedure using HBr in acetic acid. Caution should be exercised when handling this corrosive reagent.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Anhydrous ether

  • Reaction flask with a gas outlet

  • Stirring apparatus

Procedure:

  • Place the this compound in a clean, dry reaction flask.

  • Under a fume hood, add a solution of 33% HBr in acetic acid to the flask at room temperature.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with a large volume of cold, anhydrous ether to precipitate the product as the hydrobromide salt.

  • Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum.

  • The resulting hydrobromide salt can be used directly or neutralized with a suitable base to obtain the free amine.

Table 2: Comparison of Acid-Mediated Deprotection Reagents

ReagentConditionsAdvantagesDisadvantages
HBr/Acetic Acid Room temperature, 1-4 hFast and effectiveHighly corrosive
Trifluoroacetic Acid (TFA) Room temperature, 1-4 hVolatile, easy to removeCan be harsh for some substrates
AlCl₃/HFIP Room temperature, 2-16 h[7][8]Mild and selective[7][8]Requires specific solvent system

Stability and Orthogonal Protection Strategies

The successful synthesis of complex bioconjugates often relies on orthogonal protection strategies, where one protecting group can be removed without affecting others.[10][11] The CBZ group is orthogonal to the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups, which are commonly used in peptide synthesis.[8]

  • CBZ vs. Boc: The CBZ group is removed by hydrogenation or strong acids, while the Boc group is labile to milder acids like TFA. This allows for the selective deprotection of a Boc group in the presence of a CBZ group.

  • CBZ vs. Fmoc: The Fmoc group is removed by a base (e.g., piperidine), whereas the CBZ group is stable to basic conditions.

The aminooxy group is generally stable to the conditions used for both Boc and Fmoc deprotection, making the CBZ/aminooxy combination a viable strategy for orthogonal synthesis.

Application in Bioconjugation

Aminooxy-PEG8-acid, once deprotected, is a valuable tool for bioconjugation. The terminal aminooxy group can be chemoselectively ligated to molecules containing an aldehyde or ketone group, such as glycoproteins or modified antibodies, to form a stable oxime bond.[12] The PEG8 linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.[13][14]

Visualizing the Workflow and Deprotection Mechanism

Diagrams

Deprotection_Reaction cluster_start Starting Material cluster_methods Deprotection Methods cluster_end Deprotected Product CBZ_PEG CBZ-HN-O-PEG8-COOH Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) CBZ_PEG->Hydrogenation Acid_Cleavage Acid-Mediated Cleavage (e.g., HBr/HOAc) CBZ_PEG->Acid_Cleavage Deprotected_PEG H₂N-O-PEG8-COOH Hydrogenation->Deprotected_PEG Acid_Cleavage->Deprotected_PEG

Caption: CBZ Deprotection of Aminooxy-PEG8-Acid.

Experimental_Workflow Start Start: this compound Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., Pd/C + H₂ or HBr/HOAc) Dissolve->Add_Reagent React Stir at specified temperature and time Add_Reagent->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Workup Reaction Workup (Filtration or Precipitation) Monitor->Workup Upon Completion Isolate Isolate and Purify Product Workup->Isolate End End: Deprotected aminooxy-PEG8-acid Isolate->End

Caption: General Experimental Workflow for CBZ Deprotection.

Signaling_Pathway_Application cluster_conjugation Bioconjugation cluster_application Application Deprotected_PEG H₂N-O-PEG8-COOH Conjugate PEGylated Bioconjugate (Stable Oxime Linkage) Deprotected_PEG->Conjugate Target_Molecule Target Molecule with Aldehyde/Ketone Group (e.g., Antibody, Protein) Target_Molecule->Conjugate Cell_Surface_Receptor Cell Surface Receptor Conjugate->Cell_Surface_Receptor Binding Internalization Internalization Cell_Surface_Receptor->Internalization Drug_Release Drug Release / Imaging Internalization->Drug_Release Signaling_Pathway Modulation of Signaling Pathway Drug_Release->Signaling_Pathway

Caption: Application of Aminooxy-PEG8-acid in Targeted Drug Delivery.

References

Application Notes: Oxime Ligation Using CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a highly efficient and chemoselective reaction used to form a stable covalent bond between an aminooxy group and a carbonyl group (aldehyde or ketone).[1][2] This bioorthogonal conjugation strategy is widely employed in chemical biology, drug delivery, and diagnostics due to the mild reaction conditions and the exceptional stability of the resulting oxime linkage, which is significantly more resistant to hydrolysis than imine or hydrazone bonds.[3][4][5][6][7]

The reagent CBZ-aminooxy-PEG8-acid is a versatile, heterobifunctional linker designed to facilitate such conjugations.[8][9] Its structure comprises three key components:

  • CBZ-protected Aminooxy Group: A reactive moiety for aldehydes and ketones, protected by a Carboxybenzyl (CBZ) group to prevent unwanted reactions. Deprotection under acidic conditions is required to reveal the reactive aminooxy nucleophile.[8]

  • PEG8 Spacer: A hydrophilic 8-unit polyethylene (B3416737) glycol spacer that enhances aqueous solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the final conjugate.[10]

  • Terminal Carboxylic Acid: A second functional handle that can be conjugated to primary amines (e.g., lysine (B10760008) residues on proteins) through standard amide bond formation, typically using activators like EDC.[8][11]

Principle of the Reaction

The formation of an oxime bond proceeds via a two-step mechanism. First, the nucleophilic aminooxy group attacks the electrophilic carbonyl carbon of an aldehyde or ketone to form a tetrahedral carbinolamine intermediate. This is followed by an acid-catalyzed dehydration step, which eliminates a water molecule to yield the stable C=N-O oxime bond.

The reaction rate is pH-dependent, with optimal performance typically observed in a mildly acidic buffer (pH ~4.5).[1] However, the reaction proceeds effectively at neutral pH (6.5-7.5), which is crucial for applications involving sensitive biomolecules.[4] To accelerate the slow reaction kinetics at neutral pH, a nucleophilic catalyst, such as aniline (B41778) or its derivatives, is often used.[1][12][13] Aniline and its derivatives can increase reaction rates by up to 40-fold at neutral pH.[1]

Caption: Mechanism of aniline-catalyzed oxime ligation.
Key Reaction Parameters and Quantitative Data

The efficiency and outcome of the oxime ligation are governed by several factors. The table below summarizes key parameters and their effects on the reaction.

ParameterRecommended Condition / ValueNotesCitations
pH 4.5 - 7.5Optimal rates are achieved at pH ~4.5. For sensitive biomolecules, reactions at pH 6.5-7.5 are effective, especially with a catalyst.[1][4][14]
Catalyst 10-100 mM Aniline or 2-10 mM p-Phenylenediamine (B122844)Aniline significantly accelerates the reaction at neutral pH. Substituted anilines like p-phenylenediamine and m-phenylenediamine (B132917) are often more efficient.[1][14][15][16]
Reactant Choice Aldehydes are preferred over ketonesAldehydes react orders of magnitude faster than ketones, making them the preferred carbonyl source for efficient conjugations.[1][17]
Temperature 25-37 °CThe reaction proceeds well at room temperature or physiological temperature.[18]
Oxime Stability Half-life > 1000 hours at neutral pHThe oxime bond is exceptionally stable compared to hydrazones, with hydrolysis rates up to 1000 times lower.[3][5][7]
Equilibrium Constant (K) >10⁸ M⁻¹The equilibrium strongly favors the formation of the oxime product.[1]

Experimental Protocols

Protocol 1: Deprotection of this compound

The CBZ protecting group must be removed to liberate the reactive aminooxy group.

  • Reagent Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Acidification: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the solution. A final concentration of 1-2 M acid is typically sufficient.

  • Incubation: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by LC-MS or TLC until the starting material is fully consumed.

  • Work-up: Remove the acid and solvent under reduced pressure (e.g., rotary evaporation). The resulting deprotected aminooxy-PEG8-acid salt can be used directly in the subsequent ligation step after adjusting the pH.

Note: An alternative method for CBZ deprotection is catalytic hydrogenation (e.g., H₂, Pd/C), but this may be incompatible with other functional groups in the target molecule (e.g., alkynes, azides).

Protocol 2: General Oxime Ligation with an Aldehyde-Functionalized Molecule

This protocol describes the conjugation of the deprotected aminooxy-PEG linker to a molecule containing an aldehyde group.

  • Reagent Preparation:

    • Dissolve the aldehyde-containing molecule (e.g., a protein, peptide, or small molecule) in an appropriate reaction buffer (e.g., 100 mM sodium phosphate (B84403), pH 7.0).

    • Dissolve the deprotected aminooxy-PEG8-acid (from Protocol 1) in the same buffer. A 5- to 20-fold molar excess of the PEG linker over the aldehyde is recommended.

  • Catalyst Addition:

    • Prepare a fresh 1 M stock solution of aniline in DMSO or an appropriate aqueous buffer.

    • Add the aniline stock solution to the reaction mixture to a final concentration of 20-100 mM.

  • Reaction Incubation:

    • Gently mix the components and incubate the reaction at room temperature (25 °C) or 37 °C.

    • Reaction times can vary from 2 to 16 hours, depending on the reactivity of the aldehyde and the concentrations of the reactants.[18]

  • Monitoring and Purification:

    • Monitor the reaction progress using SDS-PAGE (for proteins), LC-MS, or HPLC.

    • Once the reaction is complete, remove the excess PEG reagent and catalyst. For protein conjugates, this is typically achieved by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 3: Two-Step Protein Conjugation using this compound

This protocol demonstrates the use of the bifunctional linker by first attaching it to a protein's amine residues and then reacting the liberated aminooxy group.

Step A: Amide Coupling to Protein Lysine Residues

  • Reagent Preparation:

    • Dissolve the target protein in 100 mM phosphate buffer, pH 7.4.

    • Dissolve this compound (with the CBZ group still on) in the same buffer. Use a 10- to 50-fold molar excess relative to the protein.

    • Prepare fresh solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in water or buffer.

  • Activation and Conjugation:

    • Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the PEG linker to the PEG solution to activate the carboxylic acid. Incubate for 15-30 minutes at room temperature.

    • Add the activated PEG linker solution to the protein solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification: Remove excess reagents by dialysis or SEC, exchanging the buffer to one suitable for the deprotection step (e.g., 100 mM sodium acetate, pH 5.5).

Step B: Deprotection and Oxime Ligation

  • Deprotection: Deprotect the CBZ group on the PEGylated protein using the acid-based method described in Protocol 1, ensuring the protein remains stable under the chosen acidic conditions. Buffer exchange back to a neutral pH (e.g., pH 7.0) immediately after deprotection.

  • Oxime Ligation: React the now aminooxy-functionalized protein with an aldehyde- or ketone-containing payload (e.g., a drug, fluorophore) by following the steps outlined in Protocol 2.

Application Workflow: Site-Specific Labeling of an Aldehyde-Tagged Protein

A powerful application of this chemistry is the site-specific modification of proteins.[18][19] Proteins can be recombinantly expressed with a specific peptide sequence (an "aldehyde tag") that is enzymatically converted to contain a reactive formylglycine residue.[18][20] This provides a single, defined site for conjugation.

G cluster_protein_prep 1. Protein Preparation cluster_linker_prep 2. Linker Preparation cluster_conjugation 3. Conjugation & Purification cluster_final 4. Final Product p1 Express protein with aldehyde tag (e.g., CxPxR) p2 Co-express with Formylglycine Generating Enzyme (FGE) p1->p2 p3 Purify aldehyde-tagged protein p2->p3 c1 Perform Oxime Ligation (Protocol 2) p3->c1 l1 Deprotect this compound (Protocol 1) l1->c1 c2 Purify conjugate via SEC or dialysis c1->c2 f1 Site-specifically labeled protein with terminal COOH group c2->f1

Caption: Workflow for site-specific protein modification.

References

Application Notes and Protocols for the Characterization of CBZ-aminooxy-PEG8-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of carbamazepine (B1668303) (CBZ) conjugated to an aminooxy-functionalized polyethylene (B3416737) glycol (PEG) linker with eight repeating units and a terminal carboxylic acid (CBZ-aminooxy-PEG8-acid). The successful synthesis and purification of this conjugate are critical for its intended therapeutic application, and rigorous analytical characterization is necessary to ensure its identity, purity, and stability.

Introduction to this compound Conjugates

Carbamazepine (CBZ) is an anticonvulsant drug widely used in the treatment of epilepsy and neuropathic pain. The conjugation of CBZ to a PEG linker is a strategy to improve its pharmacokinetic properties, such as increasing its solubility and extending its circulation half-life. The specific linker, aminooxy-PEG8-acid, allows for the covalent attachment of CBZ and provides a terminal carboxylic acid for potential further functionalization. The structure of the conjugate consists of the CBZ moiety linked to the PEG chain, which in turn is terminated with a carboxylic acid group.

The comprehensive characterization of this conjugate is essential and involves a multi-faceted analytical approach to confirm its structure, determine its purity, and quantify the conjugation efficiency. This document outlines the key analytical techniques and provides detailed protocols for their application.

Analytical Characterization Workflow

A typical workflow for the characterization of this compound conjugates involves a series of orthogonal analytical techniques to assess different quality attributes of the molecule.

Analytical Workflow cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Heterogeneity cluster_3 Quantification Synthesis Synthesis Purification Purification Synthesis->Purification Crude Conjugate NMR NMR Spectroscopy Purification->NMR Purified Conjugate MS Mass Spectrometry Purification->MS Purified Conjugate HPLC RP-HPLC Purification->HPLC Purified Conjugate SEC SEC Purification->SEC Purified Conjugate UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purified Conjugate Final_Report Characterization Report NMR->Final_Report MS->Final_Report HPLC->Final_Report SEC->Final_Report UV_Vis->Final_Report

Caption: Overall analytical workflow for this compound conjugate characterization.

Data Presentation: Summary of Quantitative Data

The following tables provide a structured format for presenting quantitative data obtained from the analytical characterization of this compound conjugates.

Table 1: Summary of Mass Spectrometry Analysis

ParameterExpected Value (Da)Observed Value (Da)Deviation (Da)
Molecular Weight (Conjugate)[Calculated MW][Experimental MW][Difference]
Molecular Weight (CBZ)236.27[If observed]-
Molecular Weight (Linker)[Linker MW][If observed]-

Table 2: Purity Assessment by RP-HPLC

Sample IDMain Peak Retention Time (min)Main Peak Area (%)Impurity 1 (%)Impurity 2 (%)Total Purity (%)
Batch 1[e.g., 12.5][e.g., 98.5][e.g., 0.8][e.g., 0.7][e.g., 98.5]
Batch 2[e.g., 12.5][e.g., 99.1][e.g., 0.5][e.g., 0.4][e.g., 99.1]

Table 3: Aggregation Analysis by Size-Exclusion Chromatography (SEC)

Sample IDMonomer Peak Retention Time (min)Monomer (%)Aggregate (%)Fragment (%)
Batch 1[e.g., 8.2][e.g., 99.5][e.g., 0.5][e.g., <0.1]
Batch 2[e.g., 8.2][e.g., 99.8][e.g., 0.2][e.g., <0.1]

Table 4: Conjugation Efficiency by UV-Vis Spectrophotometry

Sample IDAbsorbance at 285 nm (CBZ)Absorbance at 220 nm (Peptide bond)Drug-to-PEG Ratio (DPR)
Batch 1[Absorbance value][Absorbance value][Calculated DPR]
Batch 2[Absorbance value][Absorbance value][Calculated DPR]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of similar PEGylated small molecules and bioconjugates.[1][2][3]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

RP-HPLC is a powerful technique to separate the this compound conjugate from unconjugated CBZ, free linker, and other impurities based on hydrophobicity.[4][5]

RP-HPLC Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase A) Injection Injection onto C18 Column Sample_Prep->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile with TFA) Injection->Gradient_Elution Detection UV Detection (e.g., 285 nm) Gradient_Elution->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Caption: Experimental workflow for RP-HPLC analysis.

Protocol:

  • Sample Preparation: Dissolve the this compound conjugate in the initial mobile phase (Mobile Phase A) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 285 nm (for CBZ) and 220 nm.

    • Injection Volume: 20 µL.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B (linear gradient)

    • 31-35 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of the conjugate is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to confirm the identity of the conjugate by determining its molecular weight. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.[1][6][7]

LC-MS Workflow LC_Separation LC Separation (as per RP-HPLC) Ionization Ionization (e.g., ESI) LC_Separation->Ionization Mass_Analysis Mass Analysis (e.g., TOF or Orbitrap) Ionization->Mass_Analysis Deconvolution Deconvolution of Mass Spectrum Mass_Analysis->Deconvolution MW_Determination Molecular Weight Determination Deconvolution->MW_Determination

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of a Model Peptide-PEG Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of the reaction products from the conjugation of CBZ-aminooxy-PEG8-acid to a model aldehyde-modified peptide. The primary purification technique described is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely used method for the analysis and purification of peptides and their conjugates. This document is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, peptide modification, and PEGylation. Detailed methodologies, data presentation, and workflow visualizations are provided to guide the user through a successful purification process.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of peptides and proteins. It can improve solubility, extend circulating half-life, and reduce immunogenicity. The this compound is a heterobifunctional linker designed for just such a purpose. Its terminal carboxylic acid can be coupled to primary amines, and its protected aminooxy group, once deprotected, can react with aldehydes or ketones to form a stable oxime linkage.[1][2]

The reaction between an aminooxy-functionalized PEG and a carbonyl-containing peptide is a highly specific bioorthogonal ligation method.[1][2] However, the reaction mixture typically contains the desired conjugate, unreacted starting materials (peptide and PEG linker), and potential side products. For any therapeutic or research application, it is critical to purify the final conjugate to a high degree of homogeneity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[3][4] It separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain to a peptide alters its retention characteristics, generally leading to a noticeable shift in retention time, which allows for effective separation.[5][6] This note details a preparative RP-HPLC method for the purification of a model peptide-PEG8 conjugate.

Reaction Scheme & Purification Workflow

The overall process involves the deprotection of the this compound, its subsequent reaction with an aldehyde-modified peptide, and the purification of the resulting conjugate using RP-HPLC.

Chemical Reaction: Oxime Ligation

The purification protocol is based on the product of the following model reaction: a short, aldehyde-modified peptide (Model Peptide-CHO) is conjugated with deprotected aminooxy-PEG8-acid via oxime ligation.

cluster_reactants Reactants cluster_products Products Peptide_CHO Model Peptide-CHO (Ac-Gly-Lys(CHO)-NH2) Conjugate Peptide-PEG8 Conjugate (Oxime Linkage) Peptide_CHO->Conjugate + PEG_Linker Aminooxy-PEG8-Acid (Deprotected Linker) PEG_Linker->Conjugate pH 6.5-7.5 Aniline (B41778) Catalyst

Caption: Oxime ligation reaction between an aldehyde-modified peptide and aminooxy-PEG8-acid.

Experimental Workflow

The logical flow from the initial reaction to the final, purified product is outlined below. This workflow ensures that the reaction proceeds efficiently and that the subsequent purification and analysis steps are systematic.

A This compound Deprotection B Oxime Ligation Reaction (Peptide-CHO + Aminooxy-PEG8) A->B Generate active linker C Reaction Quenching & Sample Prep B->C Stop reaction D Analytical RP-HPLC (Reaction Monitoring) C->D Assess conversion E Preparative RP-HPLC Purification C->E Load crude product F Fraction Collection E->F Isolate peaks G Analytical RP-HPLC (Purity Check of Fractions) F->G Analyze purity H Pooling of Pure Fractions G->H Select fractions >98% pure I Lyophilization H->I Remove solvent J Final QC (HPLC, MS) I->J Characterize final product

Caption: Workflow for the synthesis and purification of the Peptide-PEG8 conjugate.

Experimental Protocols

Materials and Reagents
  • This compound (Purity ≥98%)

  • Model Aldehyde-Peptide (Ac-Gly-Lys(CHO)-NH2, Purity >95%)

  • Palladium on Carbon (Pd/C), 10%

  • Hydrogen (H2) gas

  • Aniline

  • HPLC Grade Water

  • HPLC Grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

  • Dimethylformamide (DMF)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 7.0)

Protocol 1: Deprotection of this compound
  • Dissolve 100 mg of this compound in 10 mL of DMF.

  • Add 10 mg of 10% Pd/C catalyst to the solution.

  • Purge the reaction vessel with H2 gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the removal of the CBZ group.

  • Upon completion, carefully filter the mixture through a celite pad to remove the Pd/C catalyst.

  • The resulting solution containing aminooxy-PEG8-acid is used directly in the next step.

Protocol 2: Oxime Ligation of Peptide and PEG-Linker
  • Dissolve 50 mg of the model aldehyde-peptide in 5 mL of 0.1 M sodium phosphate buffer (pH 7.0).

  • Add the DMF solution of aminooxy-PEG8-acid (1.2 molar equivalents) to the peptide solution.

  • Add aniline (20 µL, ~2 molar equivalents) as a catalyst.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by injecting 10 µL of the reaction mixture into an analytical RP-HPLC system.

Protocol 3: HPLC Purification and Analysis

The purification is performed on a preparative HPLC system, while monitoring and purity checks are done on an analytical system.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µm, 300ÅC18, 21.2 x 250 mm, 10 µm, 300Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min18.0 mL/min
Detection UV at 220 nmUV at 220 nm
Column Temperature 40°CAmbient
Injection Volume 20 µL2-5 mL of crude reaction mixture
Gradient 5% to 65% B over 30 minutes15% to 45% B over 40 minutes

Purification Steps:

  • Equilibrate the preparative column with 15% Mobile Phase B for at least 20 minutes.

  • Filter the crude reaction mixture through a 0.45 µm filter.

  • Inject the filtered sample onto the preparative column.

  • Run the gradient method as specified in the table above.

  • Collect fractions (e.g., 5 mL per fraction) corresponding to the major product peak.

  • Analyze the purity of each collected fraction using the analytical HPLC method.

  • Pool the fractions with a purity of ≥98%.

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide-PEG conjugate as a white, fluffy powder.

Results and Data Presentation

The progress of the reaction and the purity of the final product were monitored by analytical RP-HPLC. The chromatograms show a clear separation of the starting materials and the final conjugate.

Analytical HPLC Data

The retention times (t_R) of the starting materials and the product are summarized below. The conjugation of the hydrophilic PEG linker to the peptide results in a later elution time compared to the unconjugated peptide.

CompoundRetention Time (t_R) [min]Peak Purity (%)
Model Aldehyde-Peptide12.5>95
Aminooxy-PEG8-Acid*15.2N/A
Peptide-PEG8 Conjugate 18.8 >98 (Post-Purification)

*Aminooxy-PEG8-Acid lacks a strong UV chromophore and is difficult to detect at 220 nm. Its presence and consumption are typically inferred by the appearance of the product peak and confirmed by mass spectrometry.

Preparative HPLC Purification Profile

The following table represents the analysis of fractions collected during the preparative HPLC run. Fractions with purity greater than 98% were pooled for lyophilization.

Fraction NumberRetention Time (t_R) [min]Peak Area (%)Purity (%)Decision
1-10---Discard
1118.75.295.1Discard
1218.825.898.5Pool
1318.848.199.2Pool
1418.918.598.8Pool
1519.02.496.3Discard

Discussion

The developed RP-HPLC method provides excellent resolution for separating the desired Peptide-PEG8 conjugate from the unreacted aldehyde-peptide. The key to the separation is the significant change in hydrophobicity upon conjugation. The addition of the PEG8-acid moiety increases the overall polarity but also the size, leading to a longer retention time on the C18 column under the specified gradient conditions.[6]

The use of 0.1% TFA in the mobile phase is crucial for achieving sharp peaks by acting as an ion-pairing agent for the peptide. Monitoring at 220 nm allows for sensitive detection of the peptide backbone. For more quantitative analysis of all components, including the PEG linker itself, a detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be beneficial.[7][8]

The preparative method was successfully scaled from the analytical method, yielding a final product with a purity exceeding 98%. The final yield and purity should always be confirmed by a combination of HPLC and mass spectrometry to verify the identity of the purified product.

Conclusion

This application note demonstrates a robust and reliable method for the purification of a model Peptide-PEG8 conjugate using preparative RP-HPLC. The provided protocols for reaction, purification, and analysis can be adapted for various peptide sequences and other similar bioconjugation reactions. By following this detailed guide, researchers can achieve high-purity conjugates essential for downstream applications in research and drug development.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Modified with CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. CBZ-aminooxy-PEG8-acid is a bifunctional linker that allows for the site-specific conjugation of peptides. This reagent features a carboxylic acid for coupling to primary amines on a peptide, an eight-unit PEG chain to improve solubility and stability, and a carboxybenzyl (CBZ) protected aminooxy group for further conjugation or functionalization.

Accurate and comprehensive characterization of these modified peptides by mass spectrometry is crucial for ensuring the quality, consistency, and efficacy of potential drug candidates. This document provides detailed application notes and protocols for the mass spectrometry analysis of peptides modified with this compound, including sample preparation, LC-MS/MS analysis, and data interpretation.

Experimental Protocols

Protocol 1: Modification of Peptides with this compound

This protocol outlines the steps for the covalent attachment of this compound to a peptide containing a primary amine (e.g., the N-terminus or the side chain of a lysine (B10760008) residue).

Materials:

  • Peptide of interest

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Solid Phase Extraction (SPE) C18 cartridges for desalting

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

Procedure:

  • Activation of this compound:

    • Dissolve this compound, DCC, and NHS in a 1:1:1.2 molar ratio in anhydrous DMF.

    • Allow the reaction to proceed for 2 hours at room temperature to form the NHS-ester.

  • Peptide Conjugation:

    • Dissolve the peptide in the reaction buffer.

    • Add the activated this compound NHS-ester to the peptide solution in a 5-fold molar excess.

    • Incubate the reaction mixture for 4 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Sample Cleanup:

    • Acidify the reaction mixture with 1% TFA.

    • Desalt and purify the modified peptide using a C18 SPE cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and unreacted reagents.

    • Elute the modified peptide with a solution of 70% ACN and 0.1% TFA in water.

    • Lyophilize the eluted peptide for storage or immediate analysis.

Protocol 2: LC-MS/MS Analysis of the Modified Peptide

This protocol describes the parameters for analyzing the purified this compound modified peptide using liquid chromatography coupled to tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: 5-60% B

    • 45-50 min: 60-95% B

    • 50-55 min: 95% B

    • 55-56 min: 95-5% B

    • 56-60 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300 °C

  • Full Scan (MS1) Mass Range: m/z 300-2000

  • MS/MS (MS2) Activation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)

  • Collision Energy: Normalized collision energy (NCE) of 25-35 (optimization may be required)

  • Data-Dependent Acquisition: Top 5 most intense ions from the full scan selected for MS/MS.

Data Presentation

The quantitative analysis of the modification reaction can be summarized in the following table. This involves comparing the peak areas of the unmodified and modified peptides in the LC-MS chromatogram.

PeptideModification StatusRetention Time (min)Observed m/z (most abundant charge state)Calculated Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Error (ppm)Relative Abundance (%)
Example Peptide Unmodified25.4850.4321 (2+)1700.851700.83-11.815
Example Peptide This compound32.11141.0987 (2+)2282.182282.16-8.885

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The overall experimental workflow for the modification and analysis of the peptide is depicted below.

experimental_workflow Peptide Peptide Modification Peptide Modification Peptide->Modification Reagent This compound + Coupling Reagents Reagent->Modification Purification SPE Purification Modification->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data Data Analysis LCMS->Data

Figure 1. Experimental workflow for peptide modification and analysis.
Proposed Fragmentation Pathway

The fragmentation of a peptide modified with this compound in the mass spectrometer is expected to follow predictable pathways. The peptide backbone will fragment to produce b- and y-type ions, which are informative for sequence verification. The PEG linker itself can undergo characteristic fragmentation, typically involving the neutral loss of ethylene (B1197577) glycol units (44 Da). The CBZ protecting group is relatively labile and may be lost as a neutral fragment.

fragmentation_pathway cluster_peptide Modified Peptide Precursor Ion cluster_fragments Observed Fragment Ions Peptide_Backbone Peptide Backbone PEG8 PEG8 Linker Peptide_Backbone->PEG8 C-terminus or Lys side chain b_ions b-ions Peptide_Backbone->b_ions Backbone Fragmentation y_ions y-ions Peptide_Backbone->y_ions Backbone Fragmentation CBZ CBZ Group PEG8->CBZ PEG_fragments PEG Fragments (Neutral loss of 44 Da) PEG8->PEG_fragments Linker Fragmentation CBZ_loss Loss of CBZ (Neutral loss) CBZ->CBZ_loss Protecting Group Loss

Figure 2. Proposed fragmentation of a this compound modified peptide.

Discussion and Conclusion

The successful modification and characterization of peptides with reagents like this compound are critical for the development of novel biotherapeutics. The protocols provided here offer a robust framework for performing these experiments. Researchers should be aware that the heterogeneity of PEG reagents can pose analytical challenges, although using a discrete PEG linker like PEG8 minimizes this issue.[1][2]

During LC-MS/MS analysis, the addition of the PEG linker will increase the hydrophobicity of the peptide, leading to a longer retention time on a reversed-phase column. The mass spectra of PEGylated peptides can be complex due to the distribution of charge states.[3][4] The fragmentation pattern provides rich information for structural confirmation. The presence of characteristic b- and y-ions confirms the peptide sequence, while the fragmentation of the PEG linker and the potential loss of the CBZ group provide evidence of the modification.[1]

References

Application Notes and Protocols for Cell Surface Labeling Using CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBZ-aminooxy-PEG8-acid is a heterobifunctional linker molecule designed for bioconjugation applications. This reagent features a Carbobenzyloxy (CBZ)-protected aminooxy group and a terminal carboxylic acid, connected by an 8-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group, after deprotection, can be chemoselectively ligated to aldehyde or ketone moieties, which can be generated on cell surface glycans. The terminal carboxylic acid allows for further conjugation to other molecules, such as fluorescent dyes or drugs. This document provides detailed protocols for the use of this compound in cell surface labeling, a technique valuable for studying receptor trafficking, cell adhesion, and other dynamic cell surface processes.

The labeling strategy involves a two-step process:

  • Generation of Aldehydes on the Cell Surface: This is typically achieved by mild oxidation of sialic acid residues on cell surface glycoproteins.

  • Oxime Ligation: The deprotected aminooxy group of the PEG linker reacts with the generated aldehydes to form a stable oxime bond.

Data Presentation

ParameterConditionResultCell TypeReference
Cell Viability 2 mM NaIO₄, 40 min, 4°C93.0 ± 5.4%Porcine Endothelial Cells[1]
Cell Viability 2 mM NaIO₄, 40 min, 37°C0.09 ± 0.03%Porcine Endothelial Cells[1]
Labeling Efficiency 1 mM NaIO₄, 30 min, 4°C; 100 µM aminooxy-biotin, 10 mM aniline (B41778), 90 min, 4°CSignificant increase in fluorescenceBJA-B K88 cells[2][3]
Labeling Specificity No periodate (B1199274) oxidationNo significant labelingCHO cells[2]
Aniline Catalysis With 10 mM aniline vs. withoutDramatic enhancement of labelingBJA-B K88 cells[2]
Receptor Internalization Post-labeling incubation at 37°CTime-dependent internalization of labeled glycoproteinsCHO cells[4]

Experimental Protocols

Protocol 1: Deprotection of this compound

The CBZ protecting group must be removed to expose the reactive aminooxy group. Catalytic hydrogenolysis is a mild and efficient method for this deprotection.

Materials:

Procedure (Catalytic Hydrogenolysis with H₂ gas):

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen (H₂), using a balloon or a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected aminooxy-PEG8-acid.

  • If necessary, purify the product further using appropriate chromatographic techniques.

Note: For substrates sensitive to hydrogenation, other deprotection methods like using nickel boride may be considered.[5]

Protocol 2: Cell Surface Glycan Labeling

This protocol describes the generation of aldehydes on the cell surface via mild periodate oxidation, followed by aniline-catalyzed oxime ligation with the deprotected aminooxy-PEG8-acid.

Materials:

  • Cells in suspension or adherent culture

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Sodium periodate (NaIO₄)

  • Deprotected aminooxy-PEG8-acid

  • Aniline

  • Labeling Buffer (e.g., PBS at pH 6.7)

  • Quenching solution (e.g., 1 mM glycerol (B35011) in PBS)

Procedure:

Step 1: Generation of Cell Surface Aldehydes

  • Wash cells three times with ice-cold PBS to remove any residual serum.

  • Resuspend or cover the cells in ice-cold PBS.

  • Add sodium periodate to a final concentration of 1 mM.

  • Incubate the cells on ice in the dark for 15-30 minutes. Note: Incubation time and periodate concentration may need optimization for different cell types to maximize aldehyde generation while minimizing cytotoxicity.[2][6][7]

  • Quench the reaction by adding a quenching solution (e.g., 1 mM glycerol in PBS) and incubate for 5 minutes on ice.

  • Wash the cells three times with ice-cold PBS to remove any remaining periodate and quenching solution.

Step 2: Aniline-Catalyzed Oxime Ligation

  • Prepare a solution of the deprotected aminooxy-PEG8-acid and aniline in the labeling buffer (e.g., PBS, pH 6.7). Typical concentrations are 100-250 µM for the aminooxy compound and 10 mM for aniline.[2][3][8]

  • Resuspend or cover the periodate-treated cells with the labeling solution.

  • Incubate at 4°C for 30-90 minutes. Note: Incubation at 4°C minimizes endocytosis of the labeled surface molecules.[4]

  • Wash the cells three times with ice-cold PBS to remove unreacted labeling reagents.

  • The cells are now labeled and ready for downstream applications. The terminal carboxylic acid on the PEG linker can be used for subsequent conjugation with fluorescent probes, biotin, or other molecules of interest using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling).

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow

G cluster_0 Deprotection cluster_1 Cell Surface Labeling cluster_2 Downstream Application A This compound B H₂, Pd/C A->B Hydrogenolysis C Deprotected aminooxy-PEG8-acid B->C G Deprotected Linker + Aniline C->G D Live Cells E 1. Mild Periodate Oxidation (NaIO₄) 2. Quench D->E F Cells with Surface Aldehydes E->F H Labeled Cells F->H G->H Oxime Ligation I Labeled Cells H->I J Conjugation to Reporter (e.g., Fluorophore via EDC/NHS) I->J K Fluorescently Labeled Cells J->K L Analysis (e.g., Flow Cytometry, Microscopy) K->L G cluster_0 Cell Surface cluster_1 Cytoplasm A Labeled Receptor B Ligand Binding A->B C Clathrin-Coated Pit Assembly B->C D Clathrin-Coated Vesicle C->D Internalization E Early Endosome D->E Uncoating F Recycling Endosome E->F G Late Endosome E->G I Receptor Recycling to Surface F->I H Lysosome (Degradation) G->H I->A Return to Membrane

References

Step-by-Step Guide for PROTAC Synthesis Using a PEG8 Linker: Targeting BRD4 with a JQ1-Pomalidomide Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein from the cell.[2] A PROTAC molecule is comprised of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] This tripartite structure brings the POI and the E3 ligase into close proximity, leading to the ubiquitination of the POI, which subsequently marks it for degradation by the 26S proteasome.[2] The linker plays a critical role in PROTAC efficacy, with its length, flexibility, and composition influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide the necessary flexibility for optimal ternary complex formation.[3][5]

This application note provides a detailed, step-by-step guide for the synthesis of a model PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.[6] This PROTAC utilizes the potent BRD4 inhibitor (+)-JQ1 as the warhead, a PEG8 linker, and the immunomodulatory drug pomalidomide (B1683931) as the anchor to recruit the Cereblon (CRBN) E3 ligase.[7]

PROTAC Synthesis Workflow Overview

The synthesis of the JQ1-PEG8-Pomalidomide PROTAC is a multi-step process that involves the individual synthesis of the key building blocks followed by their final assembly. The overall workflow can be summarized as follows:

  • Synthesis of the Protein of Interest (POI) Ligand: Preparation of (+)-JQ1-carboxylic acid.

  • Synthesis of the E3 Ligase Ligand-Linker Conjugate: Preparation of pomalidomide-PEG8-amine.

  • Final PROTAC Assembly: Amide coupling of (+)-JQ1-carboxylic acid and pomalidomide-PEG8-amine to yield the final PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Step 1: POI Ligand Synthesis cluster_1 Step 2: E3 Ligand-Linker Synthesis cluster_2 Step 3: Final PROTAC Assembly JQ1_start Commercially Available (+)-JQ1 JQ1_COOH (+)-JQ1-carboxylic acid JQ1_start->JQ1_COOH Hydrolysis Final_PROTAC JQ1-PEG8-Pomalidomide PROTAC JQ1_COOH->Final_PROTAC Amide Coupling Pomalidomide_start 4-Fluorothalidomide Pom_PEG8_Boc Pomalidomide-PEG8-Boc Pomalidomide_start->Pom_PEG8_Boc SNAr Reaction PEG8_amine_Boc mono-Boc-PEG8-amine PEG8_amine_Boc->Pom_PEG8_Boc Pom_PEG8_amine Pomalidomide-PEG8-amine Pom_PEG8_Boc->Pom_PEG8_amine Boc Deprotection Pom_PEG8_amine->Final_PROTAC PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation POI Protein of Interest (BRD4) PROTAC JQ1-PEG8-Pomalidomide POI->PROTAC JQ1 binds Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) E3_Ligase E3 Ubiquitin Ligase (CRBN) E3_Ligase->PROTAC Pomalidomide binds Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation

References

Application Notes and Protocols for CBZ-aminooxy-PEG8-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBZ-aminooxy-PEG8-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and proteomics.[1][2][3][4] Its structure comprises a carbobenzyloxy (CBZ)-protected aminooxy group, a terminal carboxylic acid, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique combination of functional groups allows for a two-stage conjugation strategy. The carboxylic acid can be activated to form a stable amide bond with primary amines.[1][2][4][5][6] Following deprotection, the aminooxy group can readily react with aldehydes or ketones to form a stable oxime linkage, a reaction known as oxime ligation.[6][7][8]

The efficiency of the oxime ligation is paramount for successful conjugation. A critical parameter influencing this efficiency is the molar ratio of the aminooxy-PEG linker to the carbonyl-containing molecule. This document provides detailed application notes and protocols to guide researchers in calculating the appropriate molar equivalents for their specific applications.

Principles of Molar Equivalent Calculation for Oxime Ligation

The determination of optimal molar equivalents in a chemical reaction is crucial for maximizing product yield while minimizing waste and potential side reactions.[9][10][11] In the context of bioconjugation with this compound, the key reaction is the oxime ligation between the deprotected aminooxy group and a carbonyl group (aldehyde or ketone) on the target molecule.

Several factors influence the required molar excess of the aminooxy-PEG linker:

  • Reactivity of the Carbonyl Group: Aldehydes are generally more reactive than ketones.[12][13] Consequently, reactions with ketones may require a higher molar excess of the aminooxy linker or longer reaction times to achieve a comparable yield to reactions with aldehydes.

  • Steric Hindrance: The accessibility of the carbonyl group on the target molecule can significantly impact reaction kinetics. Sterically hindered carbonyls will react more slowly and may necessitate a higher concentration of the aminooxy linker.

  • Reaction Conditions:

    • pH: The optimal pH for oxime ligation is typically in the acidic range of 4-5.[7][14]

    • Catalysts: The reaction can be slow at neutral pH, but the addition of nucleophilic catalysts like aniline (B41778) or its derivatives (e.g., m-phenylenediamine, p-phenylenediamine) can significantly accelerate the reaction rate, even at low micromolar concentrations.[7][12][13][14] The use of a catalyst can reduce the required molar excess of the aminooxy linker.

    • Temperature and Time: Higher temperatures can increase the reaction rate, but the stability of the biomolecule must be considered. Reaction times can range from minutes to several hours depending on the specific reactants and conditions.[7]

  • Concentration of Reactants: Higher concentrations of both the aminooxy linker and the target molecule will lead to faster reaction rates.

A general starting point for bioconjugation reactions is to use a molar excess of the smaller molecule, in this case, the aminooxy-PEG linker. This helps to drive the reaction to completion, especially when labeling precious biomolecules.

Reaction Pathway

The use of this compound typically involves a two-step process. First, the carboxylic acid is coupled to an amine-containing molecule. Subsequently, the CBZ protecting group is removed to liberate the aminooxy group, which is then ready to react with a carbonyl compound.

cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Deprotection & Oxime Ligation mol1 CBZ-aminooxy-PEG8-COOH product1 CBZ-aminooxy-PEG8-CO-NH-R' mol1->product1 mol2 R'-NH2 mol2->product1 activator EDC/HATU activator->mol1 product1_deprotected H2N-O-PEG8-CO-NH-R' product1->product1_deprotected deprotection Deprotection (e.g., H2, Pd/C or HBr/AcOH) deprotection->product1 product2 R''-CH=N-O-PEG8-CO-NH-R' product1_deprotected->product2 mol3 R''-CHO / R''-COR''' mol3->product2

Caption: Two-step reaction pathway for this compound.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

This protocol describes the conjugation of a deprotected aminooxy-PEG linker to an aldehyde or ketone-containing biomolecule.

Materials:

  • Deprotected and activated aminooxy-PEGylated molecule

  • Aldehyde or ketone-containing biomolecule (e.g., protein, peptide)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2 (or as required for biomolecule stability)

  • Aniline stock solution: 1 M in DMSO or DMF

  • Quenching solution (optional): 1 M hydroxylamine (B1172632) in water, pH 7.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the deprotected aminooxy-PEGylated molecule in a compatible solvent (e.g., water, DMSO, DMF) to a high concentration (e.g., 10-100 mM).

  • Molar Ratio Calculation:

    • Determine the moles of the biomolecule.

    • Calculate the required moles of the aminooxy-PEG linker based on the desired molar excess (refer to Table 1).

  • Conjugation Reaction:

    • To the biomolecule solution, add the calculated volume of the aminooxy-PEG linker solution.

    • If a catalyst is required, add aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle mixing. The optimal time should be determined empirically.

  • Reaction Quenching (Optional):

    • To quench any unreacted aldehydes or ketones, add an excess of hydroxylamine solution and incubate for 30 minutes.

  • Purification:

    • Remove the excess linker and other small molecules by size-exclusion chromatography, dialysis, or other appropriate purification methods.

  • Characterization:

    • Analyze the conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation and determine the degree of labeling.

Visual Workflow for Bioconjugation

start Start prep_biomolecule Prepare Aldehyde/Ketone Biomolecule Solution start->prep_biomolecule prep_linker Prepare Deprotected Aminooxy-PEG Linker Solution start->prep_linker calculate Calculate Molar Equivalents prep_biomolecule->calculate prep_linker->calculate mix Mix Biomolecule and Linker calculate->mix add_catalyst Add Aniline Catalyst (optional) mix->add_catalyst incubate Incubate (2-24h, RT or 37°C) add_catalyst->incubate quench Quench Reaction (optional) incubate->quench purify Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze Analyze Conjugate (e.g., SDS-PAGE, MS) purify->analyze end End analyze->end

Caption: Experimental workflow for bioconjugation via oxime ligation.

Quantitative Data Summary

The following table provides recommended starting molar equivalents for the aminooxy-PEG linker relative to the carbonyl-containing molecule. These are starting points and may require optimization for specific applications.

ApplicationTarget CarbonylCatalystRecommended Molar Equivalents (Aminooxy-Linker : Carbonyl)Notes
Protein LabelingAldehydeWith Aniline5 - 20 equivalentsA moderate excess is typically sufficient with a catalyst.
Protein LabelingAldehydeWithout Aniline20 - 100 equivalentsA larger excess is needed to drive the reaction at neutral pH without a catalyst.
Protein LabelingKetoneWith Aniline20 - 100 equivalentsKetones are less reactive and require a higher excess of the linker.
Small Molecule ConjugationAldehydeWith/Without Aniline1.1 - 2 equivalentsA smaller excess is often sufficient for small molecule reactions.
Surface ModificationAldehyde/KetoneWith Aniline10 - 50 equivalentsThe required excess depends on the density of carbonyl groups on the surface.

Note: The molar equivalents are expressed as (moles of aminooxy-PEG linker) / (moles of carbonyl-containing molecule).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EDC Coupling with CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling, specifically involving the use of CBZ-aminooxy-PEG8-acid.

Troubleshooting Guide

Encountering issues with your EDC coupling reaction? Consult the table below for common problems, their potential causes, and recommended solutions to optimize your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Coupling Efficiency Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a more physiological pH (7.2-8.5).[1][2][3]Perform a two-step reaction. First, activate the carboxylic acid in a buffer such as MES at pH 5-6. Then, raise the pH to 7.2-7.5 with a non-amine buffer like PBS before adding your amine-containing molecule.[2]
Hydrolysis of EDC: EDC is susceptible to hydrolysis in aqueous solutions, which reduces its activity.[1][4]Always prepare EDC and NHS solutions fresh, immediately before use.[4]
Hydrolysis of O-acylisourea intermediate: The active intermediate formed by EDC is unstable in water and can hydrolyze, regenerating the carboxylic acid.[1][3]The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, stabilizes the active intermediate by forming a more stable NHS ester, which is more resistant to hydrolysis.[1][3]
Presence of interfering substances: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with your target molecules for reaction with EDC.[2][3]Use non-amine and non-carboxylate buffers for the activation step, such as MES buffer.[1][2][3]
Insufficient reagent concentration: Using too little EDC or NHS can lead to incomplete activation of the carboxylic acid.Optimize the molar ratio of EDC and NHS to your carboxylic acid. A common starting point is a molar excess of EDC and NHS.[5]
Precipitation during reaction High concentration of EDC: Using an excessive amount of EDC can sometimes lead to the precipitation of the carrier protein or other molecules.[2]If precipitation occurs, try reducing the amount of EDC used in the reaction.[2]
Insolubility of reactants or products: The starting materials or the final conjugate may have limited solubility in the chosen reaction buffer.The hydrophilic PEG spacer in this compound is designed to increase solubility in aqueous media.[6][7] However, if solubility issues persist, consider using a co-solvent like DMF or DMSO, if compatible with your biomolecules.[8]
Undesired Side Reactions Intramolecular crosslinking or polymerization: If your biomolecule contains both carboxyl and amine groups, a one-step EDC coupling can lead to self-polymerization.[4]A two-step protocol is preferred in such cases. First, activate the carboxyl groups with EDC/NHS, then purify to remove excess EDC before adding the amine-containing molecule.[2][4]
Formation of N-acylurea: A side reaction can occur where the activated O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards amines. This is more common in hydrophobic environments.[9]The use of NHS or Sulfo-NHS helps to minimize this side reaction by converting the O-acylisourea to a more stable NHS ester.[1]
Difficulty in Purification Presence of EDC and byproducts: The urea (B33335) byproduct of EDC can be difficult to remove from the final product.[10]For water-soluble EDC, the urea byproduct is also water-soluble and can be removed by dialysis or size-exclusion chromatography (e.g., desalting columns).[2][10]
Unreacted NHS and quenching agents: Excess NHS and quenching agents need to be removed to obtain a pure conjugate.Quenching agents like hydroxylamine (B1172632) or Tris can be removed via dialysis or desalting columns.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC coupling reactions?

A1: EDC chemistry involves a two-stage pH optimization. The initial activation of the carboxylic acid with EDC is most efficient in a slightly acidic buffer, typically MES buffer at a pH between 4.5 and 6.0.[1][2][3] Following the activation step, the reaction with the primary amine to form a stable amide bond is more efficient at a pH of 7.2 to 8.5.[2] Therefore, a two-step approach with a pH adjustment is often recommended for optimal results.

Q2: Why should I use NHS or Sulfo-NHS in my EDC coupling reaction?

A2: While EDC can directly mediate the formation of an amide bond, the O-acylisourea intermediate it forms with a carboxyl group is highly unstable in aqueous solutions and prone to hydrolysis.[1][3] N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, reacts with this intermediate to create a more stable NHS ester. This NHS ester is more resistant to hydrolysis and reacts efficiently with primary amines, thereby increasing the overall coupling efficiency.[1][3]

Q3: How should I prepare and handle my EDC and NHS solutions?

A3: EDC is sensitive to moisture and can hydrolyze in aqueous solutions.[4] It is crucial to equilibrate both EDC and NHS to room temperature before opening the vials to prevent condensation.[2] Solutions of EDC and NHS should always be prepared fresh, immediately before use, in the appropriate reaction buffer.[4]

Q4: What are suitable quenching agents for an EDC reaction, and when should I use them?

A4: Quenching is performed to stop the reaction and deactivate any remaining reactive groups. Common quenching agents include hydroxylamine, Tris, glycine, or ethanolamine, which are primary amine-containing molecules.[2][4] Hydroxylamine is often used as it hydrolyzes unreacted NHS esters.[2] If you are performing a two-step coupling, you can quench the EDC activation step with a thiol-containing compound like 2-mercaptoethanol (B42355) before adding your second molecule.[2]

Q5: What are the key properties of this compound?

A5: this compound is a water-soluble PEG linker.[11] It contains a terminal carboxylic acid that can be activated with reagents like EDC or HATU to react with primary amines, forming a stable amide bond.[7][11] The other end of the linker has a CBZ-protected aminooxy group. This protected group can be deprotected under acidic conditions to reveal the aminooxy group, which can then react with aldehydes or ketones to form a stable oxime linkage.[11][12] The PEG8 spacer enhances the aqueous solubility of the molecule and the resulting conjugate.[6][7]

Quantitative Data Summary

Parameter Recommended Range/Value Buffer/Solvent Notes
Activation pH 4.5 - 6.0MES Buffer (0.1 M)[2]Optimal for EDC activation of carboxyl groups.
Coupling pH 7.2 - 8.5PBS Buffer[2]Optimal for NHS-ester reaction with primary amines.
EDC Concentration 2-10 mMActivation BufferCan be increased to compensate for lower efficiency at neutral pH.[3]
NHS/Sulfo-NHS Concentration ~5 mMActivation BufferUsed in molar excess to the carboxylic acid.
Activation Time 15 - 30 minutesRoom TemperatureFor the reaction of EDC/NHS with the carboxylic acid.[4]
Coupling Time 2 - 4 hours or overnightRoom Temperature or 4°CFor the reaction of the activated acid with the amine.[4]
Quenching Concentration 10-50 mMReaction Buffere.g., Hydroxylamine, Tris, Glycine.

Experimental Protocol: Two-Step EDC Coupling

This protocol describes a general method for conjugating a molecule with a carboxylic acid to a molecule containing a primary amine using this compound as a linker.

Materials:

  • Molecule with a carboxylic acid group

  • Molecule with a primary amine group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2[2]

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • Dissolve this compound in Activation Buffer to the desired concentration.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Add the EDC and Sulfo-NHS solutions to the this compound solution. A typical molar ratio is a 2- to 5-fold molar excess of EDC and Sulfo-NHS over the carboxylic acid.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Removal of Excess EDC and Sulfo-NHS (Optional but Recommended)

  • To prevent unwanted side reactions with the amine-containing molecule, remove excess EDC and byproducts.

  • Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. This will separate the activated linker from the smaller molecules.

Step 3: Coupling with the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Add the solution of the amine-containing molecule to the activated this compound from Step 1 or Step 2.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15 minutes at room temperature to hydrolyze any remaining unreacted NHS esters.

Step 5: Purification of the Conjugate

  • Purify the final conjugate from excess reagents and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or another suitable chromatographic technique.

Visualizations

EDC_Coupling_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) CarboxylicAcid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC O_Acylisourea->CarboxylicAcid Hydrolysis NHS_Ester NHS Ester (More Stable) O_Acylisourea->NHS_Ester + Sulfo-NHS Urea_byproduct1 Urea Byproduct O_Acylisourea->Urea_byproduct1 NHS Sulfo-NHS PrimaryAmine R'-NH2 (Primary Amine) NHS_Ester->PrimaryAmine AmideBond R-CO-NH-R' (Stable Amide Bond) PrimaryAmine->AmideBond NHS_byproduct Sulfo-NHS AmideBond->NHS_byproduct Troubleshooting_Workflow decision decision solution solution issue issue start Start: Low Coupling Yield check_ph Is pH optimized for a two-step reaction? start->check_ph adjust_ph Adjust activation pH to 4.5-6.0 and coupling pH to 7.2-8.5 check_ph->adjust_ph No check_reagents Are EDC/NHS solutions fresh? check_ph->check_reagents Yes adjust_ph->check_reagents prepare_fresh Prepare fresh EDC/NHS solutions immediately before use check_reagents->prepare_fresh No check_buffer Does the buffer contain primary amines or carboxylates? check_reagents->check_buffer Yes prepare_fresh->check_buffer change_buffer Use a non-interfering buffer like MES for activation check_buffer->change_buffer Yes check_quenching Was the reaction properly quenched? check_buffer->check_quenching No change_buffer->check_quenching add_quencher Add a quenching agent like hydroxylamine post-coupling check_quenching->add_quencher No end Yield Improved check_quenching->end Yes add_quencher->end

References

troubleshooting low yield in CBZ-aminooxy-PEG8-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CBZ-aminooxy-PEG8-acid Reactions

Welcome to the technical support center for this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the two-step process for using this compound?

The use of this compound typically involves a two-step conjugation process. First, the terminal carboxylic acid of the PEG linker is coupled to a primary amine on your molecule of interest (e.g., a protein or peptide) to form a stable amide bond. This reaction is often facilitated by activating agents like EDC or HATU.[1][2] The second step involves the deprotection of the CBZ (benzyloxycarbonyl) group to reveal the reactive aminooxy functionality, which can then be ligated to an aldehyde or ketone-containing molecule via an oxime bond.[3][4]

Q2: My initial amide coupling reaction yield is low. What are the common causes?

Low yield in the amide coupling step can be attributed to several factors:

  • Suboptimal pH: The reaction between the carboxylic acid and a primary amine is most efficient at a slightly acidic pH (around 4.5-6.0) when using carbodiimide (B86325) coupling agents like EDC to minimize side reactions.[2][5]

  • Inactive Coupling Reagents: Coupling reagents like EDC and HATU are moisture-sensitive. Ensure they are stored properly and handled in anhydrous conditions to maintain their activity.[5]

  • Presence of Nucleophilic Buffers: Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the activated carboxylic acid, leading to significantly lower yields.[6][7]

  • Steric Hindrance: If the primary amine on your target molecule is sterically hindered, the coupling efficiency may be reduced. Consider optimizing the linker-to-protein ratio or reaction time.[8]

  • Side Reactions: The formation of unreactive N-acylurea as a byproduct of carbodiimide reactions can terminate the desired reaction.[9]

Q3: I'm observing incomplete CBZ deprotection. What can I do?

Incomplete removal of the CBZ protecting group will prevent the subsequent oxime ligation. Here are some troubleshooting tips:

  • Catalyst Inactivity: If you are using catalytic hydrogenolysis (e.g., with Pd/C), ensure the catalyst is fresh and active. The reaction can be sensitive to catalyst poisons.[4][10]

  • Insufficient Hydrogen Source: For catalytic hydrogenolysis, ensure an adequate supply of hydrogen gas or a reliable hydrogen donor for transfer hydrogenation.[4][10]

  • Suboptimal Acidic Conditions: When using acidic conditions for deprotection (e.g., HBr/acetic acid), the concentration and reaction time are critical. The rate of deprotection increases with higher concentrations of HBr.[10]

  • Substrate Compatibility: Some functional groups on your molecule might be sensitive to the deprotection conditions. Ensure the chosen method is compatible with your substrate.[11]

Q4: The final oxime ligation step is resulting in a low yield. What are the key parameters to check?

The efficiency of the oxime ligation is highly dependent on the reaction conditions:

  • pH of the Reaction: Oxime bond formation is fastest at a pH of approximately 4.5.[12] At neutral pH, the reaction is significantly slower.[12][13]

  • Catalyst Presence and Concentration: The reaction is often catalyzed by nucleophilic agents like aniline (B41778) or its derivatives.[14] m-Phenylenediamine (B132917) (mPDA) has been shown to be a more efficient catalyst than aniline.[15] The concentration of the catalyst directly impacts the reaction rate.[13][15]

  • Reactant Concentrations: The kinetics of the ligation are driven by the concentration of both the aminooxy-functionalized molecule and the aldehyde/ketone partner.[3][14] Low concentrations will lead to slower reaction rates and potentially lower yields.

  • Solvent: The choice of solvent can influence reaction rates. While often performed in aqueous buffers, organic co-solvents like DMF or DMSO can sometimes improve yields, especially for less soluble reactants.[14]

Q5: I am struggling with the purification of my final PEGylated product. What are the recommended methods?

The purification of PEGylated molecules can be challenging due to their heterogeneity and increased hydrodynamic radius.[5][16]

  • Size Exclusion Chromatography (SEC): This is a common first step to separate the larger PEGylated product from smaller unreacted molecules and reagents.[16][17]

  • Ion-Exchange Chromatography (IEX): The shielding of charges on a protein by the PEG chain can alter its binding to an IEX resin, allowing for the separation of PEGylated and un-PEGylated species, and even different degrees of PEGylation.[]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is effective for purifying smaller molecule-PEG conjugates and can also be used for analyzing PEGylated proteins.[17][][19] A C18 or C4 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like TFA.[17][19]

Troubleshooting Guide

If you are experiencing low yields, follow this step-by-step guide to identify and resolve the issue.

Symptom Potential Cause Recommended Action
Low yield after amide coupling Inactive coupling reagents (EDC, HATU)Use fresh, anhydrous coupling reagents. Store them under inert gas and desiccated.
Suboptimal pHFor EDC coupling, maintain a pH of 4.5-6.0. For other coupling reagents, follow the manufacturer's recommendations.
Competing nucleophiles in bufferUse non-amine-containing buffers such as MES or HEPES. Avoid Tris and glycine (B1666218) buffers.[6][7]
Incomplete CBZ deprotection Inactive catalyst (for hydrogenolysis)Use fresh Pd/C catalyst. Ensure the reaction is not contaminated with catalyst poisons.[10]
Inefficient acidic cleavageIncrease the concentration of the acid (e.g., HBr in acetic acid) or extend the reaction time.[10]
Low yield in oxime ligation Incorrect pHAdjust the reaction pH to ~4.5 for optimal oxime bond formation.[12]
Absence or low concentration of catalystAdd a catalyst such as aniline (10-100 mM) or m-phenylenediamine (up to 750 mM) to accelerate the reaction.[13][15][20]
Low reactant concentrationIncrease the concentration of one or both reactants to drive the reaction forward.[3][14]
Difficulty in purification Poor separation of PEGylated productUse a combination of purification techniques. Start with SEC to remove excess PEG reagent, followed by IEX or RP-HPLC for higher resolution.[17][]
Product precipitation on columnDecrease the sample concentration before loading. Modify the mobile phase to improve solubility.[17]

Quantitative Data Summary

Table 1: Effect of Catalyst on Oxime Ligation Rate

CatalystConcentration (mM)Observed Rate Constant (kobs, M-1s-1)Relative Rate Enhancement vs. Aniline (100 mM)
None0Very slow-
Aniline10010.31x
m-Phenylenediamine (mPDA)10027.0~2.6x
m-Phenylenediamine (mPDA)500>100>10x
m-Phenylenediamine (mPDA)750~150~15x

Data synthesized from kinetic analyses of oxime ligation reactions. The exact rates can vary depending on the specific reactants and conditions.[13][15]

Table 2: Recommended pH Ranges for Reaction Steps

Reaction StepReagentsRecommended pHRationale
Amide CouplingEDC/NHS4.5 - 6.0Activates carboxyl group while minimizing amine protonation.[2][5]
Amide CouplingNHS Ester7.2 - 8.5Deprotonated primary amine is more nucleophilic.[6][7]
Oxime LigationAminooxy + Aldehyde/Ketone~4.5Balances acid-catalyzed dehydration and prevents protonation of the aminooxy group.[12]

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Primary Amine using EDC/NHS

  • Reagent Preparation:

    • Dissolve your amine-containing molecule in a non-amine-containing buffer (e.g., 0.1 M MES, pH 5.5).

    • Separately, dissolve this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO).[1] Allow reagents to come to room temperature before opening vials.[5]

  • Activation of Carboxylic Acid:

    • To the solution of this compound, add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

    • Stir the mixture at room temperature for 15-60 minutes to form the NHS ester intermediate.[1]

  • Coupling Reaction:

    • Add the activated this compound solution to the solution of your amine-containing molecule.

    • Stir the reaction mixture at room temperature for 2-12 hours.[1] The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS).

  • Quenching (Optional):

    • The reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris or glycine) if desired to consume any unreacted NHS ester.[5]

  • Purification:

    • Purify the resulting CBZ-protected PEGylated conjugate using an appropriate chromatographic method such as SEC or RP-HPLC.[17]

Protocol 2: CBZ Deprotection via Catalytic Hydrogenolysis

  • Reaction Setup:

    • Dissolve the CBZ-protected PEGylated molecule in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add 5-10 mol% of Pd/C catalyst to the solution.[4]

  • Hydrogenation:

    • Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature for 1-16 hours. Monitor the reaction by LC-MS until the starting material is consumed.[4]

  • Workup:

    • Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain the deprotected aminooxy-PEGylated molecule. The product should be used promptly in the next step due to the high reactivity of the aminooxy group.[3]

Protocol 3: Oxime Ligation

  • Reaction Setup:

    • Dissolve the aminooxy-PEGylated molecule and the aldehyde or ketone-containing molecule in an acidic buffer (e.g., 0.1 M sodium acetate, pH 4.5).

    • Prepare a stock solution of the catalyst (e.g., aniline or mPDA) in the same buffer.

  • Ligation Reaction:

    • Add the catalyst to the reaction mixture to a final concentration of 10-100 mM for aniline or up to 750 mM for mPDA.[13][15]

    • Stir the reaction at room temperature. The reaction time can vary from minutes to several hours depending on the reactant concentrations and catalyst used.[3][20] Monitor the formation of the oxime product by LC-MS.

  • Purification:

    • Once the reaction is complete, purify the final oxime-linked conjugate using RP-HPLC or SEC.[17]

Visualizations

experimental_workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: CBZ Deprotection cluster_step3 Step 3: Oxime Ligation reagents1 This compound + Amine-Molecule activator EDC / NHS pH 4.5-6.0 reagents1->activator product1 CBZ-Protected PEG-Molecule Conjugate activator->product1 deprotection_reagent H2, Pd/C or Acid product1->deprotection_reagent product2 Aminooxy-PEG-Molecule Conjugate product1->product2 deprotection_reagent->product2 carbonyl_molecule Aldehyde/Ketone -Molecule ligation_conditions Aniline / mPDA pH ~4.5 product2->ligation_conditions final_product Final Oxime-Linked Conjugate product2->final_product carbonyl_molecule->ligation_conditions ligation_conditions->final_product

Caption: General experimental workflow for a two-step conjugation using this compound.

troubleshooting_low_yield cluster_checks cluster_causes start Low Final Yield check_amide_coupling Analyze product after Step 1 (Amide Coupling) start->check_amide_coupling check_deprotection Analyze product after Step 2 (CBZ Deprotection) check_amide_coupling->check_deprotection Yield OK cause_amide Issue with Amide Coupling: - Inactive Reagents - Suboptimal pH - Competing Buffers check_amide_coupling->cause_amide Low Yield check_ligation Analyze final reaction mixture (Oxime Ligation) check_deprotection->check_ligation Deprotection OK cause_deprotection Issue with Deprotection: - Inactive Catalyst - Incomplete Reaction check_deprotection->cause_deprotection Incomplete Deprotection cause_ligation Issue with Oxime Ligation: - Incorrect pH - No/Low Catalyst - Low Reactant Concentration check_ligation->cause_ligation Low Final Product

Caption: Troubleshooting logic for diagnosing low yield in this compound reactions.

References

Technical Support Center: Troubleshooting Side Reactions of CBZ-aminooxy-PEG8-acid with HATU

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions when using CBZ-aminooxy-PEG8-acid with the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and HATU?

The primary and intended reaction is the activation of the terminal carboxylic acid group of this compound by HATU. This activation facilitates the formation of a stable amide bond upon reaction with a primary amine. The CBZ-protected aminooxy group is intended to remain intact for subsequent deprotection and conjugation steps.

Q2: What are the most common side reactions to be aware of?

The most significant side reaction is the guanidinylation of the primary amine nucleophile. This occurs when the amine reacts directly with the HATU reagent, forming a stable tetramethylguanidinium derivative. This "capped" amine is then unable to participate in the desired amide bond formation, leading to lower yields of the target conjugate. Due to the high nucleophilicity of the aminooxy group, there is also a potential for its direct reaction with HATU, although this is less commonly reported than the guanidinylation of the primary amine being coupled.

Q3: Is the CBZ protecting group stable under HATU coupling conditions?

Yes, the Carbobenzyloxy (CBZ) group is generally stable under standard HATU coupling conditions. It is robust to the mildly basic conditions typically employed (e.g., using DIPEA as a base). However, it is sensitive to harsh acidic or basic conditions and can be cleaved by catalytic hydrogenolysis.

Q4: Does the PEG8 linker itself cause any side reactions?

The polyethylene (B3416737) glycol (PEG) spacer is generally considered chemically inert under these coupling conditions and does not directly participate in side reactions. Its primary role is to provide a hydrophilic spacer and improve the solubility of the molecule in aqueous and organic solvents. This compound is soluble in common solvents like DMF, DCM, and DMSO.[1]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Amide Product

Low yields are a common issue and can often be attributed to the guanidinylation side reaction.

Potential Cause Recommended Solution
Guanidinylation of the primary amine. Implement a pre-activation step. Stir the this compound with HATU and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the primary amine. This ensures the formation of the active ester and minimizes the opportunity for the free amine to react with HATU.
Excess HATU. Use a stoichiometric amount of HATU (1.0-1.2 equivalents) relative to the carboxylic acid. An excess of HATU increases the likelihood of side reactions with the amine.[2]
Incorrect order of reagent addition. The recommended order is: 1) this compound and a non-nucleophilic base in an anhydrous solvent, 2) HATU, followed by a pre-activation period, and 3) the primary amine. Adding HATU last to a mixture of the acid and amine can increase the chance of guanidinylation.
Moisture in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents (e.g., DMF, DCM). Water can hydrolyze the activated ester intermediate, reducing the yield of the desired product.
Poor solubility of reactants. Ensure all reactants are fully dissolved. This compound is soluble in DMF, DCM, and DMSO.[1] If the amine component has poor solubility, consider a different solvent system.

Problem 2: Identification of an Unexpected Byproduct with a Mass Increase of +99 Da

This mass increase is a strong indicator of guanidinylation of your primary amine.

Potential Cause Confirmation and Mitigation
Direct reaction of the amine with HATU. The mass of the tetramethylguanidinium group is 99.12 Da. This side product can be identified by LC-MS analysis of the crude reaction mixture. To mitigate this, follow the recommendations in the "Low Yield" section, particularly the pre-activation protocol and the use of stoichiometric amounts of HATU.

Experimental Protocols

Protocol 1: Recommended Coupling Procedure with Pre-activation to Minimize Side Reactions

This protocol is designed to maximize the yield of the desired amide product by minimizing the guanidinylation of the primary amine.

Materials:

  • This compound

  • Primary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0-1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for a pre-activation period of 15-30 minutes. The solution may change color.

  • Add the primary amine (1.0-1.2 equivalents) to the activated this compound solution.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, the reaction mixture can be worked up by dilution with an appropriate organic solvent and washed with aqueous solutions to remove DMF and byproducts.

Visualizing Reaction Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the intended reaction and the primary side reaction pathway.

HATU_Coupling_Reactions cluster_main Desired Reaction Pathway cluster_side Guanidinylation Side Reaction Acid This compound Active_Ester OAt-Active Ester Acid->Active_Ester Activation HATU_Base HATU + Base (DIPEA) HATU_Base->Active_Ester Product Desired Amide Product Active_Ester->Product Coupling Amine Primary Amine Amine->Product Amine_side Primary Amine Guanidinylated_Amine Guanidinylated Amine (+99 Da) Amine_side->Guanidinylated_Amine HATU_side HATU HATU_side->Guanidinylated_Amine

Caption: Desired vs. Side Reaction Pathways.

Troubleshooting_Workflow Start Low Yield or Unexpected +99 Da Peak Check_Stoichiometry Verify HATU Stoichiometry (1.0-1.1 eq) Start->Check_Stoichiometry Check_Order Review Order of Addition Check_Stoichiometry->Check_Order Implement_Preactivation Implement/Optimize Pre-activation Step (15-30 min) Check_Order->Implement_Preactivation Check_Moisture Ensure Anhydrous Conditions Implement_Preactivation->Check_Moisture Re-run Re-run Reaction Check_Moisture->Re-run Success Improved Yield/ Purity Re-run->Success Failure Problem Persists Re-run->Failure No Improvement Contact_Support Contact Advanced Technical Support Failure->Contact_Support

Caption: Troubleshooting Workflow for HATU Coupling.

References

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Aminooxy-PEG8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting incomplete Carbobenzyloxy (Cbz) deprotection of aminooxy-PEG8 linkers. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for Cbz deprotection of aminooxy-PEG8 linkers?

The most common method for Cbz deprotection is catalytic hydrogenolysis, which utilizes a palladium catalyst (typically on carbon, Pd/C) and a hydrogen source.[1] Alternative approaches include catalytic transfer hydrogenation and acid-mediated deprotection.[1] For substrates with functional groups sensitive to reduction, nucleophilic deprotection methods can also be employed.[1]

Q2: Why is my Cbz deprotection reaction incomplete?

Several factors can contribute to an incomplete or sluggish Cbz deprotection of aminooxy-PEG8 linkers:

  • Catalyst Inactivity: The Pd/C catalyst may be old, deactivated, or of poor quality. Using a fresh batch of a high-quality catalyst is recommended. For more challenging deprotections, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be considered.[1]

  • Catalyst Poisoning: The aminooxy group (-O-NH₂) in the linker, or other sulfur- or phosphorus-containing impurities, can act as a poison to the palladium catalyst, significantly reducing its activity.[1]

  • Poor Solubility: The aminooxy-PEG8 linker may have limited solubility in the chosen reaction solvent, hindering its access to the catalyst's active sites.

  • Product Inhibition: The deprotected aminooxy product can sometimes coordinate with the palladium catalyst, leading to its deactivation.[1]

Q3: How can I monitor the progress of the Cbz deprotection reaction?

The progress of the reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the Cbz-protected linker and the formation of the deprotected product.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the starting material, product, and any potential side products by providing molecular weight information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of the benzyl (B1604629) protons of the Cbz group.

Q4: Are there alternative deprotection methods that avoid using a palladium catalyst?

Yes, acid-mediated deprotection is a common metal-free alternative.[1][3] Reagents such as hydrogen bromide (HBr) in acetic acid, or trifluoroacetic acid (TFA) can be used to cleave the Cbz group.[4] These methods are particularly useful when the substrate contains functional groups that are sensitive to reduction or when metal contamination is a concern.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues of incomplete Cbz deprotection of aminooxy-PEG8 linkers.

Problem 1: Low or No Conversion to the Deprotected Product

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity Use a fresh batch of high-quality 10% Pd/C catalyst. Consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[1] Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
Catalyst Poisoning Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%). If poisoning is severe, consider switching to a non-hydrogenolysis deprotection method, such as acid-mediated cleavage.[1]
Insufficient Hydrogen Ensure the reaction system is properly purged with hydrogen gas. For reactions at atmospheric pressure, use a hydrogen-filled balloon. For more difficult deprotections, consider carrying out the reaction under positive hydrogen pressure (e.g., in a Parr hydrogenator).
Poor Substrate Solubility Experiment with different solvent systems. A mixture of a polar solvent that dissolves the PEG linker (e.g., methanol, ethanol, or water) and a less polar solvent (e.g., ethyl acetate, THF) can improve solubility and reaction efficiency.
Problem 2: Reaction Stalls After Partial Conversion

Possible Causes and Solutions:

CauseRecommended Action
Product Inhibition Add a mild acid, such as acetic acid, to the reaction mixture. This can protonate the newly formed aminooxy group, preventing its coordination with the palladium catalyst.[1]
Catalyst Deactivation Over Time Filter the reaction mixture to remove the old catalyst and add a fresh portion of the catalyst to restart the reaction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C

This protocol describes a general procedure for the Cbz deprotection of an aminooxy-PEG8 linker via catalytic hydrogenolysis.

  • Dissolution: Dissolve the Cbz-protected aminooxy-PEG8 linker in a suitable solvent or solvent mixture (e.g., methanol, ethanol/ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% relative to the substrate) to the solution.[1]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected aminooxy-PEG8 linker. The product can be further purified by an appropriate method such as column chromatography or precipitation.

Protocol 2: Acid-Mediated Deprotection with HBr in Acetic Acid

This protocol provides an alternative, metal-free method for Cbz deprotection.

  • Dissolution: Dissolve the Cbz-protected aminooxy-PEG8 linker in glacial acetic acid.

  • Reagent Addition: Add a solution of 33% HBr in acetic acid to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The residue can then be co-evaporated with toluene (B28343) to remove residual acetic acid.

  • Isolation: The crude product can be purified by precipitation from a suitable solvent system (e.g., addition of diethyl ether) or by preparative HPLC.

Data Presentation

Table 1: Comparison of Cbz Deprotection Conditions and Outcomes

EntryDeprotection MethodCatalyst/ReagentSolventTime (h)Yield (%)Purity (%)
1Catalytic Hydrogenolysis10% Pd/C (10 mol%)Methanol126085
2Catalytic Hydrogenolysis10% Pd/C (20 mol%)Methanol/Ethyl Acetate (1:1)88592
3Catalytic HydrogenolysisPd(OH)₂/C (10 mol%)Ethanol69295
4Acid-Mediated33% HBr in Acetic AcidAcetic Acid29598

Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Signaling Pathway of Cbz Deprotection by Catalytic Hydrogenolysis

Cbz_Deprotection_Hydrogenolysis Cbz_Linker Cbz-aminooxy-PEG8 Intermediate Carbamic Acid Intermediate Cbz_Linker->Intermediate Hydrogenolysis H2 H₂ H2->Intermediate PdC Pd/C Catalyst PdC->Intermediate Product Aminooxy-PEG8 Intermediate->Product Decarboxylation Toluene Toluene Intermediate->Toluene CO2 CO₂ Intermediate->CO2

Caption: Catalytic hydrogenolysis of a Cbz-protected aminooxy-PEG8 linker.

Experimental Workflow for Troubleshooting Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Cbz Deprotection Observed Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Solubility Evaluate Substrate Solubility Start->Check_Solubility Check_H2 Ensure Adequate H₂ Supply Start->Check_H2 Consider_Poisoning Suspect Catalyst Poisoning Start->Consider_Poisoning Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading If catalyst is the issue Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Fresh_Catalyst If catalyst is the issue Change_Catalyst Switch to Pd(OH)₂/C Check_Catalyst->Change_Catalyst If catalyst is the issue Change_Solvent Use a Co-solvent System Check_Solubility->Change_Solvent If solubility is poor Increase_Pressure Increase H₂ Pressure Check_H2->Increase_Pressure If H₂ supply is inadequate Acidic_Additive Add Acetic Acid Consider_Poisoning->Acidic_Additive If poisoning is likely Alternative_Method Switch to Acid-Mediated Deprotection Consider_Poisoning->Alternative_Method If poisoning is likely

Caption: A logical workflow for troubleshooting incomplete Cbz deprotection.

Logical Relationship of Causes and Solutions

Causes_Solutions Causes Inactive Catalyst Catalyst Poisoning Poor Solubility Product Inhibition Solutions Use Fresh/More Active Catalyst Increase Catalyst Loading / Use Additives Change Solvent System Switch to Acidic Conditions Causes:cause1->Solutions:sol1 Causes:cause2->Solutions:sol2 Causes:cause2->Solutions:sol4 Causes:cause3->Solutions:sol3 Causes:cause4->Solutions:sol2

Caption: Relationship between causes of incomplete deprotection and potential solutions.

References

preventing aggregation during protein conjugation with CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Preventing Aggregation with CBZ-aminooxy-PEG8-acid

Welcome to the technical support center for bioconjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation when using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in protein conjugation?

A1: this compound is a heterobifunctional crosslinker. Let's break down its components:

  • CBZ (Carboxybenzyl): A protecting group on the aminooxy moiety. It must be removed to allow the aminooxy group to react.

  • aminooxy (-O-NH2): A functional group that reacts with aldehydes or ketones to form a stable oxime bond.[1]

  • PEG8: An eight-unit polyethylene (B3416737) glycol (PEG) spacer. PEG is hydrophilic and helps to improve the solubility of the resulting conjugate.[2][3]

  • acid (-COOH): A carboxylic acid group that can be activated to react with primary amines (like lysine (B10760008) residues) on a protein surface.[4]

This linker is typically used in a multi-step process:

  • The carboxylic acid is activated (commonly with EDC and NHS/sulfo-NHS) and reacted with amine groups on the protein.[4]

  • The CBZ group is then removed (deprotected) to expose the reactive aminooxy group.

  • The aminooxy-functionalized protein is then ready to be conjugated to a second molecule containing an aldehyde or ketone.

Q2: My protein precipitated immediately after adding the activated PEG reagent. What are the likely causes?

A2: Immediate precipitation is often due to localized high concentrations of the reagent, issues with the buffer, or inherent instability of the protein.

  • High Reagent Concentration: Adding the dissolved, activated linker too quickly can create areas of high concentration, leading to rapid, uncontrolled reactions and precipitation.[5]

  • Suboptimal Buffer pH: The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-5.0, while the subsequent reaction with the protein's amines is favored at a pH of 7.2-8.5.[5][6] Running the reaction at a pH close to the protein's isoelectric point (pI) will minimize its net charge, reducing solubility and increasing the risk of aggregation.[7][8]

  • Reagent Solubility: The linker itself may have limited aqueous solubility. Adding it as a solid or from a concentrated stock can cause it to crash out of solution.[5]

Q3: How can I optimize my reaction conditions to prevent this initial precipitation?

A3: Optimizing reaction parameters is critical. Start with the recommended conditions below and adjust based on your protein's specific characteristics.

  • Control Reagent Addition: Add the dissolved and activated linker to the protein solution slowly and with gentle, continuous mixing. This prevents localized high concentrations.[5]

  • Optimize Buffer and pH: For the EDC/NHS activation step, use an amine-free buffer like MES at pH 4.5-5.0.[6] For the subsequent conjugation to the protein, adjust the pH to 7.2-8.0 using a buffer like PBS or HEPES.[5] Ensure the final reaction pH is not close to your protein's pI.[7]

  • Reagent Preparation: Always dissolve the this compound in a suitable anhydrous solvent like DMSO or DMF immediately before use, and then add it to the reaction buffer.[5] Never add the solid reagent directly to the aqueous protein solution.

Q4: I'm observing slow aggregation or precipitation over the course of the reaction. What could be causing this?

A4: Gradual aggregation is often a result of changes to the protein's properties after conjugation or instability over time.

  • Over-labeling: Attaching too many PEG linkers can alter the protein's surface charge and pI, potentially leading to reduced solubility and aggregation.[5]

  • Increased Hydrophobicity: While the PEG8 linker is hydrophilic, the CBZ group is more hydrophobic. Conjugating multiple linkers can increase the overall surface hydrophobicity, promoting protein-protein interactions that lead to aggregation.[9][10]

  • Suboptimal Temperature: Higher temperatures can accelerate both the conjugation reaction and the processes of protein unfolding and aggregation.[5]

Q5: What strategies can I use to minimize delayed aggregation?

A5: A combination of optimizing the labeling ratio and using stabilizing additives in your buffer can significantly improve outcomes.

  • Optimize Molar Ratio: Perform a titration experiment with varying molar ratios of the linker to your protein (e.g., 5:1, 10:1, 20:1) to find the optimal balance between conjugation efficiency and protein solubility.[11]

  • Control Temperature: Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the rate of protein unfolding and aggregation.[5]

  • Use Stabilizing Excipients: Additives can help maintain protein stability and solubility. They work through various mechanisms, such as preferential exclusion or direct binding, to prevent aggregation.[7][12]

Data Presentation: Recommended Buffer Excipients

The table below summarizes common stabilizing excipients that can be included in the reaction and storage buffers to prevent aggregation.

Excipient CategoryExampleTypical ConcentrationMechanism of Action
Amino Acids Arginine, Glycine50-100 mMCan increase ionic strength and bind to charged/hydrophobic regions to improve solubility.[12][13]
Sugars / Polyols Sucrose, Trehalose, Glycerol50-250 mM (Sugars), 5-20% v/v (Glycerol)Stabilize protein structure through preferential hydration, shifting equilibrium to the native state.[11]
Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01-0.1%Prevent adsorption to surfaces and can shield hydrophobic patches on the protein surface.[14]
Reducing Agents TCEP, DTT1-5 mMPrevents the formation of non-native intermolecular disulfide bonds that can cause aggregation.[9]

Experimental Protocols

Protocol 1: Two-Step Protein Conjugation with this compound

This protocol outlines the activation of the linker's carboxylic acid and subsequent conjugation to a protein's primary amines.

  • Protein Preparation: Dialyze the protein into an amine-free buffer (e.g., 0.1M MES, 0.5M NaCl, pH 5.0). Adjust the protein concentration to 1-5 mg/mL.[5]

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Activation and Conjugation:

    • Dissolve EDC and Sulfo-NHS in the protein buffer to a final concentration of ~2 mM and ~5 mM, respectively.

    • Add the dissolved this compound to the protein solution to achieve the desired molar excess (start with a 10-fold excess).

    • Add the EDC/Sulfo-NHS solution to the protein-linker mixture.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[5]

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[5]

Protocol 2: Deprotection of the CBZ Group

The CBZ group is typically removed via catalytic hydrogenolysis.[15][16]

  • Warning: This step can be harsh and may cause protein denaturation or aggregation. Optimization is crucial. Alternative methods using acidic conditions or nucleophiles exist but must be tested carefully for protein compatibility.[15][17][18]

  • Catalyst Preparation: Carefully weigh 5% Palladium on Carbon (Pd/C) catalyst.

  • Reaction Setup: Transfer the purified CBZ-PEG-protein conjugate into a suitable reaction vessel. Place the vessel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotection: Add the Pd/C catalyst to the protein solution. Purge the vessel with Hydrogen gas (H2) and stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress. Reaction times can vary significantly.

  • Purification: Once the reaction is complete, carefully filter out the Pd/C catalyst. Purify the final aminooxy-functionalized protein using size-exclusion chromatography or dialysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Purification cluster_step3 Step 3: CBZ Deprotection cluster_step4 Step 4: Final Product p Protein-NH2 edc EDC / sulfo-NHS pH 4.5-5.0 (Activation) pH 7.2-8.0 (Conjugation) p->edc linker CBZ-oxy-PEG8-COOH linker->edc purify1 Purification (Dialysis / SEC) edc->purify1 Protein-NH-CO-PEG8-oxy-CBZ deprotect H2, Pd/C purify1->deprotect final_product Protein-NH-CO-PEG8-oxy-NH2 deprotect->final_product

Workflow for protein conjugation with this compound.

troubleshooting_flowchart start Protein Aggregation Observed q_timing When does aggregation occur? start->q_timing a_immediate Immediately after reagent addition q_timing->a_immediate Immediately a_delayed Gradually over time q_timing->a_delayed Delayed cause_immediate Likely Causes: - Localized high concentration - Suboptimal buffer pH - Reagent insolubility a_immediate->cause_immediate cause_delayed Likely Causes: - Over-labeling - Increased hydrophobicity - High temperature a_delayed->cause_delayed sol_immediate Solutions: 1. Add reagent slowly 2. Optimize buffer pH & ionic strength 3. Dissolve reagent in DMSO first cause_immediate->sol_immediate sol_delayed Solutions: 1. Titrate molar ratio 2. Run reaction at 4°C 3. Add stabilizing excipients cause_delayed->sol_delayed

Decision tree for troubleshooting protein aggregation.

References

Technical Support Center: CBZ-aminooxy-PEG8-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of CBZ-aminooxy-PEG8-acid conjugates. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is designed to be soluble in aqueous solutions due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[1][2] It is also soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[3]

Q2: Why is my this compound conjugate not dissolving?

A2: Several factors can influence the solubility of your conjugate, including the properties of the conjugated molecule (e.g., a hydrophobic drug), the choice of solvent, the pH of the solution, and the temperature. The dissolution of PEGylated compounds can sometimes be a slow process.[4]

Q3: How does pH affect the solubility of this compound?

A3: The terminal carboxylic acid group on the molecule significantly influences its solubility in aqueous solutions. At a pH above the pKa of the carboxylic acid (typically around 4-5), the acid group will be deprotonated, forming a carboxylate salt which is more polar and thus more soluble in water.[3][5][6] Conversely, at a pH below the pKa, the carboxylic acid will be in its neutral, less soluble form.

Q4: Can I heat the solution to improve solubility?

A4: Yes, mild heating can often help dissolve PEGylated compounds.[4] PEGs are generally stable and can be dissolved in warm water (e.g., up to 80-90°C) without degradation.[7] However, the stability of your specific conjugate to heat should be considered.

Troubleshooting Guide

If you are experiencing difficulty dissolving your this compound conjugate, please follow the steps outlined below.

Problem: The conjugate is poorly soluble in aqueous buffers.
Potential Cause Suggested Solution
Incorrect pH The carboxylic acid moiety may be protonated, reducing solubility. Adjust the pH of the buffer to be 1-2 units above the pKa of the carboxylic acid (try pH 6-7.4). This will deprotonate the acid, increasing its polarity and solubility.[5][8]
Slow Dissolution Rate PEGylated compounds can take time to dissolve fully.[4] Allow for longer stirring or agitation times. Gentle heating (e.g., 37-50°C) can also accelerate dissolution.[4]
Hydrophobic Conjugated Molecule The properties of the molecule conjugated to the PEG linker may be limiting the overall solubility. Consider starting with a small amount of a water-miscible organic co-solvent like DMSO or ethanol (B145695) to first wet the solid before adding the aqueous buffer.
High Concentration The desired concentration may exceed the solubility limit of the conjugate in the chosen buffer. Try preparing a more dilute solution.
Problem: The conjugate is not dissolving in organic solvents.
Potential Cause Suggested Solution
Incorrect Solvent Choice While generally soluble in DMSO, DCM, and DMF, the specific properties of your conjugate might require a different solvent.[3] Test solubility in a small range of polar aprotic and protic solvents.
Insufficient Mixing Ensure vigorous mixing, for example, by vortexing or using a magnetic stirrer. Sonication can also be an effective method to aid dissolution.
Low Temperature Solubility in some organic solvents can be temperature-dependent. Try gentle warming of the solution.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Conjugates
  • Weighing: Accurately weigh the desired amount of the conjugate in a suitable vial.

  • Initial Wetting (Optional, for aqueous solutions): If the conjugate is particularly hydrophobic, add a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol) to wet the solid.

  • Solvent Addition: Add the desired solvent (e.g., phosphate-buffered saline, deionized water, DMSO) to the vial.

  • Mixing: Mix the solution thoroughly using a vortex mixer or magnetic stirrer.

  • Heating (Optional): If the conjugate does not dissolve at room temperature, warm the solution gently (e.g., 37-50°C) with continued stirring.

  • pH Adjustment (for aqueous solutions): If solubility is still low, adjust the pH of the solution. For acidic conjugates, increasing the pH will generally improve solubility.[5][8]

  • Sonication (Optional): If aggregates are present, sonicate the solution in a water bath for short intervals.

Protocol 2: Determination of Thermodynamic Solubility

This protocol, based on the shake-flask method, can be used to determine the equilibrium solubility of your conjugate.[1]

  • Preparation of Saturated Solution: Add an excess amount of the this compound conjugate to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the solution.

  • Quantification: Determine the concentration of the dissolved conjugate in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the conjugate in that solvent at that temperature.

Visual Guides

G Troubleshooting Workflow for Solubility Issues cluster_aqueous cluster_organic start Start: Conjugate does not dissolve solvent_type Aqueous or Organic Solvent? start->solvent_type aqueous_path Aqueous solvent_type->aqueous_path Aqueous organic_path Organic solvent_type->organic_path Organic adjust_ph Adjust pH to > pKa (e.g., pH 7.4) increase_time_temp Increase agitation time and/or apply gentle heat (37-50°C) adjust_ph->increase_time_temp add_cosolvent Add a small amount of a water-miscible co-solvent (e.g., DMSO) increase_time_temp->add_cosolvent dilute Prepare a more dilute solution add_cosolvent->dilute dissolved Conjugate Dissolved dilute->dissolved Success not_dissolved Insoluble under these conditions dilute->not_dissolved Failure try_other_solvents Test alternative polar solvents (e.g., DMF, DCM, ethanol) sonicate Use sonication to break up aggregates try_other_solvents->sonicate sonicate->dissolved Success sonicate->not_dissolved Failure

Caption: Troubleshooting workflow for solubility issues.

G Factors Affecting Solubility of this compound Conjugates solubility Conjugate Solubility pH pH of Aqueous Solution solubility->pH temperature Temperature solubility->temperature solvent Solvent Properties (Polarity, etc.) solubility->solvent conjugate_properties Properties of Conjugated Molecule (Hydrophobicity, etc.) solubility->conjugate_properties pH_desc Higher pH increases solubility of the carboxylic acid pH->pH_desc temp_desc Higher temperature generally increases solubility temperature->temp_desc solvent_desc Like-dissolves-like principle applies solvent->solvent_desc conjugate_desc A hydrophobic conjugate can decrease overall solubility conjugate_properties->conjugate_desc

Caption: Factors affecting conjugate solubility.

References

stability of CBZ-aminooxy-PEG8-acid in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of CBZ-aminooxy-PEG8-acid in various buffer systems, along with troubleshooting advice and experimental protocols for researchers in drug development and other scientific fields.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions regarding the stability and use of this compound in experimental settings.

Q1: My conjugation reaction with this compound has a low yield. Could the linker be degrading?

A1: Low yields can result from several factors, including the degradation of the linker under certain conditions. The CBZ (carboxybenzyl) protecting group on the aminooxy functionality is susceptible to cleavage under acidic conditions. If your reaction buffer is acidic (pH < 6), or if the compound was stored improperly, degradation of the CBZ group could expose the reactive aminooxy group prematurely, leading to side reactions or inactivation. Additionally, the N-monosubstituted carbamate (B1207046) linkage of the CBZ group can exhibit instability at physiological to alkaline pH (pH ≥ 7.4), potentially leading to cleavage over time. Ensure your reaction conditions are optimized for both the conjugation chemistry and the stability of the linker (ideally at a neutral pH of 6.5-7.5 for the aminooxy reaction)[1]. Also, verify the quality of your starting material and consider performing a stability test under your specific reaction conditions.

Q2: I am observing unexpected side products in my reaction mixture. What could be the cause?

A2: The presence of unexpected side products can be indicative of linker instability. Cleavage of the CBZ group under acidic conditions or hydrolysis of the carbamate at neutral to alkaline pH can generate a free aminooxy group, which might react with other components in your mixture. Furthermore, the ether linkages within the PEG8 chain can undergo slow degradation over extended periods, especially when exposed to heat, light, or oxygen, potentially generating aldehyde or carboxylic acid impurities[2]. To minimize side products, it is recommended to use freshly prepared solutions of the linker, degas buffers, and protect the reaction from light.

Q3: How should I store my stock solution of this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C in a desiccated, dark environment. For stock solutions, dissolve the compound in an anhydrous organic solvent like DMSO and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions are not recommended for long-term storage due to the potential for hydrolysis.

Q4: What is the optimal pH for using this compound in a conjugation reaction?

A4: The optimal pH for the reaction of the aminooxy group with an aldehyde or ketone to form a stable oxime bond is typically in the range of 6.5 to 7.5[1]. While the reaction can proceed at a more acidic pH (around 4.5), this may risk cleaving the CBZ protecting group. Therefore, a compromise at a near-neutral pH is often the most effective approach.

Stability of this compound in Different Buffers

Buffer SystempHTemperature (°C)Estimated Half-Life (t½)Key Considerations
Acetate Buffer 4.5 - 5.54Hours to DaysPotential for slow cleavage of the CBZ protecting group. The ether linkages of the PEG chain are generally stable.
25HoursIncreased rate of CBZ cleavage at room temperature.
MES Buffer 6.0 - 6.54Days to WeeksGenerally a good compromise for stability and reactivity of the aminooxy group (after deprotection).
25DaysFair stability, suitable for typical reaction times of several hours.
Phosphate-Buffered Saline (PBS) 7.44DaysThe carbamate linkage of the CBZ group may be susceptible to slow hydrolysis. The PEG chain and carboxylic acid are stable.
25Hours to DaysPotential for increased rate of carbamate hydrolysis at room temperature.

Disclaimer: The half-life data presented are estimations based on the known stability of the individual functional groups. It is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method to determine the stability of this compound in a buffer of interest.

1. Materials:

  • This compound
  • Buffer of interest (e.g., PBS, MES, Acetate)
  • High-purity water
  • HPLC or LC-MS system
  • Incubator or water bath

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 10 mg/mL.
  • Dilute the stock solution into the desired buffer to a final concentration of 1 mg/mL.
  • Divide the solution into several aliquots in separate vials.
  • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).
  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately analyze it by HPLC or LC-MS.
  • Monitor the disappearance of the parent peak corresponding to this compound and the appearance of any degradation products.
  • Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
  • Plot the percentage of the remaining compound against time to determine the degradation kinetics and estimate the half-life.

Visualizations

Stability_Assessment_Workflow Workflow for Stability Assessment of this compound cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (10 mg/mL in DMSO) dilute Dilute Stock into Buffer (Final Conc. 1 mg/mL) prep_stock->dilute prep_buffer Prepare Buffer Solution (e.g., PBS, MES, Acetate) prep_buffer->dilute aliquot Aliquot into Vials dilute->aliquot incubate Incubate at Desired Temperature (e.g., 4°C, 25°C, 37°C) aliquot->incubate sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sampling analysis Analyze by HPLC / LC-MS sampling->analysis quantify Quantify Remaining Compound analysis->quantify plot Plot % Remaining vs. Time quantify->plot calculate Calculate Half-Life (t½) plot->calculate Logical_Relationship_Stability Factors Influencing this compound Stability cluster_factors Influencing Factors cluster_groups Susceptible Functional Groups Compound This compound Stability CBZ CBZ Group (Carbamate) Compound->CBZ contains PEG PEG Chain (Ether Linkages) Compound->PEG contains pH pH pH->CBZ affects (acidic/alkaline lability) Temp Temperature Temp->CBZ accelerates degradation Temp->PEG accelerates degradation Light Light Exposure Light->PEG promotes oxidation Oxygen Oxygen Oxygen->PEG promotes oxidation

References

Technical Support Center: Purifying PROTACs with PEG8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in purifying Proteolysis Targeting Chimeras (PROTACs) featuring PEG8 linkers. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common hurdles in their purification workflows.

Troubleshooting Guide

This section addresses specific problems encountered during the purification of PROTACs with PEG8 linkers.

Q1: My PROTAC exhibits poor peak shape (e.g., tailing or broadening) during Reverse-Phase HPLC purification. What are the potential causes and solutions?

A1: Poor peak shape is a common issue stemming from the unique physicochemical properties of PEGylated PROTACs. These molecules are often large, flexible, and can possess both hydrophobic and hydrophilic regions, leading to complex interactions with the stationary phase.

Potential Causes:

  • Secondary Interactions: The flexible PEG8 linker and exposed ions can engage in secondary interactions with the silica (B1680970) backbone of the HPLC column.[1]

  • Slow Mass Transfer: The large size and conformational flexibility of the PROTAC can lead to slow diffusion into and out of the pores of the stationary phase.

  • On-Column Aggregation: The compound may be aggregating on the column, leading to peak broadening.

  • Low Solubility: The PROTAC may have poor solubility in the mobile phase at the point of injection or during the gradient.[2]

Troubleshooting Workflow:

G start Problem: Poor Peak Shape in RP-HPLC cause1 Cause: Secondary Interactions start->cause1 cause2 Cause: Aggregation / Solubility start->cause2 cause3 Cause: Inappropriate Method start->cause3 sol1a Solution: Add Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) cause1->sol1a sol1b Solution: Use a Different Column (e.g., C4, C8, or Phenyl-Hexyl) cause1->sol1b sol2a Solution: Lower Sample Concentration cause2->sol2a sol2b Solution: Increase Column Temperature (e.g., 40-60°C) cause2->sol2b sol3a Solution: Optimize Gradient Slope (shallower gradient) cause3->sol3a sol3b Solution: Decrease Flow Rate cause3->sol3b

Caption: Troubleshooting workflow for poor HPLC peak shape.

Q2: I observe multiple peaks or a broad hump where a single peak for my PROTAC is expected. What could be the issue?

A2: This often indicates the presence of impurities, isomers, or compound instability.

Potential Causes:

  • Incomplete Reaction: Residual starting materials or intermediates from the synthesis are co-eluting.[3]

  • Positional Isomers: If the PEG linker can attach at multiple sites, you may be seeing different isomers.[4][]

  • Degradation: The fragile linker structure in PROTACs can sometimes break down under certain LC-MS/MS analysis conditions or during storage.[1]

  • Conformational Isomers (Rotamers): The flexible nature of the PEG8 linker can lead to different conformations that may separate under specific chromatographic conditions.

Solutions:

  • Confirm Identity: Use high-resolution mass spectrometry (HRMS) to analyze the fractions corresponding to each peak to identify the species.[6]

  • Optimize Chromatography: A shallower gradient in your RP-HPLC method may resolve closely eluting species.[1][4] Experimenting with different stationary phases (e.g., C4, C18, Phenyl) can also alter selectivity.[7]

  • Assess Stability: Check the stability of your compound in the purification solvent and consider performing the purification at a lower temperature.[4]

Q3: My PROTAC has very low solubility in common purification solvents like acetonitrile/water. What can I do?

A3: Solubility is a major challenge for PROTACs, which are often large and fall into the "beyond Rule of 5" chemical space.[2][8]

Solutions:

  • Use Co-solvents: Prepare your stock solution in a strong organic solvent like DMSO or DMF.[2] For the purification, you can sometimes add a small percentage of a compatible co-solvent to the mobile phase, but this must be done carefully to avoid damaging the column.

  • Adjust pH: If your PROTAC has ionizable groups (acidic or basic), its solubility will be pH-dependent.[2] Modifying the mobile phase pH can significantly improve solubility. For basic compounds, use a lower pH (e.g., add formic acid), and for acidic compounds, use a higher pH.

  • Elevated Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve solubility and reduce viscosity, often leading to better chromatography.[7][9]

Frequently Asked Questions (FAQs)

Q1: Why are PROTACs with PEG8 linkers particularly challenging to purify?

A1: The challenges arise from a combination of factors related to their unique structure:

  • High Molecular Weight: PROTACs are large molecules (typically >800 Da), which can lead to poor solubility and slow diffusion kinetics during chromatography.[1]

  • Amphiphilic Nature: The molecule combines hydrophobic warhead and E3 ligase ligands with a hydrophilic PEG8 linker. This can cause aggregation and unpredictable interactions with chromatographic media.

  • Flexibility: The PEG8 linker is highly flexible, allowing the molecule to adopt multiple conformations in solution, which can lead to peak broadening.[10]

  • "Sticky" Nature: The combination of a large surface area and multiple hydrogen bond donors/acceptors can cause non-specific binding to labware and chromatographic surfaces, leading to low recovery.[1]

Q2: What is the recommended starting point for a purification strategy?

A2: A multi-step approach is often necessary.

  • Crude Purification: Start with normal-phase flash chromatography to remove major impurities and unreacted starting materials.

  • Final Purification: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the final polishing step to achieve high purity (>95%). This is the most common and effective method.[4][]

G start Crude PROTAC Mixture step1 Step 1: Flash Chromatography (Normal Phase) start->step1 intermediate Semi-Pure PROTAC step1->intermediate step2 Step 2: Preparative RP-HPLC (Final Polishing) intermediate->step2 final High Purity PROTAC (>95%) step2->final

Caption: General purification workflow for PROTACs.

Q3: Which analytical techniques are essential for characterizing my purified PEG8-PROTAC?

A3: A combination of techniques is required to confirm identity, purity, and integrity.

  • LC-MS: To confirm the molecular weight and assess purity. Tandem MS (MS/MS) can help confirm the structure by analyzing fragmentation patterns.[6]

  • ¹H and ¹³C NMR: To confirm the chemical structure and ensure no major structural changes occurred during purification.[6]

  • Analytical HPLC/UPLC: To determine the final purity with high accuracy, typically using UV detection at multiple wavelengths.

Data & Protocols

Table 1: Comparison of Purification Techniques for PEGylated PROTACs
TechniquePrincipleProsCons
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicity.[]High resolution, good for final purity, well-established.[11]Can use harsh organic solvents, potential for on-column aggregation, may require method optimization.[4]
Size-Exclusion Chromatography (SEC) Separation by molecular size.[][]Gentle, non-denaturing conditions. Good for removing small molecule impurities or aggregates.Lower resolution for molecules of similar size, not ideal for separating isomers.[]
Hydrophobic Interaction (HIC) Separation by hydrophobicity under less denaturing, high-salt conditions.[]Milder than RP-HPLC, can be a good alternative if RP-HPLC fails.[4]Lower capacity and resolution compared to RP-HPLC.[]
Ion-Exchange Chromatography (IEX) Separation by net charge.[]Can separate species with different charge states, useful for charged PROTACs.PEG chains can shield charges, potentially reducing effectiveness.[]
Experimental Protocol: Generic RP-HPLC Method for PROTAC Purification

This protocol provides a starting point for purifying a PROTAC with a PEG8 linker. Optimization will be required based on the specific properties of your molecule.

  • Objective: To achieve >95% purity of the target PROTAC.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 10 µm particle size, 19 x 250 mm). A C4 or C8 column may also be effective.[7][11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 15-20 mL/min.

  • Column Temperature: 40°C (to improve solubility and peak shape).[7]

  • Detection: UV at 254 nm and 280 nm.

Procedure:

  • Sample Preparation: Dissolve the crude PROTAC in a minimum amount of DMSO or DMF. Dilute slightly with Mobile Phase A if possible, ensuring the compound remains in solution. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Injection & Gradient Elution:

    • Inject the prepared sample onto the column.

    • Run a linear gradient. A typical starting gradient might be 5% to 95% Mobile Phase B over 30-40 minutes. This gradient should be optimized to ensure good separation.[1][4]

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to your product.

  • Analysis: Analyze the collected fractions using analytical LC-MS to confirm the identity and purity of the desired product.

  • Post-Purification: Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation.

References

Technical Support Center: Oxime Ligation with Aminooxy-PEG8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime ligation with aminooxy-PEG8. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and avoid common pitfalls.

Troubleshooting Guide

This guide addresses specific issues that may arise during the oxime ligation of aminooxy-PEG8 to an aldehyde or ketone-containing molecule.

1. Low or No Product Formation

Question: I am observing very low or no yield of my desired PEGylated product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in oxime ligation can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to identifying and resolving the issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Degraded Aminooxy-PEG8 The aminooxy group is highly reactive and can degrade over time, especially with improper storage. It is also sensitive to moisture. It is recommended to use aminooxy-PEG8 immediately upon receipt or within one week for best results. Store desiccated at the recommended temperature (typically -20°C) and warm to room temperature before opening to prevent condensation.
Inactive Carbonyl Group Ensure the aldehyde or ketone on your target molecule is present and accessible. Confirm the structure and purity of your starting material using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Suboptimal pH The optimal pH for oxime ligation is typically between 4.5 and 7.0.[1] At lower pH, the aminooxy group becomes protonated and non-nucleophilic. At higher pH, the reaction rate slows down.[2] Prepare your reaction buffer in the pH range of 5.5-6.5 for a good balance of reaction speed and stability of the reactants.
Inefficient Catalysis While the reaction can proceed without a catalyst, it is often slow. Aniline (B41778) and its derivatives are commonly used to accelerate the reaction.[1] Add a freshly prepared solution of an aniline-based catalyst (e.g., aniline, p-phenylenediamine) to a final concentration of 10-100 mM.
Insufficient Reaction Time or Temperature Oxime ligation can take several hours to reach completion at room temperature. Monitor the reaction over time (e.g., 2, 8, and 24 hours). If the reaction is slow, consider increasing the temperature to 37°C.[2]

Troubleshooting Workflow:

start Low/No Product Yield check_reagents Verify Reagent Quality (Aminooxy-PEG8 & Carbonyl Compound) start->check_reagents reagent_ok Reagents are Active check_reagents->reagent_ok check_conditions Review Reaction Conditions (pH, Catalyst, Time, Temp) conditions_ok Conditions are Optimal check_conditions->conditions_ok reagent_ok->check_conditions Yes new_reagents Use Fresh Aminooxy-PEG8 and Verified Carbonyl Compound reagent_ok->new_reagents No optimize_ph Optimize pH (Test range 5.5-6.5) conditions_ok->optimize_ph No success Successful Product Formation conditions_ok->success Yes new_reagents->start optimize_catalyst Optimize Catalyst (Type and Concentration) optimize_ph->optimize_catalyst increase_time_temp Increase Reaction Time/Temperature optimize_catalyst->increase_time_temp increase_time_temp->success

Figure 1. Troubleshooting workflow for low product yield.

2. Presence of Unexpected Side Products

Question: My analysis (e.g., HPLC, MS) shows multiple peaks, indicating the presence of side products. What are these impurities and how can I prevent them?

Answer:

Side product formation is a common issue in oxime ligation, often due to the high reactivity of the aminooxy group or suboptimal reaction conditions.

Common Side Products and Prevention Strategies:

Side Product Cause Prevention Strategy
Carbonyl Adducts of Aminooxy-PEG8 The highly reactive aminooxy group can react with trace amounts of carbonyl-containing impurities in solvents (e.g., acetone).[3]Use high-purity, aldehyde-free solvents. Avoid using acetone (B3395972) for quenching or cleaning glassware if unreacted aminooxy-PEG8 is present.[3]
Transoximation Products If there are multiple carbonyl species or oximes present, an exchange reaction can occur, leading to a mixture of products.This is more common in complex reaction mixtures. Ensure the purity of your starting materials. If unavoidable, purification by preparative HPLC will be necessary to isolate the desired product.
Hydrolysis Products The oxime bond can undergo hydrolysis under strongly acidic conditions (pH < 4), breaking the conjugate back into its starting components.[4]Maintain the reaction pH between 4.5 and 7.0. Avoid exposing the purified conjugate to strongly acidic conditions for prolonged periods.
Catalyst-Related Side Products At very high concentrations, the aniline catalyst can form a Schiff base with the carbonyl compound, competing with the aminooxy-PEG8.[5] Some catalysts like phenylenediamines can also oxidize if not handled properly.Use the recommended catalyst concentration (10-100 mM). Prepare catalyst solutions fresh and store them under an inert atmosphere if they are prone to oxidation.

Reaction Pathway and Potential Side Reactions:

cluster_main Desired Oxime Ligation cluster_side1 Side Reaction 1: Impurity Adduct Aminooxy-PEG8 Aminooxy-PEG8 Desired Product Desired Product Aminooxy-PEG8->Desired Product + Carbonyl-Molecule (pH 5.5-6.5, Catalyst) Impurity Adduct Impurity Adduct Aminooxy-PEG8->Impurity Adduct + Carbonyl Impurity Carbonyl-Molecule Carbonyl-Molecule Carbonyl-Molecule->Desired Product Desired Product->Aminooxy-PEG8 Low pH (<4) Desired Product->Carbonyl-Molecule Low pH (<4) Carbonyl Impurity Carbonyl Impurity Carbonyl Impurity->Impurity Adduct

Figure 2. Desired reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

The reaction rate is highest at a slightly acidic pH, typically around 4.5.[1] However, for many biomolecules that are sensitive to low pH, a range of 5.5 to 7.0 is a good compromise between reaction efficiency and biomolecule stability.[6]

Q2: Is a catalyst necessary for oxime ligation?

While the reaction can proceed without a catalyst, it is often very slow. Aniline and its derivatives, such as p-phenylenediamine, act as nucleophilic catalysts that can significantly increase the reaction rate, especially at neutral pH.[7] Rate enhancements of up to 40-fold at neutral pH have been reported.[1]

Q3: How can I monitor the progress of my ligation reaction?

The progress can be monitored by various analytical techniques. For proteins, SDS-PAGE will show a band shift corresponding to the increased molecular weight of the PEGylated product.[8] For smaller molecules and for more quantitative analysis, reverse-phase HPLC (RP-HPLC) is ideal for separating the product from the starting materials. Mass spectrometry (LC-MS) can be used to confirm the identity of the product and any byproducts.[3]

Q4: How should I purify my final PEGylated product?

The choice of purification method depends on the properties of your conjugate.

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.[]

  • Ion Exchange Chromatography (IEX): Can be used if the PEGylation alters the overall charge of the molecule.[]

  • Reverse-Phase HPLC (RP-HPLC): Offers high-resolution separation for purity assessment and preparative purification.[3]

  • Ultrafiltration/Dialysis: Useful for removing small molecule reagents and for buffer exchange, particularly for larger protein conjugates.[10]

Q5: My aminooxy-PEG8 seems to be inactive. How can I test its reactivity?

You can perform a simple quality control test by reacting a small amount of the aminooxy-PEG8 with an excess of a simple aldehyde (e.g., benzaldehyde) in the presence of an aniline catalyst. Monitor the reaction by LC-MS to see if the expected oxime product is formed.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation of a Protein with Aminooxy-PEG8

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.

  • Reagent Preparation:

    • Protein Solution: Prepare a solution of your aldehyde or ketone-containing protein in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5).

    • Aminooxy-PEG8 Solution: Dissolve aminooxy-PEG8 in the reaction buffer to a concentration that will provide a 10-50 molar excess relative to the protein.

    • Catalyst Stock Solution: Prepare a 1 M aniline stock solution in a compatible organic solvent like DMF or DMSO.

  • Ligation Reaction:

    • To the protein solution, add the catalyst stock solution to a final concentration of 20-100 mM.

    • Add the aminooxy-PEG8 solution to the protein-catalyst mixture.

    • Incubate the reaction at room temperature or 37°C for 4-24 hours with gentle mixing.

  • Monitoring the Reaction:

    • At various time points (e.g., 2, 8, 24 hours), take a small aliquot of the reaction mixture and analyze by SDS-PAGE to observe the formation of the higher molecular weight PEGylated protein.

    • For more detailed analysis, use RP-HPLC or LC-MS.

  • Purification:

    • Once the reaction has reached the desired conversion, purify the PEGylated protein from excess reagents using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol 2: Quality Control of Ligation Products by LC-MS

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., water with 0.1% formic acid) to a final concentration of approximately 10-100 µM.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) to elute the components.

  • Mass Spectrometry Analysis: Direct the eluent from the HPLC to an electrospray ionization (ESI) mass spectrometer. Acquire mass spectra in positive ion mode over a mass range that includes the starting materials and the expected product.

  • Data Analysis: Analyze the chromatogram for peaks corresponding to the starting materials and the product. Examine the mass spectrum of each peak to confirm its identity. Search for masses corresponding to potential side products (e.g., adducts with acetone, hydrolyzed product).

Disclaimer: This technical support guide is for informational purposes only. All experimental procedures should be performed by qualified personnel in a suitable laboratory setting. Users should optimize protocols for their specific applications.

References

Technical Support Center: Optimizing CBZ-aminooxy-PEG8-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols to optimize the reaction time and efficiency of couplings involving CBZ-aminooxy-PEG8-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a heterobifunctional linker molecule used in bioconjugation and drug development.[1][2] It features three key components:

  • A CBZ-protected aminooxy group (CBZ-NH-O-): The Carboxybenzyl (CBZ) group is a protecting group for the reactive aminooxy functionality.

  • A hydrophilic PEG8 spacer : An eight-unit polyethylene (B3416737) glycol chain that increases the solubility of the molecule in aqueous solutions and provides a flexible bridge between conjugated molecules.[3][4][5]

  • A terminal carboxylic acid (-COOH): This group can be activated to react with primary amines to form stable amide bonds.[1][3][4][5]

This linker is commonly used to connect two different molecules, such as a protein and a small molecule drug, in a stepwise manner.

Q2: What are the main coupling reactions for this linker?

There are two primary reactions, one for each end of the linker:

  • Amide Coupling: The terminal carboxylic acid can be activated (e.g., with EDC and NHS) to react with a primary amine on a target molecule, forming a stable amide bond.[1][3][4][5]

  • Oxime Ligation: The aminooxy group can react with an aldehyde or ketone on a target molecule to form a stable oxime bond. This requires prior removal (deprotection) of the CBZ group.[1]

Q3: Do I need to remove the CBZ protecting group?

Yes, the CBZ group must be removed to free the aminooxy group for oxime ligation.[1] The CBZ group is stable under many conditions but can be removed using methods like catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst) or under certain acidic conditions.[6][7] The choice of deprotection method depends on the chemical stability of your substrate.[6][8]

Q4: How do I optimize the reaction time for amide coupling?

The key to optimizing amide coupling via the carboxylic acid end is controlling the reaction conditions. This is typically a two-step process:

  • Activation Step: The carboxylic acid is activated with EDC, often stabilized with N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS. This step is most efficient at a slightly acidic pH of 4.5-6.0.[9][10]

  • Coupling Step: The activated NHS-ester then reacts with the amine-containing molecule. This step is most efficient at a physiological to slightly alkaline pH of 7.2-8.0.[9]

Reaction time can be reduced by optimizing reagent concentrations (a 2-10 fold molar excess of EDC is common), ensuring the use of fresh, moisture-free reagents, and performing the coupling step immediately after activation to prevent hydrolysis of the NHS ester.[9]

Q5: How can I accelerate oxime ligation?

Oxime ligation reaction rates are highly dependent on pH and the presence of a catalyst.

  • pH: The optimal pH for oxime formation is typically acidic, around pH 4-5.[11][12] However, many biomolecules require neutral pH.

  • Catalyst: At neutral pH, the reaction is often very slow.[13] Adding a nucleophilic catalyst like aniline (B41778) or its derivatives can significantly accelerate the reaction, in some cases by up to 40-fold.[13] More efficient catalysts like m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have been shown to be up to 15 times more effective than aniline.[11][14][15]

Increasing reagent concentration and temperature can also increase the reaction rate, but must be balanced with the stability of the biomolecules involved.

Troubleshooting Guides

Guide 1: Amide Coupling (EDC/NHS Chemistry)
Issue Possible Cause(s) Suggested Solution(s)
Low or No Conjugation Inactive Reagents: EDC and NHS are moisture-sensitive.[9][16]Use fresh reagents. Allow them to warm to room temperature before opening to prevent condensation.[9]
Incorrect pH: Activation (pH 4.5-6.0) and coupling (pH 7.2-8.0) steps have different optimal pH ranges.[9][10]Verify the pH of your activation and coupling buffers. Use non-amine buffers like MES for activation and PBS for coupling.[9][17]
Hydrolysis of Activated Ester: The NHS-ester intermediate is susceptible to hydrolysis in aqueous solutions.[9][16]Perform the coupling step immediately after the activation step.[9]
Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with your target molecule.Use amine-free buffers during the reaction.[9]
Slow Reaction Time Suboptimal Temperature: Reactions are often run at room temperature.Gently increase the temperature (e.g., to 37°C), monitoring the stability of your biomolecule.
Low Reagent Concentration: Insufficient EDC/NHS or an inadequate molar excess of the linker.Increase the molar ratio of EDC/NHS and the PEG linker. A 10-20 fold molar excess of the linker is a common starting point for protein conjugations.[9]
Precipitation of Product High Degree of Modification: Excessive PEGylation can sometimes reduce the solubility of proteins.Reduce the molar excess of the activated PEG linker used in the reaction.[9]
Protein Instability: The buffer conditions may not be optimal for your specific protein.Screen different buffer conditions or add known stabilizing agents for your protein.[9]
Guide 2: Oxime Ligation
Issue Possible Cause(s) Suggested Solution(s)
Low or No Reaction Incomplete CBZ Deprotection: The aminooxy group is not available for reaction.Confirm successful deprotection via analytical methods like LC-MS or TLC before proceeding with the ligation.
Suboptimal pH: The reaction is highly pH-dependent.[11][12]Ensure the reaction buffer pH is optimal. If you must work at neutral pH, the use of a catalyst is critical.[11]
Degraded Aldehyde/Ketone: The carbonyl group on the target molecule may have degraded.Use a freshly prepared or properly stored target molecule.
Very Slow Reaction Time No Catalyst Used: Uncatalyzed oxime ligation at neutral pH is extremely slow.[13]Add a nucleophilic catalyst. Start with 10-50 mM aniline or, for higher efficiency, use p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA).[11][14]
Low Reactant Concentration: Reaction kinetics are concentration-dependent.Increase the concentration of one or both reactants, if possible.
Steric Hindrance: The reactive groups may be sterically inaccessible.Increase reaction time or temperature. Consider a linker with a longer PEG chain if steric hindrance is a major issue.
Side Reactions Catalyst Reactivity: At high concentrations, some catalysts like mPDA can form stable Schiff bases, blocking the reaction.[15]Optimize catalyst concentration. pPDA is often a better choice if high catalyst concentrations are needed as its Schiff base is less stable.[15]

Quantitative Data Summary

Table 1: Optimizing Amide Coupling with EDC/NHS
ParameterConditionEffect on Reaction Time/Efficiency
pH (Activation) pH 4.5 - 6.0Optimal: Maximizes formation of the O-acylisourea intermediate.[9][10]
pH > 6.0Decreased activation efficiency.
pH < 4.5Slower reaction rate.
pH (Coupling) pH 7.2 - 8.0Optimal: Maximizes reaction of the NHS-ester with primary amines.[9]
pH < 7.0Slower coupling rate.
EDC Molar Excess 2 - 10 foldRecommended range to ensure efficient activation.[9]
Reaction Time Activation: 15 minTypical time for activation at room temperature.[10][16]
Coupling: 2h - OvernightVaries based on reactants; can be optimized by monitoring progress.[9]
Table 2: Effect of Catalyst on Oxime Ligation Rate
Catalyst (at neutral pH)Relative Rate EnhancementNotes
None 1x (Baseline)Very slow reaction, often taking hours to days.[13]
Aniline ~40xThe traditional catalyst for accelerating oxime ligation.[13]
m-Phenylenediamine (mPDA) Up to 15x faster than anilineHighly efficient, but can inhibit the reaction at very high concentrations.[14][15]
p-Phenylenediamine (pPDA) ~19x faster than anilineHighly effective catalyst at neutral pH, even at low mM concentrations.[11]

Experimental Protocols

Protocol 1: Two-Step Amide Coupling to a Protein

This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to a protein.

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening.[10][16]

    • Prepare a 10 mg/mL stock solution of EDC in amine-free, anhydrous DMSO or Activation Buffer immediately before use.[9]

    • Prepare a stock solution of Sulfo-NHS in Activation Buffer.

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[10]

    • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2.[10]

  • Activation of PEG Linker (15 minutes):

    • In a microfuge tube, dissolve this compound in Activation Buffer.

    • Add Sulfo-NHS (5 mM final concentration) and EDC (2 mM final concentration).[10]

    • Incubate for 15 minutes at room temperature.[10]

  • Conjugation to Protein (2 hours):

    • Immediately add the activated PEG linker solution to your protein solution, which should be in Coupling Buffer. A 10-20 fold molar excess of linker to protein is a good starting point.[9]

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.[10]

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10 mM.[10][16]

    • Remove excess, unreacted linker and byproducts using a desalting column or dialysis appropriate for the molecular weight of your protein conjugate.[9]

Protocol 2: CBZ Deprotection via Catalytic Hydrogenolysis

This protocol describes the removal of the CBZ group to yield a free aminooxy group.

  • Dissolution: Dissolve the CBZ-protected PEG compound in a suitable solvent like methanol (B129727) or ethanol.[6]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).[6]

  • Hydrogenation: Place the reaction flask under an atmosphere of hydrogen (H₂), typically using a balloon filled with H₂ gas, and stir vigorously.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product, which can be used directly in the subsequent oxime ligation step.

Protocol 3: Aniline-Catalyzed Oxime Ligation

This protocol describes the conjugation of the deprotected aminooxy-PEG linker to an aldehyde-containing molecule.

  • Reagent Preparation:

    • Dissolve the deprotected aminooxy-PEG compound and the aldehyde-containing molecule in a suitable buffer (e.g., PBS, pH 7.2).

    • Prepare a stock solution of aniline catalyst in the same buffer.

  • Ligation Reaction:

    • Combine the aminooxy-PEG linker and the aldehyde-containing molecule.

    • Add the aniline catalyst to the reaction mixture. A final concentration of 10-50 mM is typical.

    • Incubate the reaction at room temperature or 37°C for 2-24 hours. The optimal time will depend on the reactivity of the substrates and should be determined empirically.

    • Monitor the reaction progress by LC-MS or SDS-PAGE (for protein targets).

  • Purification:

    • Once the reaction is complete, purify the conjugate product using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted starting materials and the catalyst.

Visualizations

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: CBZ Deprotection cluster_2 Step 3: Oxime Ligation p1 Prepare Protein in Coupling Buffer (pH 7.2) p3 Combine and React (2 hours, RT) p1->p3 p2 Activate Linker with EDC/NHS (pH 6.0) p2->p3 p4 Quench & Purify p3->p4 d1 Dissolve Conjugate in Methanol p4->d1 Intermediate Product 1 d2 Add Pd/C Catalyst and H₂ source d1->d2 d3 Filter and Evaporate d2->d3 o2 Combine Deprotected Conjugate and Aldehyde-Molecule d3->o2 Intermediate Product 2 o1 Prepare Aldehyde-Molecule in Reaction Buffer (pH 7.2) o1->o2 o3 Add Aniline Catalyst and React (2-24h) o2->o3 o4 Purify Final Product o3->o4

Caption: Workflow for a three-stage bioconjugation using this compound.

G start Low Yield in EDC/NHS Coupling q1 Are EDC and NHS reagents fresh? start->q1 s1 Use fresh, anhydrous EDC and NHS. q1->s1 No q2 Is the buffer amine-free (e.g., MES)? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Replace buffer with an amine-free alternative. q2->s2 No q3 Is activation pH 4.5-6.0 and coupling pH 7.2-8.0? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Adjust buffer pH for each step accordingly. q3->s3 No q4 Was coupling performed immediately after activation? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Minimize delay to prevent hydrolysis of NHS-ester. q4->s4 No end_node If issues persist, consider increasing reagent molar excess or reaction time. q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting flowchart for low-yield EDC/NHS amide coupling reactions.

References

impact of pH on CBZ-aminooxy-PEG8-acid conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using CBZ-aminooxy-PEG8-acid for conjugation, with a specific focus on the impact of reaction pH on efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation of an aminooxy group with an aldehyde or ketone?

A1: The optimal pH for oxime ligation—the reaction between an aminooxy group and an aldehyde or ketone—is typically in the slightly acidic range of pH 4.5 to 6.5 .[1][2][3] This range provides the best balance for the reaction mechanism to proceed efficiently.

Q2: Why is pH so critical for this reaction?

A2: The pH is critical because it directly influences two competing factors in the reaction mechanism:

  • Nucleophilicity of the Aminooxy Group: The aminooxy group (-ONH₂) must be in its free, unprotonated form to act as an effective nucleophile and attack the carbonyl carbon. At very low pH (e.g., < 4), this group becomes protonated (-ONH₃⁺), which renders it non-nucleophilic and slows or stops the reaction.[1]

  • Acid Catalysis of Dehydration: The reaction proceeds through a tetrahedral intermediate which must be dehydrated (lose a water molecule) to form the final stable oxime bond. This dehydration step is catalyzed by acid. At neutral or high pH (e.g., > 7), there is insufficient acid catalysis, and this becomes the rate-limiting step, slowing the overall reaction.[1][4]

The optimal pH range of 4.5-6.5 is the "sweet spot" that balances these two requirements.

Q3: Can I perform the conjugation at a neutral pH (pH 7.0-7.4)?

A3: Yes, the conjugation can be performed at neutral pH, which is often necessary when working with sensitive biomolecules that are unstable in acidic conditions.[1][5] However, the reaction rate at neutral pH is significantly slower than in the optimal acidic range.[1][6] To achieve reasonable reaction times and efficiency at neutral pH, the use of a nucleophilic catalyst, such as aniline (B41778) or an aniline derivative, is highly recommended.[1][2][6]

Q4: What kind of buffer should I use for the reaction?

A4: The choice of buffer is important.

  • For the optimal acidic range (pH 4.5-5.5), a sodium acetate (B1210297) buffer is commonly used.

  • For reactions near neutral pH (pH 6.5-7.5), phosphate buffer (e.g., PBS) is a suitable choice.[6][7] It is crucial to use amine-free buffers, as primary amines can compete with the aminooxy group by reacting with the aldehyde or ketone target, leading to unwanted side products.[7]

Q5: My starting material is this compound. Do I need to do anything before the conjugation?

A5: Yes. The "CBZ" (Carboxybenzyl) group is a protecting group on the aminooxy moiety.[8] It must be removed before the aminooxy group can react with a carbonyl. The CBZ group is typically removed under conditions such as catalytic hydrogenation, which yields the free aminooxy group ready for conjugation. Always consult the specific deprotection protocol for your reagent.

Troubleshooting Guide: Low Conjugation Efficiency

If you are experiencing low or no yield of your desired conjugate, consult the table below for possible causes and solutions.

Possible CauseRecommended SolutionExplanation
Incorrect Reaction pH Verify the pH of your reaction buffer immediately before use. Adjust to the optimal range of 4.5-6.5. For pH-sensitive molecules, use a pH of 7.0-7.4 and add a catalyst.The reaction is highly pH-dependent. Even a small deviation from the optimal range can dramatically slow the reaction rate.[1][2]
Suboptimal Buffer Choice Ensure you are using an amine-free buffer such as sodium acetate or phosphate. Avoid buffers like Tris (tris(hydroxymethyl)aminomethane).Buffers containing primary amines (e.g., Tris) will compete with the aminooxy linker for the target aldehyde/ketone, reducing the yield of the desired product.[7]
Slow Reaction Rate at Neutral pH If reacting at pH 7.0-7.4, add a catalyst like aniline (typically 10-100 mM) to the reaction mixture.[1][6]The reaction is inherently slow at neutral pH. Catalysts like aniline significantly accelerate the rate-limiting dehydration step, improving yields within a practical timeframe.[2][9]
Degraded Reagents Use fresh or properly stored reagents. Dissolve the aminooxy-PEG linker in a dry (anhydrous) organic solvent like DMSO for stock solutions and store at -20°C.[7]Aminooxy reagents can be hygroscopic. Aldehyde-containing molecules can oxidize over time. Degradation of either starting material will lead to poor results.
Inefficient CBZ Deprotection Ensure the complete removal of the CBZ protecting group from the aminooxy-PEG linker before starting the conjugation. Monitor the deprotection reaction by a suitable analytical method (e.g., TLC, LC-MS).If the CBZ group is not fully removed, the aminooxy group will not be available to react with the carbonyl, resulting in low or no conjugation.[8]
Low Reactivity of Carbonyl Consider the structure of your carbonyl-containing molecule. Aromatic and sterically hindered aldehydes or ketones react more slowly. Increase reaction time, reagent concentration, or catalyst concentration.Not all carbonyl groups are equally reactive. Aliphatic aldehydes are generally more reactive than aromatic aldehydes, which are more reactive than ketones.[2][6]
Data Presentation: pH and Reaction Efficiency

While precise quantitative data for this compound is proprietary, the general relationship between pH and oxime ligation rate is well-established in scientific literature. The following table summarizes this relationship.

pH RangeRelative Reaction RateKey Considerations
< 4.0 Very LowThe aminooxy group is protonated and non-nucleophilic, preventing the initial reaction step.[1]
4.5 - 6.5 Optimal Represents the best compromise between a free nucleophile and sufficient acid catalysis for the dehydration step.[1][2]
6.5 - 7.5 Low to ModerateThe reaction is slow due to inefficient acid-catalyzed dehydration. Use of a catalyst (e.g., aniline) is strongly recommended to achieve good yields.[6][7]
> 8.0 Very LowLack of acid catalysis makes the dehydration step extremely slow, effectively halting the reaction.
Detailed Experimental Protocol (General Example)

This protocol describes a general procedure for conjugating a deprotected aminooxy-PEG linker to an aldehyde-containing protein. Note: Optimization is often required for specific applications.[7]

1. Reagent Preparation: a. Deprotection (if starting with CBZ-protected linker): Follow a standard protocol for CBZ deprotection (e.g., hydrogenation with Pd/C). Purify the deprotected H₂N-O-PEG8-acid. b. Aldehyde-Protein Solution: Prepare a solution of your aldehyde-containing protein in the chosen reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5). c. Aminooxy-PEG Stock Solution: Dissolve the deprotected aminooxy-PEG linker in an appropriate anhydrous solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 100 mM). d. (Optional) Catalyst Stock Solution: If reacting at neutral pH, prepare a catalyst stock solution (e.g., 1 M aniline in DMSO or reaction buffer).

2. Conjugation Reaction: a. To your aldehyde-protein solution, add the aminooxy-PEG stock solution to achieve a final molar excess (typically 10-50 fold excess of the PEG linker over the protein). b. (Optional) Catalyst Addition: If using a catalyst, add the stock solution to the desired final concentration (e.g., 50-100 mM aniline). c. Mix the reaction gently by vortexing or pipetting. d. Incubate the reaction at room temperature or 37°C for 2-24 hours. The optimal time depends on the reactivity of the components, pH, and presence of a catalyst.

3. Monitoring and Purification: a. Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE (a shift in molecular weight indicates successful conjugation) or LC-MS. b. Once the reaction is complete, remove the excess unreacted PEG linker and other reagents by dialysis, size-exclusion chromatography (SEC), or another suitable purification method.

4. Analysis and Storage: a. Characterize the final conjugate using methods like MALDI-TOF or ESI-MS to confirm the final product mass. b. Store the purified conjugate in an appropriate buffer at 4°C (short-term) or -80°C (long-term).

Visual Guides

The following diagrams illustrate the experimental workflow and the chemical logic behind the pH dependency.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis prep prep react react process process end_node end_node A Deprotect This compound D Combine Reactants A->D B Prepare Aldehyde/ Ketone Molecule in Buffer C Check & Adjust Buffer pH to 4.5-6.5 B->C C->D E Incubate (2-24h) at RT or 37°C D->E F Purify Conjugate (e.g., SEC, Dialysis) E->F G Characterize Product (e.g., LC-MS, SDS-PAGE) F->G H Final Conjugate G->H

Caption: Experimental workflow for oxime ligation.

G cluster_low Low pH (< 4) cluster_high High pH (> 7) cluster_optimal Optimal pH (4.5-6.5) center_node center_node pro_node pro_node con_node con_node outcome outcome ph Reaction pH low_nuc Aminooxy Group is Protonated (-ONH₃⁺) ph->low_nuc high_cat Dehydration Step is Not Catalyzed ph->high_cat opt_nuc Free Aminooxy (-ONH₂) ph->opt_nuc opt_cat Sufficient Acid Catalysis for Dehydration ph->opt_cat low_react Low Nucleophilicity low_nuc->low_react result Conjugation Efficiency low_react->result Decreases high_react Slow Rate-Limiting Step high_cat->high_react high_react->result Decreases opt_nuc->result Increases opt_cat->result Increases

Caption: Logical diagram of pH's impact on conjugation.

References

Technical Support Center: Purification of CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBZ-aminooxy-PEG8-acid. Here, you will find detailed information on the effective removal of excess reagent after a chemical reaction, with a focus on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying my reaction mixture to remove excess this compound?

A1: For small, polar molecules like this compound, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective purification method.[][2] It offers high resolution and is well-suited for separating compounds based on differences in polarity.

Q2: What are the key physicochemical properties of this compound that I should consider for purification?

A2: this compound is an aqueous soluble PEG linker. It contains a CBZ-protected aminooxy group and a terminal carboxylic acid.[3] The presence of the carboxylic acid group makes its retention on a reverse-phase column pH-dependent.

Q3: Why is controlling the mobile phase pH important when purifying acidic PEGylated compounds like this compound?

A3: The mobile phase pH is a critical parameter as it influences the ionization state of the carboxylic acid group on the molecule.[4][5][6] At a pH below the pKa of the carboxylic acid, the molecule will be in its neutral, less polar form, leading to longer retention on a C18 column. Conversely, at a pH above the pKa, the molecule will be ionized and more polar, resulting in shorter retention times.[4][7][8] For robust and reproducible separations, it is recommended to work at a pH that is at least 1.5-2 pH units away from the analyte's pKa.[5]

Q4: Can I use other purification methods besides RP-HPLC?

A4: While RP-HPLC is highly recommended, other chromatography techniques such as Size Exclusion Chromatography (SEC) and Ion Exchange Chromatography (IEX) can be used for the purification of PEGylated molecules.[] However, for a small molecule like this compound, the size difference between the desired product and the excess reagent may not be significant enough for effective separation by SEC. IEX could be an option if there is a significant charge difference between your product and the unreacted PEG linker.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and its conjugates using RP-HPLC.

Problem Potential Cause(s) Suggested Solution(s)
Poor separation of product and excess reagent - Inappropriate mobile phase composition or gradient. - Mobile phase pH is not optimal for separation. - Column is not suitable for separating polar compounds.- Optimize the gradient elution by adjusting the starting and ending percentages of the organic solvent (e.g., acetonitrile). A shallower gradient can improve resolution. - Adjust the mobile phase pH to maximize the difference in retention between your product and the excess reagent. For acidic compounds, a lower pH will generally increase retention.[4][7] - Use a column specifically designed for polar compounds, such as a C18 AQ-type column, which is compatible with highly aqueous mobile phases and prevents phase collapse.[9]
Peak tailing - Secondary interactions between the analyte and the stationary phase. - Column overload. - Column bed deformation or a blocked frit.- For acidic compounds, ensure the mobile phase pH is low enough to suppress the ionization of silanol (B1196071) groups on the silica-based column. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape. - Reduce the amount of sample injected onto the column. - If the problem persists, try backflushing the column. If that fails, the column may need to be replaced.
Broad peaks - High dispersion of the PEG chain length in the reagent. - Sub-optimal flow rate. - Large injection volume.- The inherent polydispersity of PEG can lead to broader peaks. This is a characteristic of the material itself. - Optimize the flow rate. A lower flow rate can sometimes lead to sharper peaks, but will increase the run time. - Reduce the injection volume to minimize band broadening.
Inconsistent retention times - Unstable mobile phase pH. - Fluctuation in column temperature. - Column degradation.- Ensure the mobile phase is well-buffered and freshly prepared. - Use a column oven to maintain a constant and controlled temperature. - If retention times consistently decrease and peak shape deteriorates, the column may be degrading and need replacement.

Experimental Protocols

Detailed Protocol for RP-HPLC Purification of a Reaction Mixture Containing this compound

This protocol is a general guideline and may require optimization for your specific reaction mixture and desired product.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., Agilent Polaris C18-A, 5 µm, 4.6 x 250 mm or similar)[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reaction mixture containing the product and excess this compound

  • Sample vials

  • Syringe filters (0.22 µm)

2. Sample Preparation:

  • If your reaction solvent is not compatible with the mobile phase (e.g., DMF, DMSO), it is recommended to first remove it under vacuum.

  • Reconstitute the reaction mixture in a small volume of Mobile Phase A or a mixture of Mobile Phase A and B that ensures complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method:

  • Column: C18, e.g., Agilent Polaris C18-A, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (for the CBZ group) and/or 214 nm

  • Injection Volume: 20 µL (can be optimized)

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
5.05
35.095
40.095
40.15
45.05

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program.

  • Collect fractions as the peaks elute. The unreacted, more polar starting materials will likely elute earlier than the more hydrophobic product. The excess this compound, being relatively polar, is also expected to elute early in the gradient.

  • Analyze the collected fractions by a suitable method (e.g., LC-MS, TLC) to identify the fractions containing the pure product.

  • Pool the pure fractions and remove the solvent under vacuum.

Data Presentation

The following tables provide illustrative data on how different parameters can affect the separation in RP-HPLC. The exact values will vary depending on the specific product and system.

Table 1: Effect of Mobile Phase pH on Retention Time of an Acidic PEGylated Compound

Mobile Phase pHRetention Time (min)Peak Shape
2.515.2Symmetrical
4.510.8Slight Tailing
6.56.3Tailing

Note: As the pH increases towards and above the pKa of the carboxylic acid, the compound becomes more ionized and less retained, leading to a shorter retention time. Peak tailing can also increase at higher pH due to interactions with the stationary phase.

Table 2: Example Gradient Optimization for Separation of Product and Excess Reagent

Gradient ProgramResolution between Product and ReagentAnalysis Time (min)
5-95% B in 20 min1.225
5-95% B in 30 min1.835
20-80% B in 30 min1.535

Note: A shallower gradient (longer gradient time) generally leads to better resolution. Optimizing the starting and ending percentages of the organic solvent can also improve separation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis and Final Product prep1 Reaction Mixture prep2 Solvent Removal (if necessary) prep1->prep2 prep3 Reconstitute in Mobile Phase A prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 hplc1 Inject Sample prep4->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 hplc4 Fraction Collection hplc3->hplc4 analysis1 Analyze Fractions (LC-MS, TLC) hplc4->analysis1 analysis2 Pool Pure Fractions analysis1->analysis2 analysis3 Solvent Evaporation analysis2->analysis3 analysis4 Pure Product analysis3->analysis4

Caption: Workflow for the purification of a reaction mixture containing this compound.

troubleshooting_logic start Poor Separation q1 Is peak tailing observed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Adjust mobile phase pH (lower for acidic compounds) Add modifier (e.g., TFA) a1_yes->sol1 q2 Are peaks broad but symmetrical? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Optimize flow rate Reduce injection volume a2_yes->sol2 q3 Are retention times inconsistent? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Check mobile phase stability Use column oven a3_yes->sol3 sol4 Optimize gradient profile (shallower gradient) Change column to one for polar analytes a3_no->sol4

Caption: Troubleshooting logic for poor separation in RP-HPLC.

References

Technical Support Center: Characterization of Unexpected Adducts with CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CBZ-aminooxy-PEG8-acid in their experiments. This guide will help in identifying and characterizing unexpected adducts that may arise during bioconjugation procedures.

Frequently Asked Questions (FAQs)

Q1: What is the intended reactivity of this compound?

A1: this compound is a heterobifunctional linker. The terminal carboxylic acid is designed to react with primary amine groups (e.g., on proteins or peptides) in the presence of an activator like EDC or HATU to form a stable amide bond.[1][2][3] The other end has a carboxybenzyl (CBZ) protected aminooxy group. Following deprotection, this aminooxy group can react with aldehydes or ketones to form a stable oxime linkage.[4][5][6]

Q2: What are the common applications of this compound?

A2: This reagent is frequently used in bioconjugation and drug development to link molecules together.[7] Common applications include the PEGylation of proteins, peptides, or other biomolecules to improve their pharmacokinetic properties, solubility, and stability.[8][9][10] It can also be used in the construction of antibody-drug conjugates (ADCs) or for surface modification.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[2] The compound should be kept dry and protected from light.[2][11]

Q4: What analytical techniques are recommended for characterizing the final conjugate?

A4: Characterization of PEGylated products can be challenging due to their heterogeneity.[8][9] A combination of techniques is often necessary. High-performance liquid chromatography (HPLC) is useful for assessing purity and separating different species.[8] Mass spectrometry (MS), including LC-MS, is crucial for confirming the molecular weight of the conjugate and identifying the degree of PEGylation.[9][12][13][14]

Troubleshooting Guide: Unexpected Adducts

Unexpected adducts can arise from various sources, including side reactions, impurities, or suboptimal reaction conditions. This guide provides potential causes and solutions for common issues.

Observed Issue Potential Cause Recommended Action
Higher than expected molecular weight in MS, corresponding to multiple PEG additions. 1. Reaction with multiple amine sites: The carboxylic acid end of the linker may react with multiple primary amines (e.g., lysine (B10760008) residues) on the target protein.[9] 2. Cross-linking: If the target molecule also contains a reactive carbonyl group, the deprotected aminooxy end of a second linker could react, leading to cross-linking.1. Optimize stoichiometry: Reduce the molar excess of the this compound reagent relative to the target molecule. 2. Control pH: Perform the amine coupling reaction at a slightly acidic to neutral pH (6.5-7.5) to favor N-terminal amine modification over lysine side chains. 3. Protect carbonyl groups: If the target molecule has a reactive carbonyl, consider a protection strategy for that group before conjugation.
Adduct with unexpected mass shift that does not correspond to the PEG linker. 1. Reaction with impurities: The this compound reagent or the target molecule may contain reactive impurities. 2. Side reactions with buffer components: Buffers containing primary or secondary amines (e.g., Tris) can compete with the target molecule for reaction with the activated carboxylic acid.[15] 3. Hydrolysis of activated ester: If using a pre-activated NHS ester of the PEG acid, hydrolysis can occur, leading to an unreactive carboxylic acid.[15]1. Verify reagent purity: Use high-purity reagents and confirm the identity and purity of your starting materials via MS and HPLC. 2. Use appropriate buffers: Employ non-amine-containing buffers such as PBS or MOPS for the amine coupling step. 3. Optimize activation and reaction time: Minimize the time between activation of the carboxylic acid and addition to the target molecule to reduce hydrolysis.
Incomplete CBZ deprotection leading to heterogeneous products. 1. Inefficient deprotection conditions: The conditions used for removing the CBZ protecting group (typically catalytic hydrogenation) may not be optimal.1. Optimize deprotection: Ensure the catalyst is active and the reaction is allowed to proceed to completion. Monitor the reaction progress by TLC or LC-MS. 2. Purify after deprotection: Purify the deprotected aminooxy-PEGylated intermediate before the subsequent reaction with a carbonyl-containing molecule.
Formation of adducts via the "wrong end" of the linker. 1. Premature deprotection: The CBZ group may be labile under certain conditions, leading to premature deprotection and reaction of the aminooxy group.1. Review reaction sequence and conditions: Ensure that the conditions used for the initial amine coupling are not harsh enough to cause CBZ deprotection.

Experimental Protocols

Protocol 1: General Procedure for Amine Coupling
  • Reagent Preparation:

    • Dissolve the target amine-containing molecule in a suitable amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution.

    • Prepare fresh solutions of EDC and N-hydroxysuccinimide (NHS) in the same organic solvent.

  • Activation of Carboxylic Acid:

    • In a separate tube, mix the this compound solution with a molar excess of EDC and NHS.

    • Incubate at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated CBZ-aminooxy-PEG8-NHS ester solution to the solution of the target molecule.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to consume any unreacted NHS ester.

    • Purify the conjugate using appropriate chromatography techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: CBZ Deprotection and Oxime Ligation
  • CBZ Deprotection (Catalytic Hydrogenation):

    • Dissolve the CBZ-protected conjugate in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • Add a palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitor the reaction by LC-MS to confirm the removal of the CBZ group (mass decrease of 134.04 Da).

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Oxime Ligation:

    • Dissolve the deprotected aminooxy-PEG conjugate in a reaction buffer (pH 6.5-7.5).[5]

    • Add the aldehyde or ketone-containing molecule. The reaction can be accelerated by the addition of a catalyst like aniline.[5]

    • Incubate the reaction at room temperature for 2-24 hours.

    • Monitor the formation of the oxime bond by LC-MS.

    • Purify the final conjugate using chromatography (e.g., SEC, RP-HPLC).

Visualizations

G cluster_amine_coupling Step 1: Amine Coupling cluster_deprotection Step 2: CBZ Deprotection cluster_oxime_ligation Step 3: Oxime Ligation Protein Protein-NH2 PEG_Protein CBZ-aminooxy-PEG8-Protein Protein->PEG_Protein PEG_Acid CBZ-aminooxy-PEG8-COOH Activated_PEG CBZ-aminooxy-PEG8-NHS PEG_Acid->Activated_PEG EDC/NHS Activated_PEG->PEG_Protein Deprotected_PEG_Protein H2N-O-PEG8-Protein PEG_Protein->Deprotected_PEG_Protein H2, Pd/C Final_Conjugate Drug=N-O-PEG8-Protein Deprotected_PEG_Protein->Final_Conjugate Drug Drug-CHO Drug->Final_Conjugate

Caption: Expected reaction workflow for bioconjugation using this compound.

G cluster_main_reaction Intended Reaction cluster_side_reaction Side Reaction Activated_PEG Activated CBZ-aminooxy-PEG8-COOH Expected_Product Expected Conjugate Activated_PEG->Expected_Product Unexpected_Adduct Unexpected Adduct (PEG-Buffer) Activated_PEG->Unexpected_Adduct Side Reaction Target_Amine Target Molecule (Primary Amine) Target_Amine->Expected_Product Buffer_Amine Buffer Molecule (e.g., Tris) Buffer_Amine->Unexpected_Adduct

Caption: Potential side reaction with amine-containing buffer components.

G start Unexpected Adduct Observed ms_analysis Analyze by MS start->ms_analysis mass_match Mass matches multiple PEG additions? ms_analysis->mass_match unknown_mass Mass is unknown? ms_analysis->unknown_mass mass_match->unknown_mass No optimize_stoichiometry Optimize Stoichiometry and pH mass_match->optimize_stoichiometry Yes check_purity Check Reagent Purity unknown_mass->check_purity Yes check_buffer Check Buffer Composition unknown_mass->check_buffer end Characterize Pure Product optimize_stoichiometry->end check_purity->end check_buffer->end

Caption: Troubleshooting workflow for unexpected adduct characterization.

References

Technical Support Center: Strategies to Improve Final Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for bioconjugate stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their final conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final conjugate is showing aggregation. What are the potential causes and how can I troubleshoot this?

A1: Aggregation is a common issue that can compromise the efficacy and safety of a bioconjugate.[1] Several factors can contribute to this problem.

Potential Causes:

  • Increased Hydrophobicity: The conjugation of hydrophobic payloads can significantly increase the overall hydrophobicity of the bioconjugate, leading to aggregation.[1][2] This is particularly relevant for antibody-drug conjugates (ADCs).

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated molecules per antibody can increase hydrophobicity and the likelihood of aggregation.[1] While a high DAR may be desirable for potency, it often negatively impacts stability.[1]

  • Suboptimal Formulation: The buffer composition, including pH and ionic strength, is critical for maintaining conjugate stability.[1][3] Aggregation can occur if the buffer conditions are not optimal for shielding electrostatic interactions or if the pH is close to the antibody's isoelectric point (pI).[1]

  • Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking) can lead to denaturation and aggregation.[1][4][5]

  • Conjugation Chemistry: The conjugation process itself can introduce instability. For example, certain chemistries, like thiol-maleimide conjugation, can affect the conformational stability of the antibody.[1][6]

Troubleshooting Steps:

  • Characterize the Aggregate: Use Size Exclusion Chromatography (SEC) to quantify the amount of high molecular weight species (aggregates).[1][7]

  • Evaluate Formulation Components:

    • pH Optimization: Screen a range of pH values to find the optimal pH for solubility and stability.

    • Buffer Selection: Test different buffer systems (e.g., histidine, citrate, phosphate) to identify the one that best stabilizes the conjugate.[8] Histidine-sucrose buffer (HSB) has been shown to reduce aggregation compared to phosphate-buffered saline (PBS) during storage.[8][9]

    • Ionic Strength: Optimize the salt concentration (e.g., 150 mM NaCl as a starting point) to minimize charge-charge interactions.[1]

    • Excipient Addition: Consider adding stabilizers such as sugars (e.g., sucrose (B13894), trehalose), polyols, or surfactants (e.g., polysorbate 80) to the formulation.[10][11][12]

  • Optimize the Drug-to-Antibody Ratio (DAR): If possible, aim for a lower DAR to reduce hydrophobicity.[13] Site-specific conjugation methods can help achieve a more homogeneous product with a controlled DAR.[7]

  • Review Handling and Storage Procedures:

    • Avoid Freeze-Thaw Cycles: Aliquot the conjugate into single-use vials to minimize freeze-thaw stress.[1]

    • Incorporate Cryoprotectants: Add cryoprotectants like sucrose or trehalose (B1683222) to the formulation if freezing is necessary.[1][9]

    • Gentle Handling: Avoid vigorous vortexing or shaking.[4]

    • Optimal Storage Temperature: Store the conjugate at the recommended temperature, typically 4°C for short-term and -80°C for long-term storage, unless otherwise determined by stability studies.[3]

Q2: I am observing premature cleavage of the payload from my conjugate. How can I improve its stability in circulation?

A2: Premature cleavage of the payload can lead to off-target toxicity and reduced efficacy.[14] The choice of linker is a critical factor in determining the in vivo stability of the conjugate.[15][16]

Potential Causes:

  • Linker Instability: Some linkers are inherently less stable in the bloodstream. For example, chemically labile linkers like hydrazones and disulfides may have limited plasma stability.[17]

  • Enzymatic Degradation: Cleavable linkers are designed to be cleaved by specific enzymes within the target cell. However, some peptide-based linkers can be susceptible to cleavage by extracellular enzymes like elastase, leading to systemic release of the payload.[18]

Troubleshooting & Improvement Strategies:

  • Linker Selection:

    • Non-Cleavable Linkers: These linkers, such as thioether linkers, offer high stability and release the payload only after lysosomal degradation of the antibody.[17][19]

    • Stable Cleavable Linkers:

      • Peptide Linkers: Dipeptide linkers like valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are designed to be cleaved by lysosomal proteases (e.g., cathepsin B) and generally exhibit good serum stability.[19] Tetrapeptide linkers (e.g., Gly-Gly-Phe-Gly) can offer even greater stability in the bloodstream.[19]

      • β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant in the tumor microenvironment and lysosomes, and their hydrophilic nature can improve the solubility of the conjugate.[17]

      • Tandem-Cleavage Linkers: This strategy involves a linker that requires two sequential enzymatic cleavages for payload release, which can significantly improve in vivo stability and reduce off-target toxicity.[18]

    • Sulfone Linkers: For site-specific antibody conjugates, phenyloxadiazole sulfone linkers have been shown to improve stability in human plasma compared to maleimide-based linkers.[20]

  • Conjugation Site: The site of conjugation on the antibody can influence stability.[15] Site-specific conjugation methods that target engineered cysteines or non-natural amino acids can lead to more stable and homogeneous conjugates.[7]

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (e.g., different pH, temperature, presence of enzymes) to understand the degradation pathways of your conjugate and to select the most stable linker-drug combination.[1][21]

Q3: My conjugate is losing biological activity over time. What factors could be responsible, and how can I mitigate this?

A3: Loss of biological activity can be due to degradation of the antibody, the payload, or both.

Potential Causes:

  • Protein Denaturation: Factors such as high temperature, extreme pH, freeze-thaw cycles, and mechanical agitation can cause the antibody to unfold and lose its antigen-binding capacity.[4][5]

  • Oxidation: Amino acid residues like methionine, tryptophan, and histidine are susceptible to oxidation, which can be induced by exposure to light, oxygen, or trace metals.[4][5] Oxidation can alter the protein structure and function.

  • Deamidation: Asparagine residues can undergo deamidation, particularly in acidic conditions, which can alter the protein's structure and stability.[5]

  • Payload Degradation: The conjugated payload itself may be unstable under certain storage or experimental conditions.

Troubleshooting and Prevention:

  • Optimize Formulation:

    • pH and Buffer: Maintain an optimal pH using a suitable buffer system to minimize denaturation and chemical degradation pathways like deamidation.[22]

    • Antioxidants: Include antioxidants in the formulation to prevent oxidation.

    • Chelating Agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[4]

  • Control Environmental Factors:

    • Temperature: Store the conjugate at a consistently low temperature (e.g., 4°C or -80°C) as determined by stability studies.[3]

    • Light Protection: Protect the conjugate from light exposure, especially if the payload is photosensitive.[23][24]

  • Proper Handling:

    • Minimize Agitation: Handle the conjugate solution gently to avoid mechanical stress.[4]

    • Limit Freeze-Thaw Cycles: Aliquot samples for single use.[1]

  • Stability-Indicating Assays: Use a panel of analytical methods to monitor the stability of both the antibody and the payload over time. This can include:

    • Binding Assays (e.g., ELISA): To assess the antigen-binding activity of the antibody.[2]

    • Potency Assays: To measure the biological activity of the payload.[13]

    • Chromatographic Methods (e.g., RP-HPLC): To quantify the intact payload and detect any degradation products.[2][7]

Data Presentation

Table 1: Impact of Formulation on Conjugate Aggregation

Formulation BufferStorage ConditionAggregation Level (%)
Phosphate-Buffered Saline (PBS)5 Freeze/Thaw CyclesIncreased
Histidine-Sucrose Buffer (HSB)5 Freeze/Thaw CyclesLow
PBS-70°C Long-termIncreased
HSB-70°C Long-termLow

Data summarized from findings indicating HSB can reduce aggregation of conjugated reagents compared to PBS under stress conditions.[8][9]

Table 2: Comparison of Linker Stability in Human Plasma

Linker TypeConjugation SiteStability in Human Plasma (after 72h)
Maleimide (B117702)Fc-S396CLess Stable
Phenyloxadiazole SulfoneFc-S396CMore Stable
MaleimideLC-V205CStable
Phenyloxadiazole SulfoneLC-V205CStable

This table illustrates that sulfone linkers can enhance the stability of antibody conjugates at specific sites compared to maleimide linkers.[20]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates), monomer, and low molecular weight species (fragments) in a conjugate sample.

Methodology:

  • Column: Use a size-exclusion chromatography column appropriate for the molecular weight of the antibody-drug conjugate (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. The mobile phase should be optimized to prevent non-specific interactions.[1]

  • Flow Rate: Set a flow rate of 0.5 - 1.0 mL/min.[1]

  • Sample Preparation: Dilute the conjugate sample to approximately 1 mg/mL in the mobile phase.[1]

  • Injection and Detection: Inject 10-20 µL of the sample and monitor the eluent at a UV wavelength of 280 nm.[1]

  • Data Analysis: Integrate the peak areas for the high molecular weight species, monomer, and any fragments to determine their relative percentages.[1]

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and assess the stability of the conjugate under various stress conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of the conjugate at a concentration of 1 mg/mL in a baseline formulation buffer.[1]

  • Stress Conditions: Subject the aliquots to a range of stress conditions, including but not limited to:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C or 50°C) for a defined period (e.g., 1 week).[1]

    • Acid/Base Hydrolysis: Add 0.1 M HCl or 0.1 M NaOH and incubate at 40°C for 24 hours.[1]

    • Oxidation: Add 0.3% H₂O₂ and incubate at room temperature for 24 hours.[1]

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.[1]

    • Freeze-Thaw Stress: Subject the sample to multiple freeze-thaw cycles.[1]

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suite of analytical techniques such as SEC, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry to characterize the degradation products.[1][7][21]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Troubleshooting & Optimization cluster_analysis Analytical Characterization cluster_solution Solution problem Conjugate Instability (Aggregation, Cleavage, Activity Loss) formulation Formulation Optimization (pH, Buffer, Excipients) problem->formulation conjugation Conjugation Strategy (Linker, DAR, Site) problem->conjugation handling Handling & Storage (Temp, Freeze-Thaw) problem->handling sec SEC (Aggregation) formulation->sec bioassay Bioassays (Activity) formulation->bioassay hic HIC (DAR) conjugation->hic rphplc RP-HPLC (Payload Stability) conjugation->rphplc ms Mass Spec (Degradation Products) conjugation->ms handling->sec handling->bioassay solution Stable Final Conjugate sec->solution hic->solution rphplc->solution ms->solution bioassay->solution

Caption: Troubleshooting workflow for improving conjugate stability.

linker_stability_pathway cluster_linker Linker Choice cluster_environment Biological Environment cluster_outcome Outcome cleavable Cleavable Linkers (e.g., Peptide, Hydrazone) circulation Systemic Circulation (Plasma Enzymes) cleavable->circulation Potential Instability tumor Tumor Microenvironment / Lysosome (Specific Enzymes) cleavable->tumor Designed Cleavage non_cleavable Non-Cleavable Linkers (e.g., Thioether) non_cleavable->circulation High Stability non_cleavable->tumor Lysosomal Degradation stable Stable Conjugate circulation->stable unstable Premature Cleavage circulation->unstable efficacious Payload Release at Target tumor->efficacious stable->tumor

Caption: Impact of linker choice on conjugate stability and payload release.

References

Validation & Comparative

A Comparative Guide to the Validation of CBZ-aminooxy-PEG8-acid Conjugates in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount for achieving desired cellular activity. This guide provides an objective comparison of CBZ-aminooxy-PEG8-acid as a linker in the context of Proteolysis Targeting Chimeras (PROTACs), a rapidly advancing therapeutic modality. We will delve into its performance characteristics in cellular assays, compare it with alternative linker technologies, and provide detailed experimental protocols to aid in the validation of your own conjugates.

The Critical Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is not merely a spacer but a critical determinant of the PROTAC's efficacy.[1][] Its length, composition, and flexibility influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), cellular permeability, and overall degradation efficiency.[1][2][]

This compound provides a flexible polyethylene (B3416737) glycol (PEG) linker with a protected aminooxy group for conjugation. PEG linkers are widely used due to their hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule.[4]

Performance Comparison of Linker Technologies in Cellular Assays

The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) in cellular assays.[5] The choice of linker can significantly impact these parameters.

Impact of Linker Length

Studies have shown that linker length is a crucial factor for optimal PROTAC activity. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[6] Conversely, an excessively long linker might not effectively bring the two proteins into proximity for efficient ubiquitination.[7] For instance, in a study on estrogen receptor (ER)α-targeting PROTACs, a 16-atom linker demonstrated superior degradation compared to shorter or longer linkers.[7]

Comparison of PEG vs. Alkyl Linkers

Both PEG and alkyl chains are commonly used as flexible linkers in PROTACs. The choice between them can influence cellular permeability and metabolic stability.

  • PEG Linkers: The ether oxygens in the PEG backbone increase hydrophilicity, which can improve aqueous solubility.[4] The gauche effect of PEG linkers may also promote folded conformations, which can enhance cell permeability.[8][9]

  • Alkyl Linkers: These linkers are more hydrophobic and may offer increased membrane permeability.[] They can also exhibit greater metabolic stability compared to PEG linkers.[1] However, in some cases, alkyl-linked PROTACs have shown lower permeability than their PEGylated counterparts.[11]

The following table summarizes representative data from different studies, illustrating the impact of linker composition and length on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

PROTAC TargetLinker TypeLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
BRD4PEG1-2 PEG unitsH661>5000-[1]
BRD4PEG4-5 PEG unitsH661<500-[1]
ERαHydrocarbon12MCF7~100>90[7]
ERαHydrocarbon16MCF7~10>95[7]
ERαHydrocarbon21MCF7~1000<80[7]
BET ProteinsAlkyl9HEK293TActive-[1]
BET ProteinsPEG3 PEG unitsHEK293TWeakly Active-[1]

Note: This table is a compilation of data from multiple sources and is intended for illustrative purposes. For a direct comparison, it is recommended to test different linkers in the same experimental system.

Experimental Protocols

To facilitate the validation of this compound conjugates, we provide detailed protocols for key cellular assays.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the general steps for conjugating a target protein ligand (containing a primary amine) to an E3 ligase ligand (containing a carboxylic acid) using this compound as the linker.

Materials:

  • Target protein ligand with a primary amine

  • E3 ligase ligand with a carboxylic acid

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • HPLC for purification

Procedure:

  • Activation of Carboxylic Acid: Dissolve the E3 ligase ligand in anhydrous DMF or DMSO. Add EDC (1.5 eq) and NHS (1.2 eq) and stir at room temperature for 15-30 minutes.

  • Conjugation to Linker: Add a solution of this compound (1.0 eq) in the reaction buffer to the activated E3 ligase ligand. Adjust the pH to 7.2-7.5 and react for 2 hours at room temperature.

  • Deprotection of Aminooxy Group: The CBZ protecting group can be removed under acidic conditions to yield the free aminooxy group.

  • Conjugation to Target Ligand: The aminooxy-functionalized linker-E3 ligase ligand conjugate is then reacted with the target protein ligand containing a compatible functional group (e.g., an aldehyde or ketone) to form a stable oxime bond.

  • Quenching and Purification: Quench the reaction with hydroxylamine. Purify the final PROTAC conjugate using reverse-phase HPLC.

Protocol 2: Western Blot for Protein Degradation

This assay quantifies the reduction in the target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (DMSO) for the desired duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Protocol 3: Cell Viability Assay (e.g., MTS Assay)

This assay assesses the cytotoxic effect of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • 96-well plates

  • MTS reagent

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Visualizing Cellular Processes

Diagrams are essential for understanding the complex mechanisms of action and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ub Ubiquitin E3_Ligase_Bound E3 Ligase Ub->E3_Ligase_Bound Proteasome 26S Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation Target_Bound Target Protein Target_Bound->Proteasome Recognition PROTAC_Bound PROTAC Target_Bound->PROTAC_Bound PROTAC_Bound->E3_Ligase_Bound E3_Ligase_Bound->Target_Bound Ubiquitination

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Quantify Protein Degradation) G->H

Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Conclusion

The selection of an appropriate linker is a critical step in the development of effective PROTACs. This compound offers a hydrophilic and flexible linker that can be readily incorporated into PROTAC design. However, the optimal linker is target-dependent, and a systematic evaluation of different linker types and lengths is often necessary. This guide provides a framework for comparing linker technologies and the necessary protocols to validate the cellular performance of your this compound conjugates. By carefully considering the principles and methodologies outlined here, researchers can accelerate the development of potent and selective protein degraders.

References

Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Stability with PEG8 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance for Enhanced In Vivo Stability and Efficacy

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. As heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system, their ability to remain intact and functional in a complex biological environment directly impacts their pharmacokinetic and pharmacodynamic profiles. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, plays a pivotal role in this regard. Polyethylene glycol (PEG) linkers, particularly those with eight ethylene (B1197577) glycol units (PEG8), are frequently employed due to their favorable solubility and flexibility. However, their in vivo stability can be a point of concern, prompting the exploration of alternative linker strategies. This guide provides a comparative analysis of PROTACs featuring a PEG8 linker against those with alternative linker chemistries, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

Comparative Analysis of PROTAC Linker Performance

The choice of linker significantly influences a PROTAC's physicochemical properties, its ability to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), and its susceptibility to metabolic degradation. While PEG linkers are a common starting point, alkyl chains and rigid linkers offer distinct advantages and disadvantages that must be considered in the context of the specific target and desired therapeutic application.

Linker TypeKey CharacteristicsIn Vivo Stability ProfileAdvantagesDisadvantages
PEG8 Linker Flexible, hydrophilic linker composed of eight ethylene glycol units.Can be susceptible to oxidative metabolism, potentially leading to reduced in vivo half-life.[1][2]- Enhances aqueous solubility.[1][] - Provides conformational flexibility to facilitate ternary complex formation.[4][] - Good biocompatibility.[1]- Potential for reduced metabolic stability compared to more rigid linkers.[1] - Can sometimes lead to high polar surface area, potentially reducing cell permeability.[]
Alkyl/Ether Linkers Flexible linkers composed of saturated or unsaturated alkyl chains, sometimes incorporating ether functionalities.Generally more metabolically stable than PEG linkers, but can still be susceptible to oxidation depending on the specific structure.[1]- Synthetically accessible and chemically stable.[1] - Can be systematically varied in length to optimize ternary complex formation.[6]- Often hydrophobic, which can lead to poor aqueous solubility.[1] - May require the incorporation of polar groups to improve physicochemical properties.[1]
Rigid Linkers Linkers containing cyclic or aromatic structures, such as piperazine, piperidine, or triazole moieties.Generally exhibit enhanced metabolic stability and resistance to enzymatic degradation.[1][][8]- Pre-organizes the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability.[8] - Can improve pharmacokinetic profiles.[1][4] - Triazole moieties are particularly stable against oxidative degradation.[1]- Reduced flexibility may hinder the formation of a productive ternary complex for some target-E3 ligase pairs. - Synthesis can be more complex compared to flexible linkers.

Experimental Protocols for In Vivo Stability Assessment

A thorough evaluation of a PROTAC's in vivo stability is crucial for its development as a therapeutic agent. The following protocols outline key experiments for assessing the pharmacokinetic profile and metabolic fate of PROTACs.

In Vivo Pharmacokinetic Study in a Murine Model

Objective: To determine the key pharmacokinetic parameters of a PROTAC, including its half-life (t1/2), clearance (CL), volume of distribution (Vss), and bioavailability (F).

Methodology:

  • Animal Model: Utilize male BALB/c mice (6-8 weeks old).

  • Formulation: Prepare the PROTAC in a suitable vehicle for both intravenous (IV) and oral (PO) administration (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dosing:

    • Administer a single IV bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Administer a single PO dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples from the tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the PROTAC in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis to calculate the pharmacokinetic parameters.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the intrinsic clearance of a PROTAC and predict its in vivo metabolic stability.

Methodology:

  • Materials:

    • Pooled liver microsomes from the species of interest (e.g., human, mouse, rat).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Test PROTAC and positive control compound (e.g., a compound with known high clearance).

  • Procedure:

    • Incubate the PROTAC (typically at 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent PROTAC.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the PROTAC.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

PROTAC-mediated protein degradation pathway.

Experimental_Workflow In Vivo Stability Assessment Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Optimization Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) PK_Study Pharmacokinetic (PK) Study (e.g., in Mice) Metabolic_Stability->PK_Study Permeability Permeability Assay (e.g., PAMPA, Caco-2) Permeability->PK_Study PD_Study Pharmacodynamic (PD) Study (Target Degradation in Tissue) PK_Study->PD_Study Data_Analysis PK/PD Modeling PD_Study->Data_Analysis SAR Structure-Activity Relationship (SAR) & Linker Optimization Data_Analysis->SAR SAR->Metabolic_Stability Iterative Design

Workflow for assessing PROTAC in vivo stability.

Key Considerations for Linker Selection

The rational design of a PROTAC with optimal in vivo stability requires a multi-faceted approach to linker selection. Key considerations include:

  • Balancing Flexibility and Rigidity: While flexible linkers like PEG8 can facilitate initial ternary complex formation, incorporating rigid elements can shield against metabolic degradation and pre-organize the molecule for a more stable ternary complex.

  • Modulating Physicochemical Properties: The linker is a key tool for fine-tuning a PROTAC's solubility and permeability. The addition of polar groups can enhance solubility, while the incorporation of more lipophilic moieties can improve cell permeability.

  • Systematic Optimization: There is no one-size-fits-all solution for linker design. A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions, is often necessary to identify the optimal linker for a given target and E3 ligase pair.

  • In Vitro-In Vivo Correlation: In vitro metabolic stability data can be a valuable predictor of in vivo performance. However, it is essential to validate these findings with in vivo pharmacokinetic studies to account for the complexities of a whole-organism system.

By carefully considering these factors and employing rigorous experimental evaluation, researchers can design and develop PROTACs with enhanced in vivo stability, ultimately leading to more effective and durable therapeutic outcomes.

References

A Comparative Analysis of EDC and HATU for CBZ-aminooxy-PEG8-acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Coupling Agent for Your Bioconjugation Needs.

The covalent ligation of functionalized polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern bioconjugation and drug development. The choice of coupling agent is critical to the success of this process, directly impacting reaction efficiency, yield, and the purity of the final conjugate. This guide provides a detailed comparative analysis of two widely used coupling reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), for the coupling of CBZ-aminooxy-PEG8-acid to primary amines.

Performance Overview

Both EDC and HATU are effective reagents for activating the terminal carboxylic acid of this compound to facilitate its conjugation with amine-containing molecules. However, they operate via different mechanisms and present distinct advantages and disadvantages.

EDC (in conjunction with NHS) is a water-soluble carbodiimide (B86325) that is a popular choice for bioconjugation in aqueous buffers.[1] It activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1] To improve stability and efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often added to convert the unstable intermediate into a more stable amine-reactive NHS ester.[2][3] This two-step, one-pot reaction is a robust and versatile method for creating bioconjugates.[3]

HATU is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction kinetics, particularly in peptide synthesis and for sterically hindered couplings.[4][5] It reacts with carboxylic acids to form a highly reactive O-acylisouronium species, which then readily reacts with primary amines. HATU is typically used in organic solvents in the presence of a non-nucleophilic base.

Quantitative Data Summary

ParameterEDC/NHSHATU
Typical Yield Good to ExcellentVery High
Reaction Time 1-16 hours[2]30 minutes - 4 hours
Optimal pH (Activation) 4.5 - 6.0[2][6]Not applicable (organic solvent)
Optimal pH (Coupling) 7.2 - 8.0[2][6]Not applicable (organic solvent)
Solvent System Aqueous buffers (e.g., MES, PBS), DMF, DMSO[2][6][7]Anhydrous organic solvents (e.g., DMF, DCM)[6]
Byproducts Water-soluble urea (B33335) derivativeWater-soluble byproducts
Common Side Reactions Hydrolysis of O-acylisourea intermediate, N-acylurea formation[8]Guanidinylation of primary amines[9]
Cost-Effectiveness Generally more cost-effectiveHigher cost

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for EDC/NHS and HATU mediated coupling of this compound.

EDC_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) cluster_quench Quenching CBZ_PEG_Acid This compound Activated_Ester NHS-activated PEG linker CBZ_PEG_Acid->Activated_Ester EDC/NHS EDC_NHS EDC + NHS Conjugate PEGylated Conjugate Activated_Ester->Conjugate Primary Amine Amine Amine-containing molecule Amine->Conjugate Final_Product Purified Conjugate Conjugate->Final_Product Purification Quench Quenching Reagent (e.g., hydroxylamine) Quench->Final_Product

Caption: Experimental workflow for EDC/NHS coupling.

HATU_Workflow cluster_activation Activation Step (Anhydrous Solvent) cluster_coupling Coupling Step cluster_purification Purification CBZ_PEG_Acid This compound Activated_Intermediate Activated PEG linker CBZ_PEG_Acid->Activated_Intermediate HATU/Base HATU_Base HATU + Base (e.g., DIPEA) Conjugate PEGylated Conjugate Activated_Intermediate->Conjugate Primary Amine Amine Amine-containing molecule Amine->Conjugate Final_Product Purified Conjugate Conjugate->Final_Product Work-up & Purification

Caption: Experimental workflow for HATU coupling.

Detailed Experimental Protocols

EDC/NHS Coupling Protocol (Aqueous Method)

This protocol is a general guideline and should be optimized for specific applications.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous DMF or DMSO

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a solution of the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, dissolve the this compound in Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer.

    • Add EDC (1.5-5 molar excess over the PEG-acid) and NHS/sulfo-NHS (1.2-2 molar excess over the PEG-acid) to the PEG-acid solution.[3]

    • Incubate for 15-30 minutes at room temperature.[3]

  • Coupling to Amine-containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule. A molar excess of the activated linker may be required and should be optimized.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[2]

    • Incubate the reaction for 2-16 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes.

    • Purify the conjugate using standard methods such as dialysis, size exclusion chromatography, or affinity chromatography to remove excess reagents and byproducts.

HATU Coupling Protocol (Organic Solvent Method)

This protocol is a general guideline for coupling in an organic solvent and should be optimized.

Materials:

  • This compound

  • HATU

  • Amine-containing molecule

  • Anhydrous, amine-free solvent (e.g., DMF, DCM)

  • Non-nucleophilic base (e.g., DIPEA, triethylamine)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) in the anhydrous solvent.

    • Dissolve the amine-containing molecule in the anhydrous solvent.

  • Activation and Coupling:

    • To the solution of this compound, add HATU (1.1-1.5 equivalents) and the non-nucleophilic base (2-3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the solution of the amine-containing molecule (1-1.2 equivalents) to the activated PEG-acid solution.

    • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions (e.g., dilute acid, brine, and water) to remove the base and water-soluble byproducts.

    • The organic layer is then dried, filtered, and concentrated.

    • The crude product is purified by flash column chromatography.

Concluding Remarks

The choice between EDC/NHS and HATU for the coupling of this compound depends on several factors, including the nature of the amine-containing molecule, the desired reaction conditions, and cost considerations.

  • EDC/NHS is the preferred method for bioconjugation with proteins and other biomolecules in aqueous environments due to its water solubility and well-established protocols.[1][2]

  • HATU offers higher reactivity and is particularly advantageous for coupling with less reactive amines, sterically hindered substrates, or when rapid reaction times are desired in an organic solvent system.[4]

For researchers in drug development, the scalability and cost-effectiveness of EDC may be favorable for large-scale synthesis, while the high efficiency of HATU might be more suitable for the synthesis of complex or challenging conjugates at a smaller scale. Ultimately, empirical optimization of the reaction conditions for each specific application is crucial to achieve the desired outcome.

References

The Influence of PEG Linker Length on Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on its ability to form a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3 ligase-binding moieties of the PROTAC plays a pivotal role in this process. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length, with a specific focus on PEG8 as a common starting point, influences the formation of the ternary complex and subsequent protein degradation, supported by experimental data.

Impact of Linker Length on Degradation Efficacy

Systematic studies have demonstrated that the length of the linker is a crucial parameter that dictates the efficiency of PROTAC-mediated protein degradation. An optimal linker length facilitates the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the key lysine (B10760008) residues on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

A seminal study by Cyrus et al. systematically investigated the effect of linker length on the degradation of the Estrogen Receptor α (ERα). While this study utilized alkyl-based linkers of varying atom chain lengths rather than a specific PEG series, the findings provide a foundational understanding of the length-dependent effects on PROTAC activity. The study demonstrated that a linker with a 16-atom chain length was optimal for ERα degradation, while both shorter and longer linkers were less effective.

PROTAC CompoundLinker Atom LengthERα Degradation at 10 µMIC50 for Cell Viability (µM)
PROTAC 11 9Moderate140
PROTAC 12 12High35
PROTAC 13 16Very High26
PROTAC 14 19Low>200
PROTAC 15 21Very Low>200
Tamoxifen (Control) N/AN/A27

Data summarized from Cyrus et al. (2011). ERα degradation is a qualitative summary from Western blot images. IC50 values were determined in MCF-7 cells.

Signaling Pathways and Experimental Workflow

The general mechanism of PROTAC action involves hijacking the cell's ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., ERα) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Target-PROTAC-E3 Proteasome Proteasome Target->Proteasome Recognition & Degradation E2 E2-Ub E2->Ternary_Complex Recruitment Ub Ubiquitin Degraded_Target Degraded Protein Fragments Proteasome->Degraded_Target Ternary_Complex->Target Ubiquitination Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Library Synthesis (Varying PEG Linker Length) Cell_Culture Cell Culture (e.g., MCF-7) Synthesis->Cell_Culture Treatment PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot Analysis (Target Protein Levels) Lysis->WB Data_Analysis Data Analysis (DC50 & Dmax Determination) WB->Data_Analysis

Evaluating PROTAC Cell Permeability: A Comparative Guide to Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the cell permeability of Proteolysis Targeting Chimeras (PROTACs) remains a critical hurdle in the development of effective therapeutics. Due to their large molecular size and high polar surface area, PROTACs often exhibit poor membrane passage, limiting their bioavailability and efficacy.[1][2] The linker component, which connects the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining the overall physicochemical properties of the PROTAC, including its permeability. This guide provides a comparative analysis of PROTACs featuring the hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, CBZ-aminooxy-PEG8-acid, against alternatives such as alkyl linkers, supported by experimental data from established permeability assays.

The Influence of Linker Composition on Permeability

The choice of linker can dramatically influence a PROTAC's ability to cross the cell membrane. While flexible linkers like alkyl and PEG chains are synthetically accessible, their impact on permeability can differ significantly.[3] Hydrophilic linkers like PEG can enhance solubility, which is a prerequisite for absorption.[4] Conversely, more hydrophobic linkers, such as alkyl chains, are sometimes favored with the expectation of better membrane partitioning.[] However, recent studies suggest that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in passive permeability assays.[]

The "molecular chameleon" effect, where a PROTAC can adopt different conformations in aqueous and lipid environments to shield its polar surface area, is another important consideration.[4] The flexibility and composition of the linker are key to enabling this conformational flexibility.[6]

Comparative Analysis of PROTAC Permeability

To illustrate the impact of linker chemistry on cell permeability, the following tables summarize experimental data from Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 cell-based assays for a variety of PROTACs. While specific data for PROTACs containing this compound is not publicly available, the data for PROTACs with other PEG linkers serve as a valuable proxy for understanding the performance of this linker class.

Table 1: PAMPA Permeability of PROTACs with Different Linkers

PROTAC (Linker Type)Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
PROTAC with PEG Linker (VHL-based)0.6[7]
PROTAC with Alkyl Linker (VHL-based)0.002[7]
MZ1 (BET degrader with PEG linker)0.1[2]
ARV-771 (BET degrader with PEG linker)0.3[2]
PROTAC 14 (AR degrader with PEG linker)1.7 (A to B)[1]
PROTAC 18 (AR degrader with adamantane)0.15 (A to B)[1]

Table 2: Caco-2 Permeability of Selected PROTACs

PROTACLinker TypePapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux RatioReference
PROTAC 14PEG1.714.18.3[1]
PROTAC 20dPEG< 0.18.6>12[1]
dTAG-7Not specifiedLow--[8]
dBET57Not specifiedLow-Active Efflux[8]
ARV-110Not specifiedLow--[8]

Note: A higher Papp value indicates greater permeability. The efflux ratio in the Caco-2 assay indicates the extent of active transport out of the cell; a ratio greater than 2 is generally considered significant.

Experimental Protocols

Accurate assessment of cell permeability is crucial for PROTAC development. The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[9] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.

Protocol:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.[10]

  • Compound Preparation: Test PROTACs are dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to create the donor solution.[10]

  • Assay Assembly: The filter plate (donor plate) is placed on top of an acceptor plate containing buffer. The PROTAC solution is then added to the donor wells.

  • Incubation: The "sandwich" plate is incubated at room temperature for a defined period (e.g., 16 hours) to allow for compound diffusion.[10]

  • Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are measured using a suitable analytical method, typically LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - ([Drug]A / [Drug]D, initial))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[11] It utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter inserts in a multi-well plate and cultured for 18-22 days to form a differentiated and polarized monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Dosing: The test PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: The plate is incubated at 37°C for a specific time (e.g., 2 hours).[11]

  • Sampling: Samples are taken from the receiver compartment at designated time points.

  • Quantification: The concentration of the PROTAC in the samples is determined by LC-MS/MS.

  • Permeability and Efflux Calculation: The apparent permeability (Papp) is calculated for both the apical-to-basolateral (A to B) and basolateral-to-apical (B to A) directions. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).

Visualizing the Concepts

To better understand the processes involved in PROTAC permeability, the following diagrams illustrate the PROTAC mechanism and the experimental workflows.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cellular Uptake

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Assay_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow P1 Prepare Lipid Membrane P2 Add PROTAC to Donor Well P1->P2 P3 Incubate P2->P3 P4 Quantify PROTAC (LC-MS/MS) P3->P4 P5 Calculate Papp P4->P5 C1 Culture Caco-2 Monolayer C2 Add PROTAC to Apical or Basolateral C1->C2 C3 Incubate C2->C3 C4 Quantify PROTAC (LC-MS/MS) C3->C4 C5 Calculate Papp & Efflux Ratio C4->C5

Caption: Experimental workflows for permeability assays.

Conclusion

The cell permeability of PROTACs is a multifaceted challenge that is heavily influenced by the choice of linker. While hydrophilic PEG-based linkers like this compound can offer advantages in terms of solubility, the overall permeability is a complex interplay of factors including the linker's length, flexibility, and the potential for intramolecular interactions. The experimental data, though not specific to this compound, suggests that both PEG and alkyl linkers can be successfully employed in PROTAC design, but their performance is context-dependent. A thorough evaluation using both PAMPA and Caco-2 assays is essential to characterize the permeability profile of any new PROTAC and to guide the rational design of linkers for improved drug delivery and therapeutic efficacy.

References

A Head-to-Head Comparison of Aminooxy-PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates. Aminooxy-polyethylene glycol (PEG) linkers have emerged as a powerful tool in bioconjugation, offering a unique combination of high stability, chemoselectivity, and versatility. This guide provides an objective comparison of different aminooxy-PEG linkers, supported by experimental data, to inform the selection process for applications ranging from antibody-drug conjugates (ADCs) to peptide modifications and nanoparticle functionalization.

The Chemistry of a Highly Stable Linkage

Aminooxy-PEG linkers utilize the formation of an oxime bond, which results from the reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone).[1] This bioorthogonal reaction is highly chemoselective, meaning it proceeds efficiently under mild, aqueous conditions without significant side reactions with other functional groups typically found in biological molecules.[2]

One of the most significant advantages of the oxime linkage is its superior stability compared to other common C=N bonds, such as hydrazones and imines.[2] Oximes exhibit significantly greater hydrolytic stability, particularly at physiological pH, which is crucial for minimizing premature cleavage of the conjugate in circulation.[2][3]

Performance Data: Stability of Oxime vs. Hydrazone Linkages

Quantitative studies have demonstrated the enhanced stability of oximes over hydrazones. The following table, derived from a comparative study of hydrolysis rates, highlights this key performance difference.

Conjugate TypeLinkageRelative First-Order Rate Constant for Hydrolysis (krel) at pD 7.0
Oxime C=N-O 1
MethylhydrazoneC=N-NHCH₃~600
SemicarbazoneC=N-NH(C=O)NH₂~1200
PhenylhydrazoneC=N-NHPh~10,000
AcylhydrazoneC=N-NH(C=O)CH₃~20,000
(Data synthesized from a comparative study on isostructural hydrazones.[3])

Factors Influencing Aminooxy-PEG Linker Performance

While direct head-to-head quantitative comparisons of different aminooxy-PEG linkers are limited in publicly available literature, the choice of a specific linker is guided by several key parameters that influence the final conjugate's properties.

Impact of PEG Chain Length

The length of the polyethylene (B3416737) glycol chain is a critical variable that can be modulated to optimize the biophysical properties of the resulting conjugate. Longer PEG chains can enhance solubility and prolong circulation half-life, but may also decrease in vitro cytotoxicity in the context of ADCs.[4][5]

PropertyInfluence of Increasing PEG Chain LengthRationale
Solubility IncreasesThe hydrophilic nature of the PEG chain improves the overall solubility of the conjugate, which is particularly beneficial for hydrophobic payloads.[6]
In Vivo Half-Life IncreasesThe larger hydrodynamic radius of conjugates with longer PEG chains reduces renal clearance, leading to a longer circulation time.[5]
Immunogenicity DecreasesThe PEG chain can create a "stealth" effect, shielding the bioconjugate from recognition by the immune system.[6]
Steric Hindrance IncreasesA longer PEG chain can create more steric hindrance, which may impact the binding affinity of the targeting molecule or the activity of the payload.
In Vitro Potency (for ADCs) May DecreaseLonger linkers can sometimes lead to reduced cytotoxicity, potentially due to less efficient intracellular release or altered cellular uptake.[4]
The Role of the Second Functional Group

Aminooxy-PEG linkers are heterobifunctional, meaning they possess a second, different reactive group at the other end of the PEG chain.[7] This allows for the specific and sequential conjugation of two different molecules. The choice of this second functional group is dictated by the target molecule and the desired conjugation chemistry.

Second Functional GroupTarget MoietyCommon Applications
NHS Ester Primary Amines (-NH₂)Antibody and protein labeling at lysine (B10760008) residues.
Maleimide Thiols (-SH)Site-specific conjugation to cysteine residues in proteins and peptides.
Azide (-N₃) Alkynes"Click chemistry" (CuAAC or SPAAC) for highly efficient and bioorthogonal ligation.
Alkyne AzidesComplements azide-functionalized molecules for "click chemistry."
Carboxylic Acid (-COOH) Primary Amines (-NH₂)Conjugation to amines via activation with carbodiimides (e.g., EDC).
**Amine (-NH₂) **Activated Esters, Carboxylic AcidsProvides a nucleophilic handle for various conjugation strategies.[8]

Experimental Protocols

Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via Glycan Oxidation

This protocol describes the generation of aldehyde groups on an antibody's glycan moieties followed by conjugation to an aminooxy-functionalized linker-payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • Coupling Buffer (e.g., PBS, pH 6.5-7.5)

  • Aminooxy-PEG-payload

  • Aniline (B41778) (optional catalyst)

  • Desalting column

Procedure:

  • Antibody Preparation: Exchange the mAb into the Reaction Buffer at a concentration of 1-10 mg/mL using a desalting column.

  • Antibody Oxidation:

    • Cool the antibody solution to 0-4°C.

    • Add a freshly prepared solution of sodium meta-periodate to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

  • Purification of Oxidized Antibody:

    • Remove excess sodium meta-periodate and exchange the buffer to the Coupling Buffer using a desalting column.

  • Conjugation Reaction:

    • To the purified oxidized antibody, add the aminooxy-PEG-payload solution to a desired molar excess (e.g., 10-50 fold).

    • If using a catalyst, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification and Characterization:

    • Purify the resulting ADC using standard chromatography techniques (e.g., size exclusion chromatography).

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.

General Protocol for Peptide Conjugation

This protocol outlines the conjugation of an aminooxy-PEG linker to a peptide containing a ketone or aldehyde group.

Materials:

  • Aldehyde or ketone-functionalized peptide

  • Aminooxy-PEG linker with a second functional group (e.g., Aminooxy-PEG-Azide)

  • Coupling Buffer (e.g., 0.1 M sodium acetate, pH 5.5, or PBS, pH 6.5-7.5)

  • Aniline (optional catalyst)

  • Analytical HPLC system

Procedure:

  • Dissolution: Dissolve the peptide and the aminooxy-PEG linker in the Coupling Buffer. The optimal pH may need to be determined empirically, but a slightly acidic to neutral pH is generally effective.

  • Reaction Initiation: Mix the peptide and linker solutions. A typical molar ratio is a 1.2 to 2-fold excess of the aminooxy-PEG linker relative to the peptide.

  • Catalysis (Optional): For reactions at neutral pH or to increase the reaction rate, aniline can be added to a final concentration of 1-10 mM.

  • Incubation: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by analytical HPLC.

  • Purification: Once the reaction is complete, purify the PEGylated peptide using preparative HPLC.

Visualizing the Process

To better understand the components and processes involved, the following diagrams illustrate the chemical structures, reaction pathways, and experimental workflows.

G Chemical Structures of Aminooxy-PEG Linkers cluster_0 Varying PEG Length cluster_1 Varying Functional Group (with PEG4) Linker1 Aminooxy-PEG4-COOH Linker2 Aminooxy-PEG8-COOH Linker3 Aminooxy-PEG12-COOH Linker4 Aminooxy-PEG4-NHS Linker5 Aminooxy-PEG4-Maleimide Linker6 Aminooxy-PEG4-Azide

Caption: Examples of different aminooxy-PEG linkers.

G Oxime Ligation Reaction Pathway Reactant1 R₁-C(=O)-R₂ Aldehyde/Ketone Intermediate Imine Intermediate Reactant1:f0->Intermediate:f0 Reactant2 H₂N-O-PEG-X Aminooxy-PEG Linker Reactant2:f0->Intermediate:f0 Product R₁-C(=N-O-PEG-X)-R₂ Stable Oxime Linkage Intermediate:f0->Product:f0 Catalyst Aniline (optional) Catalyst->Intermediate Accelerates reaction

Caption: The reaction of an aminooxy-PEG linker with a carbonyl group.

G Experimental Workflow for Bioconjugation Start Start PrepareReactants Prepare Biomolecule (with Aldehyde/Ketone) and Aminooxy-PEG Linker Start->PrepareReactants Mix Mix Reactants in Coupling Buffer PrepareReactants->Mix Incubate Incubate (e.g., RT, 2-16h) Mix->Incubate Monitor Monitor Reaction (e.g., HPLC, LC-MS) Incubate->Monitor Purify Purify Conjugate (e.g., SEC, HPLC) Monitor->Purify Characterize Characterize Final Product Purify->Characterize End End Characterize->End

Caption: A generalized workflow for aminooxy-PEG bioconjugation.

References

Preserving Protein Function: A Comparative Guide to Conjugation with CBZ-aminooxy-PEG8-acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, known as PEGylation, is a critical strategy to enhance the therapeutic value of biopharmaceuticals. This modification can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity.[1][2][3] However, a significant challenge of PEGylation is the potential loss of the protein's biological activity, often due to steric hindrance from the attached polymer chain.[3] The choice of conjugation chemistry is therefore paramount to preserving the protein's function.

This guide provides an objective comparison of protein conjugation using CBZ-aminooxy-PEG8-acid, which utilizes an oxime ligation, against a common alternative, maleimide-based conjugation. The comparison is supported by experimental data and detailed protocols for key assays used to evaluate the biological activity of the resulting protein conjugates.

Comparison of Conjugation Chemistries

The biological activity of a PEGylated protein is highly dependent on the site of PEG attachment and the chemistry used for conjugation.[4][5] Site-specific PEGylation is often preferred to random conjugation to minimize the impact on the protein's active sites.[4][6]

This compound (Oxime Ligation): This reagent facilitates the formation of a stable oxime bond between the aminooxy group on the PEG linker and a carbonyl group (aldehyde or ketone) on the protein.[7][8] This method is valued for its high chemoselectivity and the stability of the resulting conjugate under physiological conditions, which is crucial for preserving bioactivity.[8][9]

Maleimide-PEG (Thiol-reactive Conjugation): This common alternative involves the reaction of a maleimide (B117702) group on the PEG linker with a free sulfhydryl group (cysteine residue) on the protein.[1][4] While effective, this approach can sometimes lead to a reduction in protein activity. For instance, a study on the PEGylation of L-lacate oxidase using a maleimide-PEG showed a 30% reduction in its enzymatic activity.[1]

The following table summarizes the key characteristics of these two conjugation methods.

FeatureThis compound (Oxime Ligation)Maleimide-PEG (Thiol-reactive)
Reactive Group on Protein Aldehyde or KetoneThiol (Cysteine)
Resulting Bond OximeThioether
Bond Stability HighHigh
Selectivity HighHigh for free thiols
Potential Impact on Activity Generally lower impact due to site-specificityCan impact activity if cysteine is near active site

Quantitative Data on Biological Activity

The retention of biological activity post-conjugation is a critical parameter. Studies have shown that the impact of PEGylation can vary significantly. For example, non-specific PEGylation of interferon-α2a resulted in eight different positional isomers with a three-fold difference in activity between the most and least active forms.[4]

The following table presents hypothetical, yet representative, quantitative data comparing the biological activity of a therapeutic antibody after conjugation using aminooxy-PEG and maleimide-PEG.

ParameterUnconjugated AntibodyAminooxy-PEG ConjugateMaleimide-PEG Conjugate
Binding Affinity (KD, nM) 1.21.52.8
In vitro Cell Proliferation Inhibition (IC50, nM) 5.46.110.2
In vivo Tumor Growth Inhibition (%) 858265

This data is illustrative and will vary depending on the protein and specific experimental conditions.

Experimental Protocols

Accurate assessment of biological activity requires robust and well-defined experimental protocols.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This protocol describes a competitive ELISA to determine the binding affinity of a PEGylated protein.[10][11][12][13]

Materials:

  • Microtiter plate pre-coated with a monoclonal antibody to the PEGylated protein.

  • PEGylated protein standard and samples.

  • Biotinylated PEGylated protein.

  • Streptavidin-HRP conjugate.

  • TMB substrate.

  • Stop solution.

  • Wash buffer.

  • Assay buffer.

Procedure:

  • Prepare serial dilutions of the PEGylated protein standard and samples in assay buffer.

  • Add 50 µL of standards and samples to the wells of the microtiter plate.

  • Add 50 µL of biotinylated PEGylated protein to all wells, except for the non-specific binding wells.

  • Seal the plate and incubate at room temperature on a plate shaker for 1 hour.

  • Wash the wells four times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Seal the plate and incubate at room temperature on a plate shaker for 30 minutes.

  • Wash the wells four times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 30 minutes.

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and determine the concentration of the PEGylated protein in the samples.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[2][14][15]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Ligand (the protein to be conjugated).

  • Analyte (the binding partner of the ligand).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5).

Procedure:

  • Immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of the analyte over the sensor surface and record the binding response in real-time.

  • After each analyte injection, regenerate the sensor surface using the regeneration solution.

  • Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Proliferation Assay

This assay measures the ability of a conjugated protein to inhibit the proliferation of a target cell line.[16][17][18]

Materials:

  • Target cell line.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Conjugated protein and unconjugated control.

  • Cell proliferation reagent (e.g., MTT, WST-1).

  • Microplate reader.

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the conjugated protein and the unconjugated control in cell culture medium.

  • Remove the medium from the cells and add the protein dilutions.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition and determine the IC50 value.

Visualizations

Experimental Workflow

G cluster_conjugation Protein Conjugation cluster_assays Biological Activity Assays cluster_analysis Data Analysis & Comparison Protein Therapeutic Protein Reagent1 This compound Protein->Reagent1 Reagent2 Maleimide-PEG Protein->Reagent2 Conjugate1 Aminooxy-PEG Conjugate Reagent1->Conjugate1 Conjugate2 Maleimide-PEG Conjugate Reagent2->Conjugate2 ELISA ELISA (Binding Affinity) Conjugate1->ELISA SPR SPR (Binding Kinetics) Conjugate1->SPR CellAssay Cell-Based Assay (Functional Activity) Conjugate1->CellAssay Conjugate2->ELISA Conjugate2->SPR Conjugate2->CellAssay Comparison Comparative Analysis of Biological Activity ELISA->Comparison SPR->Comparison CellAssay->Comparison

Caption: Workflow for comparing the biological activity of protein conjugates.

EGFR Signaling Pathway

Many therapeutic proteins, particularly antibodies, target components of cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target in cancer therapy.[19][20][21][22] A conjugated antibody might be designed to block the binding of a ligand like EGF to the receptor, thereby inhibiting downstream signaling that leads to cell proliferation.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS EGF EGF (Ligand) EGF->EGFR Binds & Activates Conjugate Protein-PEG Conjugate Conjugate->EGFR Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a protein conjugate.

References

The Strategic Advantage of PEGylation in PROTAC Design: A Comparative Guide Featuring CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker, a critical component connecting the target protein ligand and the E3 ligase recruiter, significantly influences a PROTAC's efficacy. This guide provides a comparative analysis of PROTACs utilizing polyethylene (B3416737) glycol (PEG) linkers, with a focus on the potential application of CBZ-aminooxy-PEG8-acid, against alternatives such as alkyl and rigid linkers.

While specific case studies detailing the use of this compound in successful PROTACs are not yet widely published, the extensive body of research on PEG-containing PROTACs provides a strong foundation for its application. PEG linkers are known to enhance the solubility and permeability of PROTAC molecules.[1] The length of the PEG chain is a crucial determinant for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1]

This guide will explore these principles through case studies of well-characterized PROTACs, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables summarize the performance of PROTACs with different linker architectures targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.

PROTACE3 Ligase LigandTarget LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
ARV-825 PomalidomideOTX015PEG~27< 1> 95Burkitt's Lymphoma (BL)
PROTAC 1 (Lu et al.) PomalidomideOTX015PEGOptimized PEG< 1Not specifiedBurkitt's Lymphoma (BL)
dBET1 VHLJQ1Alkyl111.8> 98MV-4-11
ARV-771 VHLBETd-260PEGNot specified< 5> 9022Rv1

Note: Data is compiled from multiple sources and experimental conditions may vary.

The data illustrates that PROTACs with PEG linkers, such as ARV-825 and PROTAC 1, exhibit potent, sub-nanomolar degradation of BRD4.[2][3] While direct comparison is complex, the performance of these PEG-based PROTACs underscores the potential of molecules like this compound to serve as effective linkers. The aminooxy functionality of this compound offers a versatile handle for conjugation to various ligands.

The PROTAC Mechanism and Signaling Pathway

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The bifunctional nature of the PROTAC molecule allows it to simultaneously bind to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The degradation of BRD4, for instance, leads to the downregulation of the MYC oncogene, a key driver in many cancers.[4]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Ternary Complex (Target-PROTAC-E3) Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Ubiquitination Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation Ubiquitinated Target Ubiquitinated Target Protein Ternary Complex->Ubiquitinated Target Poly-ubiquitination Ubiquitinated Target->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Accurate assessment of PROTAC performance is crucial for structure-activity relationship (SAR) studies. Below are detailed protocols for key experiments used to evaluate PROTAC efficacy.

Western Blotting for Protein Degradation Analysis

This protocol describes the quantification of target protein degradation following PROTAC treatment.

Materials:

  • Cell line of interest (e.g., a human cancer cell line expressing the target protein)

  • PROTAC of interest (e.g., dissolved in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against the target protein and a loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time. Include a vehicle control (DMSO).[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[4]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.[4]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.[4]

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Western_Blot_Workflow Western Blot Experimental Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis (Quantification & Normalization) G->H

Caption: Experimental workflow for Western blotting.

MTS/MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • 96-well plates

  • Cell line of interest

  • PROTAC of interest

  • Cell culture medium

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.[5]

  • Treatment: Add various concentrations of the PROTAC and incubate for a specified period.[5]

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate.[5]

  • Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals.[6]

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[5]

  • Analysis: Calculate cell viability relative to the vehicle control.

Viability_Assay_Workflow MTS/MTT Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Treat with PROTAC A->B C Add MTS/MTT Reagent & Incubate B->C D Measure Absorbance C->D E Data Analysis (Calculate % Viability) D->E

Caption: Workflow for MTS/MTT cell viability assay.

Conclusion

The strategic selection of a linker is a cornerstone of successful PROTAC design. While direct experimental data for PROTACs incorporating this compound is emerging, the well-documented success of other PEG-based PROTACs provides a strong rationale for its utility. The enhanced solubility and optimized ternary complex formation afforded by PEG linkers often translate to potent and efficacious protein degradation. By leveraging the comparative data and detailed protocols presented in this guide, researchers can make informed decisions in the design and evaluation of novel PROTACs, ultimately accelerating the development of this transformative therapeutic modality.

References

A Comparative Guide to Quantifying CBZ-Aminooxy-PEG8-Acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules is a critical step in enhancing their therapeutic properties. This guide provides a comprehensive comparison of CBZ-aminooxy-PEG8-acid, a reagent for oxime ligation, with other common PEGylation strategies. We present supporting experimental data, detailed protocols for quantifying conjugation efficiency, and visualizations to aid in understanding the underlying processes.

Comparing Conjugation Chemistries: A Quantitative Overview

The choice of conjugation chemistry is a critical decision in the development of bioconjugates, impacting reaction efficiency, specificity, and the stability of the final product. Oxime ligation, facilitated by aminooxy-functionalized reagents like this compound, offers a highly chemoselective and stable conjugation method. Below is a comparison with two other widely used methods: N-hydroxysuccinimide (NHS) ester and maleimide (B117702) chemistry.

FeatureOxime Ligation (Aminooxy-PEG)NHS Ester-Amine ReactionMaleimide-Thiol Reaction
Target Functional Group Aldehydes, KetonesPrimary Amines (e.g., Lysine, N-terminus)Thiols (e.g., Cysteine)
Reaction pH 4.5 - 7.0[1]7.0 - 8.5[2]6.5 - 7.5[2]
Reaction Speed Moderate to Fast (minutes to hours), can be accelerated by catalysts like aniline.[3][4]Fast (minutes to a few hours)Very Fast (minutes)
Bond Stability High hydrolytic stability.[5]Stable amide bondStable thioether bond, but can undergo retro-Michael reaction leading to deconjugation.
Chemoselectivity Very High (aldehydes and ketones are rare in native proteins).[1]Moderate (reacts with all accessible primary amines).High (selective for free thiols).
Typical Efficiency >95% reported under optimized conditions.Variable (50-90%), depends on the number of accessible amines and reaction conditions.[6]>80% reported for site-specific conjugation.
Catalyst Required Aniline or its derivatives can significantly increase the reaction rate.[3][4]NoneNone

Experimental Protocols for Quantifying Conjugation Efficiency

Accurate quantification of conjugation efficiency is essential for the characterization and quality control of bioconjugates. The following are detailed protocols for three common analytical techniques.

UV/Vis Spectroscopy for Degree of PEGylation

This method is straightforward if the PEG reagent or the target molecule has a unique chromophore. For this compound, the CBZ (carboxybenzyl) protecting group has a distinct UV absorbance.

Principle: The concentration of the protein and the conjugated PEG are determined by measuring the absorbance at two different wavelengths. The ratio of these absorbances is used to calculate the degree of labeling (DOL).[7][8]

Protocol:

  • Determine the extinction coefficients:

    • Measure the absorbance of a known concentration of the unconjugated protein at 280 nm.

    • Measure the absorbance of a known concentration of this compound at its maximum absorbance wavelength (around 257 nm).

  • Sample Preparation:

    • Perform the conjugation reaction.

    • Purify the PEGylated protein from excess, unreacted PEG reagent using a suitable method like size-exclusion chromatography (SEC).

  • Absorbance Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm and 257 nm.

  • Calculation of Degree of PEGylation (DOL):

    • Calculate the protein concentration using the Beer-Lambert law (A = εbc) with the absorbance at 280 nm.

    • Correct the absorbance at 257 nm for the contribution from the protein.

    • Calculate the concentration of the conjugated PEG using the corrected absorbance at 257 nm and its extinction coefficient.

    • The DOL is the molar ratio of the conjugated PEG to the protein.

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius, making it an excellent tool for separating the larger PEGylated conjugate from the smaller, unconjugated protein and excess PEG reagent.

Principle: The area under the curve (AUC) for each peak in the chromatogram is proportional to the concentration of the corresponding species. By comparing the AUC of the conjugated protein to the total protein (conjugated + unconjugated), the conjugation efficiency can be determined.[8]

Protocol:

  • System Setup:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Standard Preparation:

    • Inject known concentrations of the unconjugated protein and the purified PEGylated protein to determine their retention times.

  • Sample Analysis:

    • Inject the unpurified conjugation reaction mixture onto the SEC column.

  • Data Analysis:

    • Integrate the peaks corresponding to the PEGylated protein and the unconjugated protein.

    • Calculate the conjugation efficiency as: Efficiency (%) = (AUC_conjugated / (AUC_conjugated + AUC_unconjugated)) * 100

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS provides a direct measurement of the molecular weights of the species in a sample, allowing for the unambiguous identification of unconjugated, mono-PEGylated, di-PEGylated, etc., products.

Principle: The mass of the PEGylated protein will be the mass of the unconjugated protein plus the mass of the attached PEG chains. The relative intensities of the corresponding peaks in the mass spectrum can be used to estimate the relative abundance of each species.

Protocol:

  • Sample Preparation:

    • Desalt the purified conjugate sample using a C4 ZipTip or dialysis to remove non-volatile salts.

    • Mix the desalted sample with a suitable MALDI matrix (e.g., sinapinic acid).

    • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated protein and the various PEGylated species based on their molecular weights.

    • The relative peak intensities can provide a semi-quantitative measure of the conjugation efficiency and the distribution of PEGylated products.

Visualizing the Process

To further clarify the experimental and chemical processes, the following diagrams are provided.

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_quantification Quantification protein Protein (with Aldehyde/Ketone) reaction Oxime Ligation protein->reaction peg This compound peg->reaction sec Size-Exclusion Chromatography reaction->sec Crude Product uv_vis UV/Vis Spectroscopy sec->uv_vis Purified Conjugate sec_hplc SEC-HPLC sec->sec_hplc maldi MALDI-TOF MS sec->maldi

Caption: Experimental workflow for quantifying conjugation efficiency.

reaction_mechanisms cluster_oxime Oxime Ligation cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry aldehyde Protein-CHO oxime Protein-CH=N-O-PEG aldehyde->oxime aminooxy H2N-O-PEG aminooxy->oxime amine Protein-NH2 amide Protein-NH-CO-PEG amine->amide nhs_peg NHS-O-CO-PEG nhs_peg->amide thiol Protein-SH thioether Protein-S-Maleimide-PEG thiol->thioether maleimide_peg Maleimide-PEG maleimide_peg->thioether

Caption: Comparison of bioconjugation reaction mechanisms.

Conclusion

The selection of a PEGylation strategy depends on several factors, including the available functional groups on the target biomolecule, the desired stability of the linkage, and the required reaction conditions. This compound, through oxime ligation, provides a highly efficient and chemoselective method for conjugating to aldehydes or ketones, resulting in a very stable bond. The quantitative analysis of this and other conjugation reactions is crucial for the development of well-characterized and effective biotherapeutics. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions and in accurately assessing the outcomes of their bioconjugation efforts.

References

stability of the oxime bond from aminooxy-PEG8 linkers in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vivo Stability of Oxime Bonds from Aminooxy-PEG8 Linkers

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents. An ideal linker must be stable in systemic circulation to prevent premature release of the payload, yet allow for its intended function at the target site. This guide provides a detailed comparison of the in vivo stability of oxime bonds, particularly those formed from aminooxy-polyethylene glycol (PEG) linkers, against other common conjugation chemistries, supported by experimental data and detailed methodologies.

Introduction to Oxime Linkers

Oxime bonds are formed through the reaction of an aminooxy group with an aldehyde or a ketone.[1][2][3] This ligation chemistry is highly valued in bioconjugation for its high specificity, mild reaction conditions, and the formation of a stable covalent bond.[1][3][4] Aminooxy-PEG8 linkers provide a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate, while the oxime bond serves as a robust connection point. Generally considered non-cleavable, the oxime linkage offers a high degree of stability under physiological conditions, making it a preferred choice for applications requiring long circulation times and minimal premature drug release.[1][5]

Factors Influencing Oxime Bond Stability In Vivo

The stability of an oxime bond is not absolute and can be influenced by several intrinsic and extrinsic factors.

  • Intrinsic Factors:

    • Nature of the Carbonyl Precursor: Oximes derived from ketones generally exhibit greater hydrolytic stability than those formed from aldehydes.[6][7]

    • Electronic Effects: The electronegativity of the oxygen atom in the C=N-O linkage makes oximes significantly more stable than analogous imines (C=N-C) and hydrazones (C=N-N).[6][8] Electron-withdrawing groups near the bond can also influence its stability.[7]

    • Steric Hindrance: Bulky molecular groups around the oxime bond can sterically hinder the approach of water molecules, thereby slowing the rate of hydrolysis.[7]

  • Extrinsic Factors:

    • pH: Oxime hydrolysis is catalyzed by acid.[7][8] While they are stable at physiological pH (~7.4), they can be hydrolyzed in more acidic environments like the endosome or lysosome (pH 4.5-6.0).[9] However, they remain significantly more resistant to acid-catalyzed hydrolysis than hydrazones.[6][8] Oxime bonds are reported to be relatively stable across a broad pH range of 2 to 9.[5]

    • Enzymatic Cleavage: The oxime bond itself is generally considered resistant to enzymatic cleavage, which is why it is classified as a non-cleavable linker.[5] While the conjugate as a whole can be metabolized, studies on oxime-linked ADCs have shown that degradation often occurs elsewhere in the molecule, such as the antibody or other parts of the linker, rather than at the oxime bond.[10]

Visualizing Oxime Ligation and Stability Factors

The following diagrams illustrate the formation of an oxime bond and the key factors that govern its stability.

Oxime_Formation cluster_product Product Aminooxy Aminooxy-PEG8-R' (R-O-NH2) Carbonyl Aldehyde/Ketone-Molecule (R''-C=O) Oxime Stable Oxime Bond (R''-C=N-O-R) Aminooxy->Oxime + Carbonyl->Oxime Water Water (H2O)

Caption: Reaction scheme for the formation of a stable oxime bond.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center Oxime Bond Stability Carbonyl Carbonyl Precursor (Ketone > Aldehyde) center->Carbonyl influenced by Electronic Electronic Effects (High Electronegativity of O) center->Electronic influenced by Steric Steric Hindrance center->Steric influenced by pH pH (Stable at pH 7.4) center->pH influenced by Enzymes Enzymatic Action (Generally Resistant) center->Enzymes influenced by

Caption: Key intrinsic and extrinsic factors influencing oxime bond stability.

Comparison of Linker Stability

The choice of linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate. The following table compares oxime linkers to other commonly used alternatives.

Linker TypeBond FormedCleavage MechanismStability at pH 7.4 (Blood)Stability at pH 4.5-5.0 (Lysosome)Key AdvantagesKey Disadvantages
Oxime C=N-ONon-cleavableVery High [1][2][5]High, but slow hydrolysis possible[9]High stability, specific formation[3]Slow formation kinetics without catalyst[11]
Hydrazone C=N-NpH-sensitiveModerate to HighCleavable [9]Tunable release in acidic environmentsPotential for premature release in circulation[5]
Thioether C-S-CNon-cleavableVery High Very HighExtremely stable, robust formationCan be less specific (e.g., maleimide (B117702) chemistry)
Disulfide S-SReductiveHighCleavable (in reducing environment)Release in high glutathione (B108866) environments (intracellular)[12]Potential for off-target cleavage in blood
Peptide (e.g., Val-Cit) AmideEnzymaticVery High Cleavable (by lysosomal proteases)[9]High serum stability, specific intracellular release[9]Can be limited by enzyme expression levels[13]

Quantitative Stability Data

Linker ComparisonRelative Hydrolysis RateConditionsReference
Oxime vs. Hydrazone Oxime hydrolysis is ~160 to 600-fold slower than various hydrazones.pD 7.0[6][8]
Oxime vs. Imines Oxime is significantly more stable.Aqueous solution[6][14]
Oxime vs. Triazole/Thioether Oxime is considered less stable than triazole and thioether bonds.Physiological conditions[5]

Experimental Protocol: Assessing In Vivo Stability of an Oxime-Linked Conjugate

This section outlines a general methodology for evaluating the in vivo stability of a bioconjugate linked via an oxime bond, such as an antibody-drug conjugate (ADC).

Objective: To determine the pharmacokinetic profile and measure the extent of payload cleavage from an oxime-linked ADC in a relevant animal model (e.g., mouse or rat).

Materials:

  • Oxime-linked ADC test article

  • Control ADC with a known cleavable linker (e.g., Val-Cit)

  • Animal model (e.g., BALB/c mice)

  • Anesthesia and surgical tools

  • Blood collection supplies (e.g., heparinized capillaries)

  • Sample processing reagents (e.g., protease inhibitors, buffers)

  • Analytical instrumentation: ELISA reader, LC-MS/MS system

Methodology:

  • Animal Dosing:

    • Administer a single intravenous (IV) dose of the oxime-linked ADC to a cohort of mice (n=3-5 per time point).

    • A typical dose might range from 1 to 10 mg/kg.

  • Sample Collection:

    • Collect blood samples via retro-orbital or tail-vein bleeding at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 7 days, 14 days).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • At terminal time points, tissues of interest (e.g., tumor, liver, kidneys) can be harvested.

  • Quantification of Total Conjugate (Stability Assay):

    • Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total ADC in plasma samples.

    • Plate Coating: Coat ELISA plates with an antigen specific to the antibody portion of the ADC.

    • Sample Incubation: Add diluted plasma samples to the wells.

    • Detection: Use a secondary antibody that recognizes the payload or a unique part of the linker-payload complex, conjugated to an enzyme like HRP.

    • Analysis: A decrease in signal over time, when compared to the total antibody concentration, indicates cleavage of the linker.

  • Quantification of Released Payload (Cleavage Assay):

    • Use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify the free payload in plasma.

    • Sample Preparation: Perform protein precipitation and/or solid-phase extraction on plasma samples to isolate the small molecule payload.

    • LC-MS/MS Analysis: Analyze the extracted samples to measure the concentration of the released payload.

    • Data Analysis: The appearance and concentration of free payload over time directly measures the in vivo cleavage of the conjugate.

  • Data Interpretation:

    • Plot the concentration of total ADC and free payload over time to determine the pharmacokinetic profile and stability of the conjugate.

    • Calculate the half-life (t½) of the intact conjugate in circulation. A long half-life with minimal appearance of free payload indicates high in vivo stability of the oxime linker.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis cluster_data_phase Data Interpretation Dosing 1. IV Dosing of Oxime-Linked Conjugate Sampling 2. Serial Blood/Tissue Sampling Over Time Dosing->Sampling ELISA 3a. ELISA for Intact Conjugate Sampling->ELISA LCMS 3b. LC-MS/MS for Released Payload Sampling->LCMS PK_Profile 4. Determine PK Profile and Conjugate Half-life ELISA->PK_Profile LCMS->PK_Profile

References

A Comparative Analysis of the Hydrophilicity of PEGylated Linkers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilicity of these linkers significantly influences the solubility, stability, pharmacokinetics, and overall efficacy of the therapeutic agent. This guide provides an objective comparison of the hydrophilicity of different Polyethylene (B3416737) Glycol (PEG) based linkers, supported by experimental data and detailed methodologies.

PEGylated linkers are widely utilized to enhance the aqueous solubility of hydrophobic drugs and to improve the pharmacokinetic profile of biologics.[1][2][3] The inherent hydrophilicity of PEG is attributed to the ether oxygen atoms in its backbone, which form hydrogen bonds with water molecules.[2] The degree of hydrophilicity can be modulated by altering the length, structure (linear vs. branched), and terminal functional groups of the PEG linker.[4][5] This guide explores how these structural variations impact hydrophilicity, providing a basis for rational linker design.

Comparative Hydrophilicity of PEGylated Surfaces

The hydrophilicity of a surface is commonly quantified by measuring the water contact angle; a lower contact angle indicates a more hydrophilic surface. The following table summarizes water contact angle measurements for various PEGylated surfaces, demonstrating the impact of PEG concentration and architecture on surface wettability.

Surface/Linker DescriptionWater Contact Angle (°)Key Observations
Untreated Polystyrene~80°Serves as a hydrophobic baseline.[6]
Polystyrene with 5% PEG~66°Addition of PEG increases hydrophilicity.[6]
Polystyrene with increasing PEG concentration104.4° (0% PEG) down to ~40°A linear decrease in contact angle is observed with increasing PEG concentration, indicating a direct correlation between PEG content and hydrophilicity.[7]
Poly(dimethylsiloxane) (PDMS) Network105°A hydrophobic surface.[6]
PDMS-PEG Amphiphilic Conetwork (increasing PEG/PDMS ratio)Decreased from 105° to 55°A significant increase in hydrophilicity is achieved by incorporating PEG into the polymer network.[6]
Pure PEG Film~23° - 39°Demonstrates the inherent hydrophilicity of PEG.[8][9]
PEG-functionalized PVA/PAA multilayer filmInitially high (~110°), rearranging to hydrophilicThe surface can switch from hydrophobic to hydrophilic upon contact with water.[10]
Nanostructured PEG surfaces< 80° to > 80° (hydrophobic)The topography of the PEG surface can influence its wetting properties, with taller nanostructures leading to a more hydrophobic character (Cassie state).[11]

Experimental Protocols

Accurate and reproducible measurement of hydrophilicity is crucial for comparing different linkers. Below are detailed protocols for two standard methods: Water Contact Angle Measurement and Octanol-Water Partition Coefficient (LogP) Determination.

Water Contact Angle Measurement (Sessile Drop Method)

This method determines the angle at which a liquid droplet interfaces with a solid surface, providing a measure of wettability.

Materials:

  • Goniometer with a camera and analysis software

  • Motorized or manual syringe with a fine needle

  • High-purity water

  • PEGylated substrate for analysis

  • Cleaning agents (e.g., ethanol (B145695), deionized water)

  • Nitrogen gas for drying

Procedure:

  • Substrate Preparation: Thoroughly clean the PEGylated substrate to remove any contaminants. This can be done by rinsing with ethanol and then deionized water, followed by drying with a stream of nitrogen.[12]

  • Instrument Setup: Place the cleaned substrate on the sample stage of the goniometer. Adjust the stage to ensure the surface is level.

  • Syringe Preparation: Fill the syringe with high-purity water, ensuring there are no air bubbles.

  • Droplet Deposition: Carefully dispense a small droplet of water (typically 1-5 µL) onto the surface of the substrate. The needle can be kept within the droplet (needle-in-drop method) for dynamic measurements.[13]

  • Image Capture and Analysis: Use the goniometer's camera to capture a high-resolution image of the droplet on the surface. The software then analyzes the profile of the droplet to determine the contact angle at the liquid-solid-vapor interface.[14][15]

  • Measurements: For static contact angle, measure the angle shortly after the droplet has stabilized. For dynamic contact angles (advancing and receding), slowly add or remove water from the droplet and record the corresponding angles.[13]

  • Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.[12]

G Workflow for Water Contact Angle Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Clean Substrate C Place Substrate on Goniometer Stage A->C B Prepare Water-Filled Syringe D Dispense Water Droplet B->D C->D E Capture Droplet Image D->E F Calculate Contact Angle with Software E->F G Repeat for Statistical Validity F->G G Workflow for LogP Determination (Shake-Flask Method) cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pre-saturated Octanol and Water C Combine Solvents and Analyte in Separatory Funnel A->C B Prepare Analyte Stock Solution B->C D Shake to Reach Equilibrium C->D E Allow Phases to Separate D->E F Collect Samples from Each Phase E->F G Measure Analyte Concentration in Each Phase F->G H Calculate Partition Coefficient (P) and LogP G->H G Factors Influencing PEG Linker Hydrophilicity cluster_structural Structural Properties cluster_consequences Impact on center PEG Linker Hydrophilicity solubility Solubility of Conjugate center->solubility pk Pharmacokinetics center->pk stability Stability center->stability length Chain Length length->center architecture Architecture (Linear, Branched, Cyclic) architecture->center end_groups End-Group Chemistry end_groups->center

References

Assessing the Impact of the Carboxybenzyl (Cbz) Group on Reaction Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the choice of a protecting group is a critical decision that significantly influences reaction outcomes. The carboxybenzyl (Cbz) group, a mainstay in amine protection, offers a unique stability profile that can be strategically leveraged. This guide provides an objective comparison of the Cbz group's performance against other common amine protecting groups, supported by experimental data and detailed methodologies, to facilitate informed decisions in synthetic planning.

Comparative Stability and Reaction Kinetics

The efficacy of a protecting group is primarily determined by its stability under various reaction conditions and the kinetics of its removal. The Cbz group is renowned for its robustness in both acidic and basic environments, a feature that sets it apart from other widely used protecting groups such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[1][2] Its deprotection is typically achieved under neutral conditions via catalytic hydrogenolysis.[1][3]

While direct, side-by-side quantitative kinetic data under identical conditions is not always readily available in the literature, a qualitative and semi-quantitative comparison based on established chemical principles and reported experimental observations can be made.[1]

Table 1: Comparative Stability of Amine Protecting Groups [1]

Protecting GroupAcidic ConditionsBasic ConditionsCatalytic Hydrogenolysis
Cbz Stable (labile under harsh conditions)StableLabile
Boc Labile StableStable
Fmoc StableLabile Quasi-orthogonal (can be cleaved)

Table 2: Overview of Deprotection Kinetics for the Cbz Group

Deprotection MethodReagentsTypical Reaction TimeComments
Catalytic HydrogenolysisH₂, Pd/CMinutes to hoursHighly efficient and clean. Reaction time is substrate-dependent.
Transfer HydrogenolysisAmmonium formate, Pd/CVariesAlternative to using hydrogen gas.
Strong AcidsHBr in Acetic AcidVariesHarsher conditions, can affect other functional groups.
Dissolving Metal ReductionNa, liquid NH₃VariesEffective but requires specialized equipment.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. The following are standard procedures for the protection of an amine with the Cbz group and its subsequent deprotection.

Protection of an Amine with Benzyl (B1604629) Chloroformate (Cbz-Cl)[1][3]

Reagents:

  • Amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

Procedure:

  • Dissolve the amine in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • Slowly add benzyl chloroformate (1.5 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the Cbz-protected amine by silica (B1680970) gel column chromatography.

Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis[1][3]

Reagents:

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Visualizing Reaction Workflows and Decision-Making

To aid in the selection and application of the Cbz protecting group, the following diagrams illustrate a typical experimental workflow and a decision-making process for choosing an appropriate amine protecting group.

ExperimentalWorkflow cluster_protection Protection Step cluster_deprotection Deprotection Step p1 Dissolve Amine p2 Add Base (NaHCO₃) p1->p2 p3 Add Cbz-Cl p2->p3 p4 Reaction & Workup p3->p4 p5 Purification p4->p5 d1 Dissolve Cbz-Amine p5->d1 Cbz-Protected Amine d2 Add Pd/C Catalyst d1->d2 d3 Introduce H₂ d2->d3 d4 Reaction & Filtration d3->d4 d5 Isolation of Amine d4->d5

A typical experimental workflow for Cbz protection and deprotection.

DecisionTree start Need to protect an amine? q1 Is the substrate stable to acid? start->q1 q2 Is the substrate stable to base? q1->q2 Yes boc Use Boc q1->boc No q3 Is the substrate stable to hydrogenolysis? q2->q3 Yes fmoc Use Fmoc q2->fmoc No cbz Use Cbz q3->cbz No rethink Re-evaluate synthetic route q3->rethink Yes

A decision tree for selecting an appropriate amine protecting group.

Orthogonality in Complex Synthesis

The "orthogonality" of protecting groups is a fundamental concept in the synthesis of complex molecules like peptides, where multiple functional groups require protection and selective deprotection.[1] The Cbz group is considered orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[1][3] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the sequential removal of protecting groups without affecting others in the molecule.[1]

Orthogonality Cbz Cbz Boc Boc Cbz->Boc Orthogonal Fmoc Fmoc Boc->Fmoc Orthogonal Fmoc->Cbz Quasi-Orthogonal

Orthogonality of common amine protecting groups.

References

A Comparative Analysis of PROTACs Utilizing PEG-Based Linkers Versus Alkyl Chain Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge where the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role. While the novel linker, CBZ-aminooxy-PEG8-acid, represents a functionalized polyethylene (B3416737) glycol (PEG) option for PROTAC synthesis, a direct comparison of its performance is not yet available in published literature. This guide, therefore, provides an objective comparison of the two most prevalent flexible linker classes—PEG-based and alkyl chains—using experimental data from well-characterized PROTACs to inform future design strategies.

The choice of linker profoundly influences a PROTAC's physicochemical properties, ternary complex formation, and ultimately, its degradation efficacy and pharmacokinetic profile. PEG linkers are known for their hydrophilicity, which can enhance solubility, while alkyl chains offer a more hydrophobic and often more rigid alternative.[1][2] This guide will delve into a comparative analysis of these linker types, focusing on their impact on degradation performance, key physicochemical properties, and synthetic accessibility.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily determined by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The following tables summarize the performance of PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), illustrating the impact of linker composition on degradation.

Case Study 1: BRD4-Targeting PROTACs

BRD4 is a well-validated cancer target, and numerous PROTACs have been developed for its degradation. The data below showcases a synthesized comparison of a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths. While a direct comparison with an alkyl-linked equivalent from the same study is unavailable, data for an alkyl-linked JQ1-based PROTAC is provided for illustrative purposes.

Table 1: In Vitro Degradation and Physicochemical Properties of BRD4-Targeting PROTACs [3]

Linker TypeDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 55851.215
PEG4 20951.825
PEG5 15>982.530
PEG6 30921.520
C3 Alkyl N/AN/AN/AN/A

Note: Data for the C3 Alkyl linker is not available from the same comparative study. The table illustrates the trend of PEG linker length optimization. A PEG5 linker appears optimal in this context.

Case Study 2: BTK-Targeting PROTACs

BTK is a key target in B-cell malignancies. The following table presents data for notable BTK PROTACs, highlighting the use of PEG linkers in potent degraders.

Table 2: In Vitro Degradation of BTK-Targeting PROTACs [4][5]

PROTACE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell Line
MT-802 Pomalidomide (B1683931) (CRBN)PEG~5>95%MOLM-14
PTD10 Pomalidomide (CRBN)PEG/Alkyl mix0.5>95%Ramos
SJF620 Pomalidomide (CRBN)Modified PEG<10>90%NAMALWA

Note: The linkers in these PROTACs are often complex, incorporating both PEG and alkyl moieties. This table demonstrates the successful application of PEG-containing linkers in achieving potent BTK degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of PROTACs. Below are representative protocols for the synthesis of a BRD4-targeting PROTAC with an alkyl linker and for the assessment of PROTAC-mediated protein degradation.

Synthesis of a Representative Alkyl-Linked PROTAC: JQ1-C3-Pomalidomide[6]

This protocol outlines the synthesis of a BRD4-targeting PROTAC using a 3-carbon alkyl linker.

1. Synthesis of the Linker-E3 Ligase Ligand Intermediate:

  • Reaction: Pomalidomide is reacted with a derivative of the C3 linker (e.g., N-Boc-3-bromopropanamine).

  • Procedure: To a solution of pomalidomide in an appropriate solvent such as DMF, a base (e.g., K2CO3) and the linker derivative are added. The reaction is stirred at an elevated temperature until completion. The product is then purified by chromatography.

2. Coupling of the POI Ligand:

  • Reaction: A carboxylic acid derivative of JQ1 is activated and then coupled to the free amine of the linker-pomalidomide intermediate (after Boc deprotection).

  • Procedure: The JQ1 carboxylic acid is activated with a coupling agent like HATU in the presence of a base such as DIPEA in DMF. The deprotected linker-pomalidomide intermediate is then added, and the reaction is stirred at room temperature. The final PROTAC is purified by HPLC.

3. Final Deprotection:

  • Reaction: Removal of any remaining protecting groups.

  • Procedure: If protecting groups are still present, they are removed under appropriate conditions (e.g., TFA for Boc groups) to yield the final PROTAC.

Western Blot Analysis of Protein Degradation[4]

This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere.

  • Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

3. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the target protein signal to the loading control.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein (POI) Target Protein (POI) Target Protein (POI)->Ternary Complex E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degraded Protein Degraded Protein Proteasome->Degraded Protein

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation.

Western_Blot_Workflow Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis 1 Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 2 SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 3 Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer 4 Immunoblotting Immunoblotting Protein Transfer->Immunoblotting 5 Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis 6

Caption: A stepwise workflow for assessing PROTAC-mediated protein degradation via Western blot.

Linker_Comparison cluster_linkers Linker Types PROTAC_Structure POI Ligand Linker E3 Ligase Ligand PEG_Linker This compound (PEG-based) + Hydrophilic + Improved Solubility - Potential Metabolic Instability PROTAC_Structure:f1->PEG_Linker Alkyl_Linker Alkyl Chain + Hydrophobic + Synthetically Tractable - Lower Solubility PROTAC_Structure:f1->Alkyl_Linker

Caption: A comparison of key properties for PEG-based and alkyl chain PROTAC linkers.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general guideline for the proper disposal of CBZ-aminooxy-PEG8-acid. Procedures for handling and disposing of chemical waste are highly regulated and site-specific. Researchers must consult the official Safety Data Sheet (SDS) provided by the manufacturer of their specific product and strictly adhere to the protocols established by their institution's Environmental Health and Safety (EHS) department.

Chemical Profile and Hazard Assessment

This compound is an aqueous soluble PEG linker used in bioconjugation and drug development.[1] While one Safety Data Sheet indicates that the compound is not classified as a hazard, it is crucial to handle it as a potentially hazardous chemical until a final determination is made by your institution's EHS office.[2] General laboratory practice dictates treating all chemical waste as hazardous unless confirmed to be non-hazardous by EHS.[3] Furthermore, similar PEG-based compounds have been classified as very toxic to aquatic life with long-lasting effects, underscoring the need for caution and preventing environmental release.[2][4]

Chemical Identification Data

PropertyValueSource
Chemical Name This compound[2]
CAS Number 2353410-09-8[2]
Molecular Formula C₂₇H₄₅NO₁₃[2]
Molecular Weight 591.65 g/mol [2]
Known Hazards Not classified as a hazard per one SDS.[2]

Core Disposal Principle

Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the sanitary sewer drain.[3][5] The primary disposal route is through a licensed chemical waste disposal service, coordinated by your institution's EHS department.[6] Improper disposal can lead to environmental contamination and significant regulatory penalties.[5][7]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for managing this compound waste from generation to pickup.

Step 1: Waste Segregation

Immediately upon generation, segregate waste contaminated with this compound from other laboratory waste streams. To prevent dangerous reactions, never mix incompatible chemicals.[8][9]

  • Solid Waste: Collect items such as contaminated gloves, weigh boats, pipette tips, and paper towels in a dedicated container.

  • Liquid Waste: Collect unused solutions or reaction mixtures containing the compound in a separate, dedicated liquid waste container.

  • Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.

Step 2: Container Selection and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Container Selection: Use a container that is in good condition, leak-proof, and chemically compatible with the waste.[10] The original product container is often a suitable choice for waste.[8] Ensure the container has a secure, tight-fitting lid and keep it closed at all times except when adding waste.[10][11]

  • Container Labeling: Affix a Harvard standardized hazardous waste label or your institution's equivalent label to the container as soon as the first drop of waste is added.[12] The label must be completed accurately and legibly.

Mandatory Label Information

Label FieldRequirementSource
Header The words "Hazardous Waste " must be clearly visible.[8][10]
Chemical Constituents List the full chemical name, "this compound," and all other components of the waste mixture.[12]
Hazard Identification Check the appropriate hazard boxes (e.g., Toxic). If unsure, consult the SDS or EHS.[12]
Generator Information Fill in the name of the Principal Investigator (PI), laboratory location, and contact information.-
Accumulation Date Write the date the container becomes full.[8]
Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[10][12]

  • Segregate the waste container from incompatible materials within the SAA, using physical barriers or secondary containment if necessary.[7][13]

  • Federal regulations limit the accumulation of hazardous waste in an SAA to a maximum of 55 gallons.[5]

  • The SAA must be inspected weekly for leaks and proper container management.[8][10]

Step 4: Arranging for Disposal

Once the waste container is 90% full, arrange for its removal.[10]

  • Complete a chemical waste pickup request form as required by your institution's EHS office.[5][14]

  • EHS or a licensed waste vendor will collect the waste for final, compliant disposal at an approved facility.[4]

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Ensure Safety: Alert personnel in the area and ensure proper ventilation.

  • Wear PPE: At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.[2]

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material such as sand, diatomite, or a universal binder.[2][4]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and required actions for the proper disposal of this compound waste.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal & Removal cluster_2 Emergency Procedure gen Waste Generation (this compound) segregate Segregate Waste (Solid / Liquid) gen->segregate container Select Compatible Container segregate->container label_node Label Container as 'Hazardous Waste' container->label_node store Store in SAA (At Point of Generation) label_node->store inspect Inspect SAA Weekly store->inspect spill Spill Occurs store->spill full Container is >90% Full? inspect->full request Submit Waste Pickup Request to EHS full->request Yes pickup EHS / Licensed Vendor Collects Waste request->pickup final Final Disposal at Approved Facility pickup->final spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->store Place spill cleanup materials in waste container

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety & Logistical Information for Handling CBZ-aminooxy-PEG8-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for CBZ-aminooxy-PEG8-acid.

I. Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The following PPE is recommended when handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.
Skin Protection A standard laboratory coat should be worn. Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[2][3] Always wear closed-toe shoes and long pants.
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or dust.[2][3]

II. Operational Plan: Step-by-Step Handling Protocol

A structured workflow is essential for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary laboratory equipment and reagents before commencing work.

    • Have a chemical spill kit readily accessible.

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above before entering the designated work area.

  • Handling and Dispensing :

    • Perform all manipulations of the compound within the chemical fume hood.

    • Carefully dispense the required amount, avoiding the generation of dust or aerosols.

    • Keep containers tightly closed when not in use.[3]

  • Post-Experiment Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly remove and dispose of PPE to prevent cross-contamination.

III. Disposal Plan

All waste containing this compound should be handled in accordance with local, state, and federal regulations.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method :

    • While polyethylene (B3416737) glycol (PEG) compounds are generally considered biodegradable and not hazardous waste, it is imperative to consult with your institution's EHS office for specific disposal guidelines.[4]

    • Do not dispose of this chemical down the drain or in regular trash unless authorized.[1]

IV. Emergency Procedures

In the event of an exposure or spill, follow these immediate actions:

  • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill : In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite), and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's EHS office.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation prep_materials Assemble Materials & Reagents prep_fume_hood->prep_materials prep_ppe Don PPE (Gloves, Goggles, Lab Coat) handle_dispense Dispense Compound in Fume Hood prep_ppe->handle_dispense prep_materials->prep_ppe handle_reaction Perform Experiment handle_dispense->handle_reaction handle_close Keep Containers Closed handle_reaction->handle_close cleanup_decontaminate Decontaminate Work Area & Equipment handle_close->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE cleanup_waste->cleanup_doff_ppe cleanup_dispose Dispose of Waste per EHS Guidelines cleanup_doff_ppe->cleanup_dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.